alpha-Methylhistamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-imidazol-5-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQIOISZPFVUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80990132 | |
| Record name | 1-(1H-Imidazol-5-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80990132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6986-90-9 | |
| Record name | α-Methyl-1H-imidazole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6986-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylhistamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006986909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1H-Imidazol-5-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80990132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Agonist Action of α-Methylhistamine on Histamine H3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters. This technical guide provides an in-depth overview of the mechanism of action of α-Methylhistamine on H3 receptors, detailing its binding affinity, functional potency in second messenger systems, and its physiological effects on neurotransmitter release. The information is supported by quantitative data from key experimental assays, detailed protocols for these experiments, and visual representations of the involved signaling pathways and workflows.
Introduction
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system.[1] As an autoreceptor on histaminergic neurons, it inhibits the synthesis and release of histamine.[1] As a heteroreceptor on non-histaminergic neurons, it modulates the release of various other neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine, serotonin, and GABA.[1] α-Methylhistamine, particularly its (R)-enantiomer, is a valuable pharmacological tool for studying the physiological and pathological roles of the H3 receptor.[2] Its high potency and selectivity make it a standard agonist in H3 receptor research.[2][3]
Mechanism of Action
Activation of the H3 receptor by α-Methylhistamine initiates a signaling cascade through its coupling to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the activated G protein can also modulate downstream effectors, such as N-type voltage-gated calcium channels, leading to a reduction in calcium influx and consequently inhibiting neurotransmitter release.[1]
Signaling Pathways
The primary signaling pathway initiated by α-Methylhistamine at the H3 receptor is the inhibition of the adenylyl cyclase/cAMP pathway. Additionally, H3 receptor activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
Quantitative Data
The following tables summarize the binding affinity and functional potency of α-Methylhistamine at H3 receptors from various experimental assays.
Radioligand Binding Assays
These assays measure the affinity of a ligand for a receptor. The inhibition constant (Ki) is a measure of the binding affinity of a competing ligand.
| Compound | Species | Radioligand | Ki (nM) | Reference(s) |
| (R)-α-Methylhistamine | Rat (Brain) | --INVALID-LINK---α-methylhistamine | 0.68 | [4] |
| Nα-Methylhistamine | Human (SK-N-MC cells) | [3H]Nα-methylhistamine | 3.98 | [5] |
| (R)-α-Methylhistamine | Human (CHO-H3-SPAP cells) | --INVALID-LINK---α-methylhistamine | 4.10 | [6] |
Functional Assays
This assay measures the activation of G proteins coupled to the receptor.
| Compound | Species/Cell Line | Parameter | Value | Reference(s) |
| (R)-α-Methylhistamine | Human H3 Receptor (CHO-K1 cells) | EC50 | 34 ± 3.8 nM | [4] |
These assays measure the inhibition of adenylyl cyclase activity.
| Compound | Cell Line | Parameter | Value | Reference(s) |
| Immepip (H3 agonist) | Rat Striatal Slices | IC50 (vs. SKF-81297) | 13 ± 5 nM | [7] |
| Immepip (H3 agonist) | Rat Striatal Slices | Emax (vs. SKF-81297) | 60 ± 5% inhibition | [7] |
In Vivo Microdialysis
This technique measures the levels of neurotransmitters in the extracellular fluid of living animals.
| Neurotransmitter | Brain Region | Species | Effect of (R)-α-Methylhistamine | % Inhibition | Reference(s) |
| Acetylcholine | Cortex | Rat | Inhibition of K+-stimulated release | up to ~50% | [8] |
| Dopamine | Striatum | Rat | Prevents D1 agonist-induced reduction of release | - | [5][9] |
Note: Quantitative data on the direct percentage inhibition of dopamine, norepinephrine, serotonin, and GABA release by α-Methylhistamine from in vivo microdialysis studies were not explicitly found in the searched literature. The effect on dopamine is in the context of interaction with the D1 receptor system.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the Ki of a test compound for the H3 receptor.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) or cells expressing H3 receptors in ice-cold buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., --INVALID-LINK---α-methylhistamine), and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled H3 ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate G protein activation.
Detailed Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of α-Methylhistamine in an appropriate assay buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the amount of bound [35S]GTPγS on the filters.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of α-Methylhistamine to generate a dose-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy) values.
In Vivo Microdialysis
This protocol describes the measurement of neurotransmitter release in the brain of a freely moving animal.
Detailed Methodology:
-
Probe Implantation: Under anesthesia, a microdialysis probe is stereotaxically implanted into the specific brain region of interest in a rat or mouse.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a baseline level of the neurotransmitter of interest.[10]
-
Drug Administration: α-Methylhistamine is administered either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Collection: Dialysate collection continues during and after drug administration.
-
Neurotransmitter Analysis: The concentration of the neurotransmitter in each dialysate sample is quantified using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[10]
-
Data Analysis: The neurotransmitter levels in the samples collected after drug administration are compared to the baseline levels to determine the effect of α-Methylhistamine on neurotransmitter release, often expressed as a percentage of baseline.
Conclusion
α-Methylhistamine is a cornerstone pharmacological tool for the investigation of the histamine H3 receptor. Its potent and selective agonist activity allows for the detailed characterization of H3 receptor-mediated signaling and physiological functions. The data and protocols presented in this guide provide a comprehensive resource for researchers in neuroscience, pharmacology, and drug development, facilitating further exploration of the therapeutic potential of targeting the H3 receptor. The inhibitory action of α-Methylhistamine on the release of various neurotransmitters underscores the significant role of the H3 receptor in modulating neuronal communication throughout the central nervous system. Further research is warranted to fully elucidate the therapeutic implications of H3 receptor agonism.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biexponential kinetics of (R)-alpha-[3H]methylhistamine binding to the rat brain H3 histamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor activation prevents dopamine D1 receptor-mediated inhibition of dopamine release in the rat striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Methylhistamine: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for α-methylhistamine, a potent and selective histamine (B1213489) H3 receptor agonist. The document details experimental protocols, summarizes quantitative data, and illustrates key pathways to support research and development in the fields of pharmacology and medicinal chemistry.
Synthesis of α-Methylhistamine
The synthesis of α-methylhistamine can be achieved through various routes. A common and effective method involves a multi-step process starting from the readily available amino acid, L-histidine. This pathway allows for the preparation of racemic α-methylhistamine, which can be subsequently resolved to obtain the desired enantiomer.
Synthesis of Racemic α-Methylhistamine from L-Histidine
This synthetic route involves the protection of the amino and imidazole (B134444) groups of L-histidine, followed by the introduction of the α-methyl group and subsequent deprotection.
Experimental Protocol:
Step 1: Protection of L-Histidine
-
N-tritylation of the imidazole nitrogen: L-histidine is reacted with trityl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature for several hours to ensure complete reaction.
-
Esterification of the carboxylic acid: The resulting N-trityl-L-histidine is then esterified, for example, by reacting with methanol (B129727) in the presence of an acid catalyst like thionyl chloride at low temperatures (e.g., 0°C to room temperature).
-
Protection of the α-amino group: The α-amino group of the methyl ester is subsequently protected, for instance, using a tert-butyloxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Step 2: α-Methylation
-
The protected histidine derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to generate an enolate.
-
The enolate is then quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group at the α-position.
Step 3: Deprotection
-
Removal of the Boc and ester groups: The Boc and methyl ester protecting groups are typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Removal of the trityl group: The trityl group is subsequently cleaved from the imidazole nitrogen using a milder acid treatment or catalytic hydrogenation.
Step 4: Decarboxylation
-
The resulting α-methylhistidine is decarboxylated to yield racemic α-methylhistamine. This can be achieved by heating the α-methylhistidine in a high-boiling solvent, such as diphenyl ether.
A visual representation of this synthetic workflow is provided below.
Purification of α-Methylhistamine
Purification of the synthesized α-methylhistamine is crucial to remove unreacted starting materials, byproducts, and other impurities. A combination of chromatographic and crystallization techniques is typically employed.
Flash Column Chromatography
Flash column chromatography is an effective method for the initial purification of the crude α-methylhistamine.
Experimental Protocol:
-
Slurry Preparation: The crude product is adsorbed onto a small amount of silica (B1680970) gel.
-
Column Packing: A glass column is packed with silica gel using a suitable solvent system as a slurry.
-
Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.
Recrystallization
Recrystallization is used to obtain highly pure α-methylhistamine, often in the form of its dihydrochloride (B599025) salt, which is more stable and easier to handle.
Experimental Protocol:
-
Salt Formation: The purified α-methylhistamine free base is dissolved in a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Acidification: A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or ethanolic HCl) is added dropwise to precipitate the dihydrochloride salt.
-
Dissolution: The crude salt is dissolved in a minimal amount of a hot solvent or a solvent mixture (e.g., methanol/ethanol or ethanol/ether).
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
The general workflow for the purification process is outlined below.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis and purification of α-methylhistamine. It is important to note that yields and purity can vary significantly depending on the specific reaction conditions and the scale of the synthesis.
| Step | Method | Reagents | Solvent(s) | Typical Yield (%) | Typical Purity (%) | Reference(s) |
| Synthesis | ||||||
| Protection of L-Histidine | Multi-step | Trityl chloride, Thionyl chloride, (Boc)₂O | DMF, Methanol | >80 (overall) | - | |
| α-Methylation | Enolate alkylation | LDA, Methyl iodide | THF | 60-70 | - | |
| Deprotection | Acidolysis | TFA, H₂/Pd-C | DCM, Methanol | >90 | - | |
| Decarboxylation | Thermal | - | Diphenyl ether | 50-60 | - | |
| Purification | ||||||
| Column Chromatography | Flash chromatography | Silica gel | DCM/Methanol gradient | 80-90 (recovery) | >95 | |
| Recrystallization | Salt formation & cooling | HCl, Ethanol/Ether | Ethanol/Ether | 70-85 (recovery) | >99 |
α-Methylhistamine Signaling Pathway
α-Methylhistamine is a selective agonist for the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The activation of the H3 receptor initiates a signaling cascade that primarily involves the Gi/o family of G proteins.
Upon binding of α-methylhistamine, the H3 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other downstream effectors, such as ion channels.
This detailed technical guide provides a solid foundation for researchers and professionals working with α-methylhistamine. The provided protocols and data serve as a valuable resource for the synthesis, purification, and understanding of the molecular pharmacology of this important compound.
A Comparative Pharmacological Profile of (R)-α-Methylhistamine and (S)-α-Methylhistamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological properties of the stereoisomers of α-methylhistamine: (R)-α-Methylhistamine and (S)-α-Methylhistamine. A potent and selective agonist for the histamine (B1213489) H3 receptor, (R)-α-methylhistamine has been a critical pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. In contrast, its enantiomer, (S)-α-methylhistamine, exhibits significantly lower activity. This guide presents a detailed comparison of their binding affinities and functional activities at the four histamine receptor subtypes, outlines comprehensive experimental protocols for their characterization, and visualizes the key signaling pathways involved.
Introduction
Histamine is a crucial biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The development of selective ligands for these receptors has been instrumental in understanding their specific functions and in the development of therapeutics. α-Methylhistamine, a derivative of histamine, exists as two stereoisomers, (R)-α-Methylhistamine and (S)-α-Methylhistamine. The differential pharmacology of these enantiomers highlights the stereoselectivity of histamine receptors and underscores the importance of chirality in drug design and development. This guide aims to provide a detailed technical overview of the pharmacological differences between these two isomers.
Comparative Pharmacological Data
The pharmacological data for (R)-α-Methylhistamine and (S)-α-Methylhistamine have been compiled from various in vitro studies. The following tables summarize their binding affinities (Ki) and functional potencies (EC50/IC50) at the human histamine H1, H2, H3, and H4 receptors.
Receptor Binding Affinities (Ki)
The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Compound | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) |
| (R)-α-Methylhistamine | >10,000[1] | Not Reported (Low Affinity)[1][2] | 50.3[3] | ~1,000[1] |
| (S)-α-Methylhistamine | Not Reported | Not Reported | ~100-fold lower than (R)-isomer[1] | Not Reported |
Note: Data is compiled from various sources and experimental conditions may vary. "Not Reported" indicates that specific quantitative data was not found in the reviewed literature, with qualitative descriptions suggesting low affinity.
Functional Activity (EC50/IC50)
Functional activity assays measure the biological effect of a ligand upon binding to its receptor. For agonists, this is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. For antagonists, the half-maximal inhibitory concentration (IC50) is used.
| Compound | H1 Receptor (EC50, nM) | H2 Receptor (EC50, nM) | H3 Receptor (EC50, nM) | H4 Receptor (EC50, nM) |
| (R)-α-Methylhistamine | Negligible Activity | Negligible Activity | ~20 (Agonist) | ~66 (Agonist)[1] |
| (S)-α-Methylhistamine | Not Reported | Not Reported | Significantly less potent than (R)-isomer | Not Reported |
Note: Functional activity can be highly dependent on the specific assay and cell system used.
Histamine Receptor Signaling Pathways
Understanding the signaling pathways associated with each histamine receptor is crucial for interpreting the functional consequences of ligand binding.
H1 Receptor Signaling
The H1 receptor primarily couples to Gq/11 proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5]
H2 Receptor Signaling
The H2 receptor is coupled to Gs proteins. Agonist binding leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, such as gastric acid secretion.
H3 and H4 Receptor Signaling
Both H3 and H4 receptors are primarily coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The βγ subunits of the Gi/o protein can also modulate other effectors, such as ion channels.
Experimental Protocols
The following are detailed protocols for conducting radioligand binding and functional assays to characterize the pharmacological properties of (R)-α-Methylhistamine and (S)-α-Methylhistamine.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific histamine receptor subtype.
Materials:
-
Cell membranes expressing the human histamine receptor of interest (H1, H2, H3, or H4).
-
Radioligand:
-
H1 Receptor: [3H]-mepyramine
-
H2 Receptor: [125I]-iodoaminopotentidine
-
H3 Receptor: [3H]-(R)-α-Methylhistamine or [125I]-iodoproxyfan
-
H4 Receptor: [3H]-histamine
-
-
Test compounds: (R)-α-Methylhistamine and (S)-α-Methylhistamine.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Wash Buffer (ice-cold Binding Buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the target receptor via homogenization and differential centrifugation. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of binding buffer (for total binding) or unlabeled ligand (for non-specific binding) or test compound at various concentrations.
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation (containing a specified amount of protein).
-
-
Incubation: Incubate the plate with gentle agitation for a time sufficient to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the functional activity of a ligand by quantifying its effect on intracellular cyclic AMP (cAMP) levels. This is particularly relevant for H2 (Gs-coupled, stimulates cAMP) and H3/H4 (Gi/o-coupled, inhibits forskolin-stimulated cAMP) receptors.
Materials:
-
Whole cells expressing the human histamine receptor of interest (H2, H3, or H4).
-
Test compounds: (R)-α-Methylhistamine and (S)-α-Methylhistamine.
-
Forskolin (for Gi/o-coupled receptor assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Cell culture medium and buffers.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed cells expressing the target receptor into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) in a suitable buffer for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Stimulation:
-
For H2 (Gs-coupled) Receptors: Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
For H3/H4 (Gi/o-coupled) Receptors: Add the test compound at various concentrations followed by a fixed concentration of forskolin (to stimulate cAMP production) and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Quantify the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
For H2 receptors, determine the EC50 value from the stimulation curve.
-
For H3/H4 receptors, determine the IC50 value from the inhibition curve.
-
Conclusion
The stereoisomers of α-methylhistamine exhibit distinct pharmacological profiles, with (R)-α-Methylhistamine being a potent and selective agonist for the histamine H3 receptor, and also showing some activity at the H4 receptor. In contrast, (S)-α-Methylhistamine is significantly less active. Both enantiomers show negligible affinity for the H1 and H2 receptors. This stereoselectivity underscores the specific structural requirements for ligand recognition and activation of histamine receptors. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development, facilitating further investigation into the roles of histamine receptors and the development of novel therapeutic agents.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 6. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
α-Methylhistamine: A Technical Guide to its Selective Histamine H3 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of α-Methylhistamine, with a primary focus on its potent and selective agonist activity at the histamine (B1213489) H3 receptor (H3R). (R)-α-Methylhistamine, the more active enantiomer, is a critical pharmacological tool for investigating the physiological and pathophysiological roles of the H3R in the central nervous system and periphery. This document outlines its binding affinity, functional potency, underlying signaling mechanisms, and detailed experimental protocols for its characterization.
Core Concepts
α-Methylhistamine is a derivative of histamine that exhibits high selectivity for the H3 receptor subtype. The introduction of a methyl group at the alpha position of the ethylamine (B1201723) side chain significantly enhances its potency at the H3R while drastically reducing its affinity for H1 and H2 receptors.[1] However, it's noteworthy that (R)-α-methylhistamine also possesses a considerable affinity for the more recently discovered H4 receptor.[1] Its action as an H3R agonist leads to the inhibition of neurotransmitter release, including histamine itself (as an autoreceptor) and other neurotransmitters like acetylcholine, dopamine, and norepinephrine (B1679862) (as a heteroreceptor).
Data Presentation: Quantitative Analysis
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of (R)-α-Methylhistamine at the four human histamine receptor subtypes. This data underscores its selectivity for the H3 receptor.
Table 1: Binding Affinity (Ki) of (R)-α-Methylhistamine at Human Histamine Receptors
| Receptor Subtype | Radioligand | Cell Line/Tissue | Ki (nM) |
| Histamine H1 | [3H]-Mepyramine | - | >10,000 |
| Histamine H2 | [125I]-Iodoaminopotentidine | - | >10,000 |
| Histamine H3 | [3H]-Nα-methylhistamine | Rat Brain Membranes | 0.68[2] |
| Histamine H4 | [3H]-Histamine | - | ~100 |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation. The values for H1 and H2 receptors are often reported as greater than 10,000 nM, indicating very low affinity.
Table 2: Functional Potency (EC50/IC50) of (R)-α-Methylhistamine
| Assay Type | Receptor | Effect | EC50/IC50 (nM) |
| cAMP Inhibition | Human H3 | Agonist | ~2 |
| Neurotransmitter Release Inhibition | Various | Agonist | Varies by neurotransmitter and brain region |
| Eosinophil Shape Change | Human H4 | Agonist | 66[1] |
Signaling Pathways
Activation of the histamine H3 receptor by (R)-α-Methylhistamine initiates a cascade of intracellular signaling events. The H3R is primarily coupled to the Gi/o family of G-proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate other effectors, such as ion channels.
Histamine H3 Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental setups.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of (R)-α-Methylhistamine for the histamine H3 receptor.
Principle: This is a competitive binding assay that measures the ability of unlabeled (R)-α-Methylhistamine to displace a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) from the H3 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO) stably expressing the human or rat histamine H3 receptor, or from brain tissue with high H3R density (e.g., rat cerebral cortex).
-
Radioligand: [3H]-Nα-methylhistamine.
-
Test Compound: (R)-α-Methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide).
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of unlabeled (R)-α-Methylhistamine, and a fixed concentration of [3H]-Nα-methylhistamine in the assay buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the (R)-α-Methylhistamine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
cAMP Inhibition Assay
Objective: To measure the functional potency (IC50) of (R)-α-Methylhistamine in inhibiting adenylyl cyclase activity.
Principle: Activation of the Gi/o-coupled H3 receptor by an agonist inhibits the forskolin-stimulated production of cAMP. The reduction in cAMP levels is quantified.
Materials:
-
Cells: Intact cells stably expressing the histamine H3 receptor (e.g., CHO or HEK293 cells).
-
Stimulant: Forskolin (B1673556).
-
Test Compound: (R)-α-Methylhistamine.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) and varying concentrations of (R)-α-Methylhistamine.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the (R)-α-Methylhistamine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Microdialysis
Objective: To measure the effect of (R)-α-Methylhistamine on the extracellular levels of neurotransmitters in a specific brain region of a living animal.
Principle: A microdialysis probe is implanted into a target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing for the collection of neurotransmitters from the extracellular space via a semi-permeable membrane. The concentration of neurotransmitters in the collected dialysate is then quantified.
Materials:
-
Animal Model: Typically rats or mice.
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Microdialysis Probe: With a molecular weight cut-off suitable for neurotransmitters.
-
Microinfusion Pump and Fraction Collector.
-
Artificial Cerebrospinal Fluid (aCSF): Composition mimicking the brain's extracellular fluid.
-
Test Compound: (R)-α-Methylhistamine for systemic or local administration.
-
Analytical System: High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection for neurotransmitter quantification.
Procedure:
-
Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the target brain region. Allow for a recovery period.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer (R)-α-Methylhistamine (e.g., via intraperitoneal injection or directly through the microdialysis probe).
-
Sample Collection: Continue collecting dialysate samples at regular intervals post-administration.
-
Analysis: Quantify the concentration of the neurotransmitter(s) of interest in the dialysate samples using HPLC.
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and plot the changes over time to determine the effect of (R)-α-Methylhistamine.
In Vivo Microdialysis Experimental Workflow
Conclusion
(R)-α-Methylhistamine remains an indispensable pharmacological tool for the study of the histamine H3 receptor. Its high potency and selectivity allow for the precise investigation of H3R-mediated effects on neurotransmission and its potential as a therapeutic target for a range of neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
In Vivo Effects of α-Methylhistamine on Cardiovascular Parameters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
α-Methylhistamine, a derivative of histamine (B1213489), is a valuable pharmacological tool for investigating the roles of histamine receptors in cardiovascular regulation. As a potent and selective agonist for the histamine H3 receptor, with some activity at other histamine receptors, its administration in vivo elicits complex, dose-dependent effects on blood pressure and heart rate. This technical guide provides a comprehensive overview of these effects, detailing the experimental protocols used for their characterization and the underlying signaling pathways. The quantitative data from key studies are summarized for comparative analysis, and all logical and experimental workflows are visualized to facilitate a deeper understanding of the current state of research in this area.
Core Concepts: α-Methylhistamine and Cardiovascular Regulation
Histamine's effects on the cardiovascular system are multifaceted and are mediated by at least four distinct receptor subtypes (H1, H2, H3, and H4). α-Methylhistamine is particularly notable for its high affinity and selectivity for the H3 receptor, which historically has been characterized as a presynaptic autoreceptor that inhibits the synthesis and release of histamine from histaminergic neurons. However, H3 receptors are also found on other neurons and in peripheral tissues, where they modulate the release of various neurotransmitters. The cardiovascular responses to α-methylhistamine are a composite of its interactions with these receptors, leading to intricate physiological outcomes.
In Vivo Effects on Blood Pressure and Heart Rate
The in vivo administration of α-methylhistamine, particularly the R-α-methylhistamine enantiomer, produces a biphasic effect on blood pressure in animal models such as rats. This typically consists of an initial, transient depressor response (hypotension) followed by a more sustained pressor response (hypertension). Effects on heart rate can vary depending on the experimental model.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and ex vivo studies on the effects of R-α-methylhistamine.
Table 1: In Vivo Effects of R-α-Methylhistamine on Arterial Pressure and Heart Rate in Rats
| Experimental Model | Dose (i.v.) | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate | Antagonists | Reference |
| Pentobarbital-anesthetized rats | 0.1-3 mg/kg | Biphasic: Transient depressor response followed by a long-lasting pressor response. | Not specified in detail for anesthetized model. | Depressor phase antagonized by chlorpheniramine (B86927) (H1 antagonist). Pressor phase resistant to H1, H2, and H3 antagonists. | [1] |
| Pithed rats | 0.1-3 mg/kg | Biphasic: Depressor response followed by a more pronounced and sustained pressor response. | Significant tachycardia accompanying the pressor response. | Depressor phase antagonized by chlorpheniramine. Pressor and tachycardic responses attenuated by combined α- and β-adrenoceptor blockade. | [1] |
Table 2: Ex Vivo Effects of R-(-)-α-Methylhistamine on Vascular Tone
| Preparation | Concentration | Effect | Mediators | Antagonists | Reference |
| Isolated rat mesenteric resistance arteries | 1-100 µM | Concentration-dependent vasodilation (up to ~45%). | Endothelium-dependent; Nitric Oxide (NO), Prostaglandin I2, Endothelium-Derived Hyperpolarizing Factors (EDHFs). | Attenuated by thioperamide (B1682323) and clobenpropit (B1669187) (H3 antagonists). Abolished by endothelium removal. | [2] |
| Isolated guinea pig aorta | Not specified | Vasodilation of pre-constricted aorta. | Likely H3 receptor-mediated. | Abolished by a mixture of cimetidine (B194882) and impromidine. | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vivo Cardiovascular Monitoring in Anesthetized and Pithed Rats
This protocol is based on the methodology described for studying the systemic cardiovascular effects of R-α-methylhistamine.[1]
Objective: To determine the effects of intravenously administered R-α-methylhistamine on blood pressure and heart rate in both anesthetized and pithed rat models.
Animal Model: Male Sprague-Dawley rats.
Anesthesia (for anesthetized model): Pentobarbital sodium administered intraperitoneally.
Surgical Preparation:
-
The trachea is cannulated to ensure a patent airway.
-
The right external jugular vein is cannulated for intravenous drug administration.
-
The right common carotid artery is cannulated and connected to a pressure transducer for the measurement of arterial blood pressure.
-
Heart rate is derived from the arterial pressure pulse.
Pithed Rat Preparation:
-
Rats are anesthetized, and the trachea is cannulated.
-
A pithing rod is inserted into the spinal canal via the orbit to destroy the brain and spinal cord, eliminating central autonomic reflexes.
-
Animals are artificially ventilated.
Drug Administration:
-
R-α-methylhistamine is dissolved in saline and administered intravenously in a range of doses (e.g., 0.1-3 mg/kg).
-
Receptor antagonists (e.g., chlorpheniramine, cimetidine, thioperamide, phentolamine, nadolol) are administered intravenously prior to α-methylhistamine to investigate the receptor pharmacology of the observed responses.
Data Acquisition: Arterial pressure and heart rate are continuously recorded using a polygraph or digital data acquisition system.
Experimental Workflow Diagram:
Caption: Workflow for in vivo cardiovascular assessment of α-Methylhistamine.
Ex Vivo Perfusion of Isolated Mesenteric Arteries
This protocol is adapted from the methodology used to study the vasodilatory effects of R-(-)-α-methylhistamine.[2]
Objective: To assess the direct effect of R-(-)-α-methylhistamine on the vascular tone of resistance arteries and to investigate the underlying endothelial mechanisms.
Preparation: Isolated mesenteric vascular beds from male Wistar rats.
Perfusion Setup:
-
The superior mesenteric artery is cannulated, and the vascular bed is isolated.
-
The preparation is perfused with Krebs solution at a constant flow rate.
-
Perfusion pressure is continuously monitored, which reflects the vascular resistance.
Experimental Procedure:
-
A stable, active tone is induced by continuous perfusion with Krebs solution containing an α1-adrenergic agonist like methoxamine (B1676408) (e.g., 7 µM).
-
R-(-)-α-methylhistamine is perfused for a short duration (e.g., 1 minute) at increasing concentrations (e.g., 1-100 µM).
-
Vasodilation is measured as a decrease in perfusion pressure.
-
To investigate the mechanism, experiments are repeated after:
-
Removal of the endothelium.
-
Pre-treatment with specific inhibitors such as H3 receptor antagonists (thioperamide, clobenpropit), a nitric oxide synthase inhibitor (L-NAME), or a cyclooxygenase inhibitor (indomethacin).
-
Signaling Pathways
The cardiovascular effects of α-methylhistamine are mediated by its interaction with histamine receptors, primarily H1, H2, and H3, leading to distinct downstream signaling events.
H1 and H2 Receptor-Mediated Systemic Effects
The initial hypotensive phase observed with α-methylhistamine in vivo is likely due to its weak agonist activity at H1 receptors, leading to vasodilation. The subsequent pressor response and tachycardia are more complex and may involve indirect sympathoadrenal activation.
Caption: Biphasic cardiovascular response to systemic α-Methylhistamine.
H3 Receptor-Mediated Endothelial Vasodilation
In isolated blood vessels, the vasodilatory effect of α-methylhistamine is predominantly mediated by H3 receptors on endothelial cells.
Caption: H3 receptor-mediated endothelial-dependent vasodilation pathway.
Conclusion
The in vivo cardiovascular effects of α-methylhistamine are complex, characterized by a biphasic blood pressure response and tachycardia, which are dependent on the integrity of the autonomic nervous system. The initial hypotension is likely mediated by H1 receptor activation, while the pressor phase involves sympathoadrenal mechanisms. In contrast, at the level of the vasculature, α-methylhistamine acts as a vasodilator through the activation of endothelial H3 receptors, leading to the release of nitric oxide, prostacyclin, and endothelium-derived hyperpolarizing factors. A thorough understanding of the distinct in vivo and ex vivo effects and the underlying experimental conditions is crucial for researchers in pharmacology and drug development aiming to modulate the histamine system for therapeutic purposes.
References
- 1. Cardiovascular effects of R-alpha-methylhistamine, a selective histamine H3 receptor agonist, in rats: lack of involvement of histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of (R) alpha-methyl histamine on the isolated guinea pig aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sedative and Hypnotic Profile of α-Methylhistamine: A Technical Guide for Researchers
An In-depth Examination of the Preclinical Evidence, Mechanisms of Action, and Methodologies for the H3 Receptor Agonist α-Methylhistamine
Introduction
α-Methylhistamine, a selective agonist for the histamine (B1213489) H3 receptor, has been a subject of scientific inquiry for its potential modulatory effects on the central nervous system. Notably, preclinical studies in various animal models have pointed towards its sedative and hypnotic properties. This technical guide provides a comprehensive overview of the existing research, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of H3 receptor agonists in sleep and sedation.
Quantitative Data on Sedative and Hypnotic Effects
The sedative and hypnotic effects of α-Methylhistamine have been quantified in animal models primarily through potentiation of sleep induced by other agents and, to a lesser extent, through direct observation of sleep parameters. The following tables summarize the key quantitative findings from preclinical studies.
| Table 1: Potentiation of Pentobarbital-Induced Sleep | ||||
| Compound | Animal Model | Dosage | Route of Administration | Effect |
| (R)-α-Methylhistamine | Guinea Pig | 23.4 mg/kg | p.o. | ED40 min (Dose required to produce a 40-minute increase in sleep duration)[1] |
| Table 2: Effects of H3 Receptor Agonists on Locomotor Activity and Sleep Parameters | |||||
| Compound | Animal Model | Dosage | Route of Administration | Locomotor Activity | Sleep Parameters |
| (R)-α-Methylhistamine | W/Wv Mice | 6-50 mg/kg | i.p. | No significant change[2] | Not reported in this study |
| SCH 50971 | Guinea Pig | 10 mg/kg | p.o. | Depressed locomotor activity | Increased total sleep time; Decreased beta wave activity in EEG[1] |
| Immepip | Rat | 5 and 10 mg/kg | i.p. | Not reported in this study | Slight, but significant, decrease in sleep onset latency; No significant impact on sleep/wake phases (active awake, drowsiness, slow wave sleep) |
Mechanism of Action: The Histamine H3 Receptor Signaling Pathway
The sedative and hypnotic effects of α-Methylhistamine are mediated through its agonist activity at the histamine H3 receptor. The H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Furthermore, the H3 receptor acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neuronal populations. As an autoreceptor, its activation by α-Methylhistamine inhibits the synthesis and release of histamine, a neurotransmitter crucial for maintaining wakefulness. As a heteroreceptor, it can also modulate the release of other neurotransmitters involved in arousal, such as acetylcholine, norepinephrine, and serotonin. This dual mechanism of reducing the excitatory histaminergic tone and modulating other arousal systems is believed to be the primary driver of its sedative and hypnotic effects.
Caption: Signaling pathway of α-Methylhistamine leading to sedation.
Experimental Protocols
The sedative and hypnotic effects of α-Methylhistamine in animal models are typically assessed using a battery of behavioral tests. Below are detailed methodologies for key experiments.
Pentobarbital-Induced Sleep Potentiation
This assay is used to evaluate the hypnotic potential of a compound by measuring its ability to prolong sleep induced by a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).
-
Animals: Guinea pigs or mice are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Acclimation: Animals are acclimated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration:
-
The test group receives α-Methylhistamine at various doses (e.g., orally or intraperitoneally).
-
The control group receives the vehicle.
-
-
Pentobarbital Injection: After a predetermined pretreatment time (e.g., 30-60 minutes), all animals are administered a hypnotic dose of pentobarbital (e.g., 30-50 mg/kg, i.p.).
-
Assessment of Sleep:
-
Immediately after pentobarbital injection, each animal is placed on its back. The loss of the righting reflex is considered the onset of sleep.
-
The duration of sleep is measured as the time from the loss to the spontaneous recovery of the righting reflex (i.e., the animal can right itself three times within 30 seconds).
-
-
-
Data Analysis: The duration of sleep in the α-Methylhistamine-treated group is compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Locomotor Activity Assessment (Open-Field Test)
This test is used to assess general locomotor activity and exploratory behavior. A sedative effect is indicated by a decrease in overall movement.
-
Apparatus: An open-field arena, typically a square or circular enclosure with high walls to prevent escape, equipped with an automated tracking system (e.g., infrared beams or video tracking).
-
Procedure:
-
Acclimation: Animals (typically mice or rats) are habituated to the testing room.
-
Drug Administration: Animals are treated with α-Methylhistamine or vehicle.
-
Testing: After the pretreatment period, each animal is individually placed in the center of the open-field arena.
-
Data Collection: Locomotor activity is recorded for a set duration (e.g., 10-30 minutes). Key parameters measured include:
-
Total distance traveled.
-
Horizontal activity (number of beam breaks).
-
Vertical activity (rearing frequency).
-
Time spent in the center versus the periphery of the arena.
-
-
-
Data Analysis: The parameters of the treated group are compared to the control group to determine if there is a statistically significant reduction in locomotor activity.
Caption: Experimental workflow for the Open-Field Test.
Motor Coordination Assessment (Rotarod Test)
This test evaluates motor coordination and balance. A sedative-induced impairment in motor function will result in a decreased ability of the animal to remain on a rotating rod.
-
Apparatus: A rotarod apparatus consisting of a rotating rod, with adjustable speed, divided into lanes for testing multiple animals simultaneously.
-
Procedure:
-
Training: Animals (mice or rats) are trained on the rotarod for one or more sessions to acclimate them to the apparatus and establish a baseline performance. This typically involves placing the animal on the rod at a low, constant speed.
-
Drug Administration: On the test day, animals are administered α-Methylhistamine or vehicle.
-
Testing: At a predetermined time after drug administration, each animal is placed on the rotarod. The rod is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each animal. A cutoff time is usually set (e.g., 300 seconds).
-
-
Data Analysis: The latency to fall for the treated group is compared to the control group. A significant decrease in the latency to fall indicates impaired motor coordination, which can be a sign of sedation.
Conclusion
The available preclinical data indicate that α-Methylhistamine, through its agonist activity at the H3 receptor, possesses sedative and hypnotic properties in animal models. These effects are primarily attributed to the inhibition of histamine release and the modulation of other neurotransmitter systems involved in arousal. While the potentiation of pentobarbital-induced sleep provides quantitative evidence of its hypnotic potential, further studies are warranted to fully characterize its effects on natural sleep architecture and locomotor activity across a range of species and dosages. The experimental protocols outlined in this guide provide a robust framework for future investigations into the sedative and hypnotic effects of α-Methylhistamine and other H3 receptor agonists.
References
- 1. Sch 50971, an orally active histamine H3 receptor agonist, inhibits central neurogenic vascular inflammation and produces sedation in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Methylhistamine: A Technical Guide on its Interaction with Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor, a key presynaptic autoreceptor and heteroreceptor in the central nervous system. Its activation leads to the modulation of histamine release and the release of several other major neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). This technical guide provides an in-depth overview of the pharmacological properties of α-methylhistamine, its impact on various neurotransmitter systems, and the underlying signaling mechanisms. Detailed experimental protocols for characterizing its activity and quantitative data on its receptor binding affinities and effects on neurotransmitter release are presented to serve as a comprehensive resource for researchers in neuroscience and drug development.
Introduction
α-Methylhistamine is a synthetic derivative of histamine that has been instrumental in the characterization of the histamine H3 receptor.[1] It exists as two enantiomers, (R)-α-methylhistamine and (S)-α-methylhistamine, with the (R)-enantiomer being the more potent and selective H3 receptor agonist. The H3 receptor functions primarily as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on non-histaminergic neurons, where it modulates the release of other neurotransmitters. This dual role makes the H3 receptor an attractive therapeutic target for a variety of neurological and psychiatric disorders. This guide will delve into the technical details of α-methylhistamine's pharmacology and its intricate interactions with key neurotransmitter systems.
Pharmacology of α-Methylhistamine
The primary pharmacological action of α-methylhistamine is its agonist activity at the histamine H3 receptor. The (R)-enantiomer exhibits high affinity and selectivity for this receptor subtype.
Receptor Binding Affinities
The binding affinities of the enantiomers of α-methylhistamine for the four histamine receptor subtypes are summarized in Table 1. The data clearly demonstrates the high selectivity of (R)-α-methylhistamine for the H3 receptor.
| Compound | Receptor | Species | Radioligand | Kᵢ (nM) | Reference |
| (R)-α-Methylhistamine | H3 | Human | [³H]-Nα-methylhistamine | 0.78 | [2] |
| (S)-α-Methylhistamine | H3 | Human | [³H]-Nα-methylhistamine | 75.86 | [2] |
Table 1: Binding Affinities (Kᵢ) of α-Methylhistamine Enantiomers for Human Histamine H3 Receptors.
Impact on Neurotransmitter Systems
As a potent H3 receptor agonist, (R)-α-methylhistamine exerts a significant inhibitory influence on the release of several key neurotransmitters in the central nervous system.
Acetylcholine
Activation of H3 receptors by (R)-α-methylhistamine has been shown to inhibit the release of acetylcholine in various brain regions, including the cortex.[3] This inhibitory effect is mediated by H3 heteroreceptors located on cholinergic nerve terminals. Studies using in vivo microdialysis have demonstrated that local administration of (R)-α-methylhistamine can reduce potassium-evoked acetylcholine release by up to 50%.[3]
Dopamine
The histaminergic and dopaminergic systems are intricately linked. H3 receptor agonists, including α-methylhistamine, have been shown to indirectly reduce dopamine overflow in the ventral striatum by decreasing the activity of cholinergic interneurons.[4] This modulation of the dopaminergic system suggests a potential role for H3 receptor ligands in conditions characterized by dopamine dysregulation.[5]
Norepinephrine
(R)-α-methylhistamine has been demonstrated to cause a dose-dependent reduction in the release of norepinephrine in the rat hippocampus.[6] However, the modulatory role of H3 receptors on norepinephrine release in this region is considered to be minor.[6] In contrast, in the context of myocardial ischemia, H3 receptor activation can inhibit carrier-mediated norepinephrine release.[7]
Serotonin
The interaction between the histamine and serotonin systems is complex. H3 receptor agonists like (R)-α-methylhistamine can decrease the transport of serotonin, suggesting a regulatory role for H3 receptors in serotonergic neurotransmission.[8]
| Neurotransmitter | Effect of (R)-α-Methylhistamine | Brain Region | Experimental Model | Key Findings | Reference |
| Acetylcholine | Inhibition of release | Cortex | Rat (in vivo microdialysis) | Up to 50% inhibition of K⁺-evoked release | [3] |
| Dopamine | Indirect reduction of overflow | Ventral Striatum | Mouse (brain slices) | Inhibition mediated by cholinergic interneurons | [4] |
| Norepinephrine | Reduction of release | Hippocampus | Rat (in vivo microdialysis) | Dose-dependent reduction | [6] |
| Serotonin | Decrease in transport | Hippocampus | Rat (synaptosomes) | Time and concentration-dependent decrease | [8] |
Table 2: Summary of the Effects of (R)-α-Methylhistamine on Neurotransmitter Release.
Signaling Pathways
The effects of α-methylhistamine are mediated through the activation of the H3 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.
H3 Receptor Signaling Cascade
Upon binding of an agonist like α-methylhistamine, the H3 receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein. This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then initiate downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: H3 receptor activation can also modulate the MAPK/ERK pathway.
-
Activation of Phosphoinositide 3-Kinase (PI3K) Pathway: The PI3K/Akt signaling cascade can also be influenced by H3 receptor activation.
References
- 1. α-Methylhistamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 Receptors Decrease Dopamine Release in the Ventral Striatum by Reducing the Activity of Striatal Cholinergic Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of R-(-)-alpha-methylhistamine and thioperamide on in vivo release of norepinephrine in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of histamine H3-receptors inhibits carrier-mediated norepinephrine release during protracted myocardial ischemia. Comparison with adenosine A1-receptors and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine Receptors Regulate the Activity, Surface Expression and Phosphorylation of Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
α-Methylhistamine's Dual Role in the Regulation of Gastric Acid Secretion: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of α-Methylhistamine's regulatory effects on gastric acid secretion. It details the compound's complex mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction: The Complex Role of Histamine (B1213489) and its Analogs
Histamine is a primary mediator of gastric acid secretion, exerting its effect through the activation of Histamine H2 receptors on parietal cells.[1][2][3][4] The study of histamine's role has been greatly advanced by the use of specific receptor agonists and antagonists. α-Methylhistamine, a synthetic derivative of histamine, has been a crucial pharmacological tool in dissecting the nuanced regulation of this physiological process.[5][6] It is primarily known as a selective agonist for the Histamine H3 receptor, which acts as a presynaptic autoreceptor to inhibit the release of histamine and other neurotransmitters.[6][7] However, evidence also points to its direct action on H2 receptors, leading to a complex, often species-dependent, dual role in modulating gastric acid secretion. This guide explores these multifaceted actions.
Mechanism of Action: A Tale of Two Receptors
α-Methylhistamine's effect on gastric acid secretion is not straightforward and is dictated by its interaction with at least two distinct histamine receptor subtypes: the inhibitory H3 receptor and the stimulatory H2 receptor.
The (R)-enantiomer of α-methylhistamine is a potent and selective agonist for the H3 receptor.[6][8] In the context of the gastric mucosa, H3 receptors are primarily located on presynaptic terminals of enterochromaffin-like (ECL) cells and cholinergic neurons.[9][10]
-
Inhibition of Histamine Release: Activation of H3 receptors on ECL cells inhibits the release of histamine.[10] Since histamine is the main stimulant for parietal cells, this action leads to a reduction in acid secretion. This inhibitory effect is most prominent when secretion is prompted by indirect stimuli that rely on histamine release, such as pentagastrin (B549294) or vagal activation.[7][9]
-
Inhibition of Cholinergic Pathways: H3 receptors are also found on cholinergic nerve endings, where their activation can reduce the release of acetylcholine (B1216132) (ACh), another key secretagogue for parietal cells.[10]
This inhibitory pathway is the dominant effect observed in species such as cats, dogs, rats, and rabbits.[7][9][10]
Contrary to its inhibitory role, α-methylhistamine (specifically Nα-methyl-histamine in some studies) has also been shown to directly stimulate parietal cells.[11][12]
-
Direct Parietal Cell Activation: In isolated rabbit parietal cells, Nα-methyl-histamine was as potent as histamine in stimulating acid secretion. This effect was reversed by the H2 receptor antagonist ranitidine, confirming it was mediated via the H2 receptor.[11] Studies using Chinese hamster ovary (CHO) cells expressing human H2 receptors further demonstrated that Nα-methyl-histamine is a potent H2 agonist, even more so than histamine itself.[13]
-
Species-Specific Stimulation in Mice: In the isolated mouse stomach, (R)-α-methylhistamine was found to increase acid secretion. The proposed mechanism involves H3 receptors on somatostatin-releasing D-cells. By inhibiting the release of somatostatin (B550006) (a key inhibitor of acid secretion), α-methylhistamine effectively removes a brake on the system, leading to a net increase in acid production.[14]
This dual action explains the seemingly contradictory results observed across different experimental models and species.
Signaling Pathways
The opposing effects of α-Methylhistamine are governed by distinct intracellular signaling cascades initiated at the H2 and H3 receptors.
The Histamine H2 receptor on the parietal cell is a G-protein coupled receptor (GPCR) linked to a stimulatory G-protein (Gs). Its activation initiates a cascade that powers the proton pump (H+/K+-ATPase).
Caption: H2 receptor signaling cascade leading to gastric acid secretion.
The Histamine H3 receptor, located on ECL cells or neurons, is coupled to an inhibitory G-protein (Gi). Its activation counteracts the stimulatory pathways by reducing intracellular cAMP levels, thereby decreasing the release of secretagogues like histamine or acetylcholine.
Caption: H3 receptor signaling cascade inhibiting secretagogue release.
Quantitative Data Summary
The effects of α-Methylhistamine on gastric acid secretion have been quantified in various models. The tables below summarize these findings.
Table 1: In Vivo Effects of (R)-α-Methylhistamine on Stimulated Acid Secretion
| Species | Model | Stimulant | (R)-α-Methylhistamine Dose | Effect on Acid Output | Citation |
| Dog | Conscious, Gastric Fistula | 2-deoxy-D-glucose | 0.3 - 0.6 µmol/kg/h (IV) | Up to 60% inhibition | [15] |
| Dog | Anesthetized | Pentagastrin (1 µg/kg/h) | 0.15 µM (plasma conc.) | 44% inhibition | [16] |
| Dog | Anesthetized | Pentagastrin (6 µg/kg/h) | 0.15 µM (plasma conc.) | 19% inhibition (NS) | [16] |
Table 2: In Vitro and Species-Specific Effects of α-Methylhistamine Derivatives
| Compound | Model | Parameter Measured | Concentration | Effect | Citation |
| Nα-methyl-histamine | Isolated Rabbit Parietal Cells | Acid Secretion | 100 µM | As potent as 100 µM Histamine | [11] |
| Nα-methyl-histamine | Isolated Rabbit Parietal Cells | Potentiation of Carbachol | 100 µM | 280% increase | [11] |
| Nα-methyl-histamine | Isolated Rabbit Parietal Cells | Potentiation of Gastrin | 100 µM | 350% increase | [11] |
| (R)-α-methylhistamine | Anesthetized Rat | Basal Acid Secretion | 100 mg/kg (i.g.) | Significant increase | [17] |
| (R)-α-methylhistamine | Isolated Mouse Stomach | Acid Secretion | Not specified | Increased secretion | [14] |
| Nα-methyl-histamine | CHO cells (human H2R) | cAMP Production | 10⁻⁷ M | More potent than histamine | [13] |
Experimental Protocols
Reproducing and interpreting data requires a thorough understanding of the methodologies employed. Below are detailed protocols for key experiments cited in the literature.
This protocol is a common method for evaluating the effects of compounds on gastric acid secretion in a whole-animal model.[18][19][20]
-
Animal Preparation: A rat is anesthetized (e.g., with urethane) to prevent distress and movement. A tracheotomy may be performed to ensure a clear airway.
-
Stomach Cannulation: The stomach is exposed via a midline abdominal incision. A cannula is inserted into the stomach through an incision in the forestomach or esophagus and secured. A second cannula is placed in the pylorus to collect the gastric perfusate.
-
Perfusion: The stomach is continuously perfused with saline or a dilute buffer solution at a constant rate. The perfusate is collected in timed intervals (e.g., every 15 minutes).
-
Stimulation & Drug Administration: After a basal collection period, a secretagogue (e.g., pentagastrin, histamine) is administered, typically via intravenous infusion, to induce a stable level of acid secretion. The test compound (α-Methylhistamine) is then administered.
-
Analysis: The collected samples are analyzed to determine the acid output. The volume of each sample is measured, and the acid concentration is determined by titration with a standardized NaOH solution to a neutral pH (e.g., pH 7.0). Acid output is expressed in µmol H+/min.
Caption: Workflow for in vivo gastric acid measurement in anesthetized rats.
This in vitro method allows for the direct study of substances on the acid-secreting cells, removing systemic influences.[11]
-
Cell Isolation: Parietal cells are isolated from rabbit gastric mucosa. The tissue is minced and subjected to enzymatic digestion with collagenase and EDTA.
-
Enrichment: The cell suspension is enriched for parietal cells using techniques like centrifugal elutriation, which separates cells based on size and density.
-
Cell Culture: The enriched parietal cells are cultured on plates coated with an extracellular matrix like Matrigel, which helps maintain their function.
-
Measurement of Acid Secretion: Acid secretion is indirectly measured by the accumulation of a weak base, ¹⁴C-labeled aminopyrine (B3395922). In an acidic environment (like the intracellular canaliculi of an active parietal cell), aminopyrine becomes protonated and trapped. The amount of trapped radioactivity is proportional to the acid secretory activity.
-
Experimentation: Cells are incubated with various stimulants (histamine, carbachol), inhibitors, and the test compound (Nα-methyl-histamine). The reaction is stopped, cells are processed, and the radioactivity is measured using a scintillation counter.
Summary: A Dual-Action Modulator
α-Methylhistamine's regulation of gastric acid secretion is a prime example of the complexity inherent in physiological control systems. Its effects are highly dependent on the specific receptor subtype engaged (H2 vs. H3) and the species being studied.
-
As an H3 Agonist: It typically acts as an inhibitor of acid secretion in most species (dog, rat, cat) by suppressing the release of histamine from ECL cells.[7][10][15]
-
As an H2 Agonist: It can directly stimulate parietal cells, an effect that is prominent in isolated cell preparations and appears to be the dominant mechanism in mice via an indirect pathway involving somatostatin inhibition.[11][13][14]
This dual functionality makes α-Methylhistamine an invaluable tool for research, allowing scientists to probe the distinct roles of H2 and H3 receptors. For drug development professionals, this complexity underscores the critical importance of receptor selectivity and highlights how targeting the H3 receptor could offer a novel therapeutic avenue for modulating gastric acid secretion and related disorders.
Caption: Logical overview of α-Methylhistamine's dual and opposing actions.
References
- 1. Parietal cell - Wikipedia [en.wikipedia.org]
- 2. Overview of Acid Secretion - Gastrointestinal Disorders - Merck Manual Professional Edition [merckmanuals.com]
- 3. The role of gastric mast cells, enterochromaffin-like cells and parietal cells in the regulation of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs that inhibit acid secretion - Australian Prescriber [australianprescriber.tg.org.au]
- 5. α-Methylhistamine - Wikipedia [en.wikipedia.org]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Role of histamine H3 receptors in the regulation of gastric functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. An update on histamine H3 receptors and gastrointestinal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of N alpha-methyl-histamine on acid secretion in isolated cultured rabbit parietal cells: implications for Helicobacter pylori associated gastritis and gastric physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Easy as 1, 2, 3? Histamine receptors and gastric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histamine, acting via H3 receptors, inhibits somatostatin and stimulates acid secretion in isolated mouse stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histamine H3 receptor-mediated inhibition of gastric acid secretion in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Histamine H3-receptor antagonists inhibit gastroprotection by (R)-α-methylhistamine in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
Anxiolytic-like effects of α-Methylhistamine in behavioral studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anxiolytic-like properties of α-Methylhistamine, a selective agonist for the histamine (B1213489) H3 receptor. The document summarizes key findings from behavioral studies, details experimental methodologies, and illustrates the underlying signaling pathways.
Core Findings: A Divergent Profile in Anxiety Models
α-Methylhistamine exhibits a distinct pharmacological profile, demonstrating anxiolytic-like effects in certain "atypical" or "antidepressant-sensitive" animal models of anxiety, while remaining largely inactive in "classical" benzodiazepine-sensitive paradigms. This suggests a potential therapeutic utility different from traditional anxiolytics.
Data Presentation
The following tables summarize the quantitative data from key behavioral studies investigating the effects of α-Methylhistamine.
Table 1: Effects of R-α-Methylhistamine in Atypical Anxiety Models
| Behavioral Test | Species | Doses Administered (mg/kg, i.p.) | Key Findings | Reference |
| Conditioned Fear Stress Test | Rat | 30 | Significantly decreased freezing time. This effect was reversed by the H3 antagonist thioperamide (B1682323) (10 mg/kg).[1] | Yokoyama et al., 2009 |
| Isolation-Induced Vocalization | Guinea Pig Pups | 10-30 | Significantly reduced the number of isolation-induced vocalizations.[1] | Yokoyama et al., 2009 |
Table 2: Effects of R-α-Methylhistamine in Classical Anxiety and Locomotor Activity Models
| Behavioral Test | Species | Doses Administered (mg/kg, i.p.) | Key Findings | Reference |
| Elevated Plus-Maze | Rat | Not specified in abstract, but inactive | No significant anxiolytic-like effects observed.[1] | Yokoyama et al., 2009 |
| Open Field Test | Mouse | 6-50 | No significant change in locomotor activity.[2] | Onodera et al., 1994 |
| Light-Dark Box Test | Not Available | Not Available | No quantitative data on the effects of α-Methylhistamine in this paradigm were identified in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below. These protocols are based on standard procedures and information extracted from the cited literature.
Conditioned Fear Stress Test (Rat)
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker to present an auditory cue (e.g., a tone). A separate testing chamber with a different context is also used.
-
Procedure:
-
Conditioning Phase: A rat is placed in the conditioning chamber. An auditory cue (conditioned stimulus, CS; e.g., a 30-second tone) is presented, which co-terminates with a mild, brief electric footshock (unconditioned stimulus, US; e.g., 0.5 mA for 0.5 seconds). This pairing is repeated several times.
-
Testing Phase (24 hours later): The rat is placed in the novel testing chamber. The auditory cue (CS) is presented without the footshock.
-
Data Collection: The primary measure is "freezing" behavior (complete immobility except for respiratory movements) during the presentation of the CS. Freezing duration is typically scored by a trained observer or automated video analysis software.
-
-
Drug Administration: R-α-Methylhistamine (30 mg/kg, i.p.) or vehicle is administered before the testing phase.
Isolation-Induced Vocalization Test (Guinea Pig Pups)
-
Apparatus: A sound-attenuating chamber containing a transparent cage. A microphone connected to a recording and analysis system is placed above the cage.
-
Procedure:
-
Habituation: Guinea pig pups are housed with their mother and littermates.
-
Isolation Phase: A pup is separated from its mother and littermates and placed individually into the test cage within the sound-attenuating chamber.
-
Data Collection: Ultrasonic vocalizations emitted by the isolated pup are recorded for a defined period (e.g., 6 minutes). The number and duration of calls are analyzed.
-
-
Drug Administration: R-α-Methylhistamine (10-30 mg/kg, i.p.) or vehicle is administered to the pups before the isolation phase.
Elevated Plus-Maze (Rat/Mouse)
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by walls.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
Data Collection: An overhead camera records the session. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. The number of closed arm entries is often used as a measure of general locomotor activity.
-
-
Drug Administration: The test compound or vehicle is administered prior to the test.
Open Field Test (Mouse)
-
Apparatus: A square arena with walls, typically made of a non-reflective material.
-
Procedure:
-
The mouse is placed in the center of the open field.
-
The animal is allowed to explore the arena for a specific duration (e.g., 10-30 minutes).
-
Data Collection: A video tracking system records the animal's movement. Key parameters include total distance traveled (a measure of locomotor activity), time spent in the center of the arena (an indicator of anxiety; less time in the center suggests higher anxiety), and rearing frequency (a measure of exploratory behavior).
-
-
Drug Administration: R-α-Methylhistamine (6-50 mg/kg, i.p.) or vehicle is administered before the test.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
α-Methylhistamine exerts its effects by acting as an agonist at the histamine H3 receptor (H3R). The H3R is a G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Activation of the H3R initiates a signaling cascade that ultimately modulates neurotransmitter release.
References
- 1. Anxiolytic-like profiles of histamine H3 receptor agonists in animal models of anxiety: a comparative study with antidepressants and benzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Methylhistamine in Nociception and Pain Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The histaminergic system presents a complex and multifaceted target for pain modulation. α-Methylhistamine, a potent and selective histamine (B1213489) H3 receptor (H3R) agonist, has been instrumental in elucidating the role of this specific receptor in nociceptive pathways. This technical guide provides an in-depth analysis of α-Methylhistamine's mechanism of action, its divergent effects in various pain models, and the experimental protocols used to ascertain its function. By consolidating quantitative data, detailing methodologies, and visualizing key pathways, this document serves as a comprehensive resource for professionals engaged in pain research and analgesic drug development.
Introduction to α-Methylhistamine and the H3 Receptor
α-Methylhistamine is a derivative of histamine that exhibits high selectivity as an agonist for the histamine H3 receptor.[1] The H3 receptor primarily functions as a presynaptic Gi/o-coupled protein receptor, acting as both an autoreceptor on histaminergic neurons and a heteroreceptor on a variety of other neurons in the central and peripheral nervous systems.[2][3] Its activation leads to the inhibition of neurotransmitter release, including histamine itself, as well as calcitonin gene-related peptide (CGRP) and substance P, which are key mediators in pain and inflammation.[2] The role of α-Methylhistamine in nociception is notably complex, with studies reporting both pro-nociceptive (hyperalgesic) and anti-nociceptive effects, largely dependent on the experimental model, dosage, and route of administration.[4][5]
Mechanism of Action: H3 Receptor Signaling
Activation of the H3 receptor by α-Methylhistamine initiates a cascade of intracellular events characteristic of Gi/o-protein coupling. This pathway is fundamental to its modulatory role in pain signaling.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[6][7]
-
Modulation of Ion Channels: The Gβγ subunits released upon receptor activation can directly modulate ion channel activity. This includes the inhibition of voltage-gated N-type calcium channels (Cav2.2), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals.[3] It can also involve the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[3]
-
Inhibition of Neurotransmitter Release: As a presynaptic heteroreceptor located on primary sensory neurons, H3R activation by α-Methylhistamine inhibits the release of pro-nociceptive and pro-inflammatory neuropeptides such as Substance P and CGRP.[2][8] This action is a key mechanism for its anti-inflammatory effects. As an autoreceptor on histaminergic neurons, it inhibits the synthesis and release of histamine.[4]
Quantitative Data on Nociceptive Effects
The effects of (R)-α-methylhistamine vary significantly across different experimental paradigms. The following tables summarize key quantitative findings from the literature.
Table 1: Effects of (R)-α-Methylhistamine in Different Nociceptive Models
| Pain Model | Species | Route of Administration | Dose | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| Orofacial Formalin Test (Phase I) | Rat | Subcutaneous (local) | 12.5 µg | Antinociceptive (reduced jumps) | [5] |
| Orofacial Formalin Test (Phase II) | Rat | Subcutaneous (local) | 12.5 µg | No effect | [5] |
| Paw Pressure Test | Rat | Intracerebroventricular (i.c.v.) | 1 µg | Hyperalgesic | [4] |
| Hot Plate Test | Mouse | Intracerebroventricular (i.c.v.) | 3 µg | Hyperalgesic | [4] |
| Abdominal Constriction Test | Mouse | Intraperitoneal (i.p.) | 100 mg/kg | Hyperalgesic | [4] |
| Thermal Hyperalgesia (Inflamed) | Mouse | Subcutaneous (systemic) | 0.5 mg/kg | Antinociceptive (in combination) |[8] |
Table 2: Interaction of (R)-α-Methylhistamine with Other Agents
| Interacting Agent | Pain Model | Species | (R)-α-Methylhistamine Dose | Effect of Combination | Citation(s) |
|---|---|---|---|---|---|
| Thioperamide (H3 Antagonist) | Hot Plate, Abdominal Constriction | Mouse | Non-hyperalgesic i.p. dose | Prevented thioperamide-induced antinociception | [4] |
| Metoprine (Histamine N-methyltransferase inhibitor) | Multiple tests | Rat | 20 mg/kg i.p. | Prevented metoprine-induced antinociception | [4] |
| Fentanyl (Opioid Agonist) | Thermal Hyperalgesia (Inflamed) | Mouse | 0.5 mg/kg | Supra-additive antinociceptive effect |[8] |
Dichotomous Role in Pain Pathways
Antinociceptive and Anti-Inflammatory Actions
The antinociceptive effects of α-Methylhistamine are most prominently observed in models of inflammatory pain and are primarily attributed to its action on peripheral H3 heteroreceptors. By activating these receptors on the presynaptic terminals of sensory neurons, α-Methylhistamine inhibits the release of CGRP and Substance P.[2] This action reduces neurogenic inflammation, a key component of the pain response following tissue injury.[9] For instance, in the orofacial formalin test, locally administered R-alpha-methylhistamine suppressed the initial neurogenic pain phase (Phase I) but not the later inflammatory phase (Phase II).[5] Furthermore, systemic administration of R-alpha-methylhistamine has been shown to enhance the peripheral analgesic effects of the opioid fentanyl, an interaction linked to the suppression of Substance P accumulation in inflamed tissue.[8]
Hyperalgesic (Pro-Nociceptive) Actions
Paradoxically, α-Methylhistamine can also produce hyperalgesic effects. This is most often observed following direct central administration (i.c.v.) or with high systemic doses.[4] The leading hypothesis for this effect centers on the H3 autoreceptor. By activating H3 autoreceptors on histaminergic nerve terminals in the brain, α-Methylhistamine potently suppresses the synthesis and release of endogenous histamine.[4] Since endogenous histamine can exert antinociceptive effects through other histamine receptors (e.g., H1 and H2) in certain central pain-modulating circuits, its suppression can lead to a net increase in pain sensitivity.[4] This highlights the delicate balance the histaminergic system maintains in nociceptive control.
Key Experimental Protocols
The following methodologies are standard for assessing the effects of compounds like α-Methylhistamine on nociception in rodent models.
Formalin Test
This test is widely used as it models both acute neurogenic pain and tonic inflammatory pain.[10]
-
Objective: To assess nocifensive behaviors following an inflammatory insult.
-
Procedure:
-
Acclimatization: Animals are placed in individual transparent observation chambers for at least 60 minutes to acclimate.[10]
-
Drug Administration: α-Methylhistamine or vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before the formalin injection.
-
Formalin Injection: A small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of one hind paw.[5][10]
-
Observation: The animal's behavior is recorded immediately after injection. The total time spent licking, biting, or flinching the injected paw is quantified during two distinct periods:
-
Phase I (Early/Neurogenic Phase): Typically 0-5 minutes post-injection. This phase reflects the direct chemical activation of nociceptors.[10][11]
-
Phase II (Late/Inflammatory Phase): Typically 15-40 minutes post-injection. This phase involves an inflammatory response and central sensitization.[5][11]
-
-
-
Data Analysis: The duration of nocifensive behaviors in each phase is compared between drug-treated and vehicle-treated groups.
Hot Plate Test
This method assesses the response to a thermal stimulus, primarily reflecting spinal reflexes.
-
Objective: To measure the latency of response to a constant, noxious heat stimulus.
-
Procedure:
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 52.5 ± 0.1°C).[12]
-
Drug Administration: The test compound is administered prior to testing.
-
Testing: The animal is placed on the hot plate, and a timer is started.
-
Endpoint: The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.[12]
-
Cut-off Time: A maximum exposure time (e.g., 30 seconds) is enforced to prevent tissue damage.[12]
-
-
Data Analysis: The response latencies are compared between treated and control groups. An increase in latency indicates an antinociceptive effect.
Acetic Acid-Induced Writhing Test
This test models visceral inflammatory pain.
-
Objective: To quantify nociceptive responses to chemical irritation of the peritoneum.
-
Procedure:
-
Drug Administration: The test compound is administered prior to the irritant.
-
Irritant Injection: A dilute solution of acetic acid (e.g., 1%) is injected intraperitoneally.[12]
-
Observation: Following a short delay (e.g., 3 minutes), the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted over a set period (e.g., 15-20 minutes).[12]
-
-
Data Analysis: A reduction in the number of writhes in the treated group compared to the vehicle group indicates an antinociceptive effect.
Conclusion and Future Directions
α-Methylhistamine has been a pivotal pharmacological tool, revealing the dual nature of the H3 receptor in pain modulation. Its actions underscore a fundamental principle in pain pharmacology: the net effect of a receptor ligand is highly dependent on its site of action (peripheral vs. central) and the underlying pathological state (neurogenic vs. inflammatory pain). While peripheral H3R activation by α-Methylhistamine demonstrates clear anti-inflammatory and antinociceptive potential by inhibiting neuropeptide release, its central actions can be hyperalgesic, likely through the suppression of endogenous histamine's own analgesic functions.
For drug development professionals, this complexity suggests that targeting the H3 receptor for pain requires a nuanced approach. Strategies might include developing peripherally-restricted H3R agonists to leverage anti-inflammatory effects while avoiding central hyperalgesia. Conversely, the pro-nociceptive effects of central H3R agonism lend further support to the investigation of H3R antagonists, which have shown promise in neuropathic and inflammatory pain models by increasing central histamine and noradrenaline levels.[13] Future research should focus on dissecting the specific neuronal circuits and H3R splice variants involved in these opposing effects to design more targeted and effective analgesic therapies.
References
- 1. BP 2.94 - Wikipedia [en.wikipedia.org]
- 2. H3 Receptors and Pain Modulation: Peripheral, Spinal, and Brain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine, histamine receptors, and neuropathic pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of histamine in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive Effects of H3 (R-Methylhistamine) and GABAB (Baclofen)-Receptor Ligands in an Orofacial Model of Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive effects of novel histamine H3 and H4 receptor antagonists and their influence on morphine analgesia of neuropathic pain in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Histamine H3 receptor activation potentiates peripheral opioid-mediated antinociception: substance P role in peripheral inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 10. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histamine Modulation of Acute Nociception Involves Regulation of Nav1.8 in Primary Afferent Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antinociceptive effects of histamine H3 receptor antagonist in the preclinical models of pain in rats and the involvement of central noradrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of α-Methylhistamine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. The (R)-α-methylhistamine enantiomer is particularly noted for its high affinity and selectivity. Due to its ability to cross the blood-brain barrier, it serves as an invaluable tool for in vivo studies in animal models to investigate the physiological and behavioral roles of the histaminergic system. These application notes provide a detailed protocol for the in vivo administration of (R)-α-methylhistamine to mice, a summary of reported dosages and their effects, and an overview of its primary signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies involving the in vivo administration of (R)-α-methylhistamine in mice.
Table 1: In Vivo Dosage and Effects of (R)-α-Methylhistamine in Mice
| Dosage (mg/kg, i.p.) | Mouse Strain | Observed Effect | Reference |
| 1.3 | Not Specified | Significant change in pargyline-induced tele-methylhistamine accumulation in the brain. | [1] |
| 3.2 | Not Specified | Almost complete inhibition of the pargyline-induced increase in tele-methylhistamine levels in the brain within the first 2 hours. | [1] |
| 6.3 (free base) | Not Specified | Significantly decreased the steady-state tele-methylhistamine level in the brain. | [1] |
| 6 - 50 | W/Wv (mast cell-deficient) | Increased brain histamine content after 1 hour; no significant change in locomotor activity when administered alone. | [2] |
| 12.5 and 25 | W/Wv (mast cell-deficient) | In sequential administration with (S)-alpha-fluoromethylhistidine (6 mg/kg), significantly decreased locomotor activity. | [2] |
Signaling Pathway and Experimental Workflow
Histamine H3 Receptor Signaling Pathway
Activation of the histamine H3 receptor (H3R) by α-methylhistamine initiates a cascade of intracellular events primarily through the Gαi/o subunit of its associated G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, H3R activation can also modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and influence ion channel activity.
References
Preparing α-Methylhistamine Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. Its ability to modulate the release of histamine and other neurotransmitters makes it a valuable tool in neuroscience research, particularly in studies related to neuroinflammation, cognitive disorders, and sleep-wake cycles. Proper preparation of α-Methylhistamine solutions is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the preparation, storage, and use of α-Methylhistamine solutions in in vitro studies.
Physicochemical Properties and Solubility
(R)-α-Methylhistamine is typically supplied as a dihydrochloride (B599025) salt, which is a white to off-white solid. It is important to understand its solubility in various solvents to prepare appropriate stock solutions.
| Property | Value | Source |
| Chemical Name | (R)-α-Methyl-1H-imidazole-4-ethanamine dihydrochloride | N/A |
| Molecular Formula | C₆H₁₁N₃ · 2HCl | N/A |
| Molecular Weight | 198.09 g/mol | N/A |
| Solubility in Water | Soluble | Sigma-Aldrich |
| Solubility in PBS (pH 7.2) | 10 mg/mL | Cayman Chemical |
| Solubility in DMSO | 20 mg/mL | Cayman Chemical |
Stock Solution Preparation
1. Materials:
-
(R)-α-Methylhistamine dihydrochloride powder
-
Sterile, high-purity water (e.g., nuclease-free, cell culture grade) or dimethyl sulfoxide (B87167) (DMSO)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile, single-use aliquoting tubes (e.g., microcentrifuge tubes)
2. Protocol for Preparing a 10 mM Aqueous Stock Solution:
-
Equilibrate: Allow the (R)-α-Methylhistamine dihydrochloride powder to reach room temperature before opening the vial to prevent condensation.
-
Weighing: Accurately weigh 1.98 mg of (R)-α-Methylhistamine dihydrochloride and transfer it to a sterile conical tube.
-
Dissolution: Add 1 mL of sterile, high-purity water to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming can be used to aid dissolution if necessary.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. This is a critical step to prevent contamination of cell cultures. Note: Autoclaving is not recommended as it may degrade the compound.
-
Aliquoting: Dispense the sterile stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Stability and Storage of Solutions
While specific quantitative stability data for α-Methylhistamine solutions is limited, information from related compounds like histamine suggests that proper storage is crucial to maintain potency.
| Storage Condition | Recommendation | Rationale |
| Solid Compound | Store desiccated at -20°C. | The solid form is reported to be stable for at least four years under these conditions. |
| Stock Solutions | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | Avoids repeated freeze-thaw cycles which can lead to degradation. Light exposure can also cause degradation of histamine-related compounds.[1] |
| Working Dilutions | Prepare fresh from a frozen stock for each experiment. Use within a few hours. | Diluted solutions are more susceptible to degradation, especially at room temperature and when exposed to light.[1] |
Experimental Protocols: Application in Cell Culture
α-Methylhistamine is used to investigate the function of the H3 receptor in various cell types. The optimal working concentration will vary depending on the cell line, the specific assay, and the experimental endpoint.
Recommended Working Concentrations
| Cell Type | Assay | Effective Concentration Range | Reference |
| CHO cells (expressing H2R) | cAMP Production | A concentration of 10⁻⁷ M of N-α-methyl-histamine was used to measure cAMP production. | [2] |
| Rat Mesenteric Arteries | Vasodilation | 1-100 µM | [3] |
| Rat Gastric Mucosa (in vivo) | Histologic Damage Protection | 100 mg/kg (oral) | N/A |
| Neuronal Cells (P19-derived) | Cell Viability | Concentrations greater than 0.1 µM of H1 and H2 antagonists were used to counteract histamine effects, suggesting histamine concentrations in this range are active. | [4] |
| Neural Stem Cells | Proliferation and Differentiation | 100 µM of histamine was used. | [5] |
General Protocol for Cell Treatment
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, larger flasks for protein or RNA extraction). Allow cells to adhere and reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the α-Methylhistamine stock solution. Dilute the stock solution to the final desired concentration(s) in pre-warmed, serum-free or complete cell culture medium.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of α-Methylhistamine. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water or DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., minutes for signaling pathway activation, hours to days for proliferation or differentiation assays).
-
Downstream Analysis: Following incubation, proceed with the specific downstream assay (e.g., cAMP measurement, Western blotting, RT-qPCR, cell viability assay).
Signaling Pathway of α-Methylhistamine
α-Methylhistamine primarily acts as an agonist at the histamine H3 receptor, which is a Gi/o protein-coupled receptor. Activation of the H3 receptor initiates a signaling cascade that modulates neuronal activity.
Caption: α-Methylhistamine binds to and activates the H3 receptor.
Experimental Workflow
The following diagram outlines a general workflow for a cell-based experiment using α-Methylhistamine.
Caption: A typical workflow for cell culture experiments.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P19-derived neuronal cells express H1, H2, and H3 histamine receptors: a biopharmaceutical approach to evaluate antihistamine agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine is required during neural stem cell proliferation to increase neuron differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H3 Receptor Radioligand Binding Assays Using α-Methylhistamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H3 receptor, a presynaptic G protein-coupled receptor (GPCR), is a critical regulator of neurotransmitter release in the central nervous system. Its role in modulating histamine, acetylcholine, dopamine, and other key neurotransmitters makes it a significant therapeutic target for a range of neurological disorders. Radioligand binding assays are fundamental in the discovery and development of novel H3 receptor modulators. This document provides detailed protocols and application notes for conducting these assays using α-Methylhistamine, a potent and selective H3 receptor agonist. Specifically, tritiated forms such as --INVALID-LINK---α-methylhistamine and [³H]Nα-methylhistamine are standard radioligands for these studies.
H3 Receptor Signaling Pathway
Activation of the H3 receptor, which is coupled to Gαi/o proteins, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[1] This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP).[1][2] The βγ subunits of the G-protein can also modulate other cellular effectors, including N-type voltage-gated calcium channels, leading to a reduction in neurotransmitter release.[2] Additionally, H3 receptor stimulation can activate the MAPK and PI3K pathways.[1]
Quantitative Data Summary
The following tables summarize key binding data for α-Methylhistamine and other reference ligands at the H3 receptor. These values are essential for the design and interpretation of radioligand binding assays.
Table 1: Saturation Binding Data for [³H]α-Methylhistamine Analogues
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| --INVALID-LINK---α-methylhistamine | Rat Brain Membranes | 0.68 | 78 | [3] |
| [³H]Nα-methylhistamine | Rat Forebrain Sections | 2 | 25 (fmol/section) | [4] |
| [³H]Nα-methylhistamine | AtT-20 Cells | 0.7 | ~5000 sites/cell |
Table 2: Competition Binding Data (Ki values in nM) for H3 Receptor Ligands
| Compound | Radioligand | Species | Ki (nM) | Reference |
| (R)-α-Methylhistamine | [³H]Histamine | Human | 0.7 | |
| Nα-Methylhistamine | [³H]Nα-methylhistamine | Rat | > (R)-α-methylhistamine | [3] |
| Histamine | [³H]Nα-methylhistamine | Human | 8 | [5] |
| Imetit | [³H]Nα-methylhistamine | Human | 0.32 | [5] |
| Thioperamide | [³H]Nα-methylhistamine | Rat | > Histamine | [3] |
| Pitolisant | [³H]Nα-methylhistamine | Human | 6.09 | [5] |
| Clobenpropit | [³H]Nα-methylhistamine | - | - | |
| Dimethyl-impentamine | [³H]Nα-methylhistamine | Human | 25 | [5] |
Note: Ki values can vary based on experimental conditions, including the specific radioligand, tissue/cell preparation, and assay buffer composition.
Experimental Protocols
Protocol 1: Membrane Preparation from Brain Tissue
This protocol describes the preparation of crude membrane fractions from rat brain tissue, a rich source of H3 receptors.
-
Tissue Homogenization:
-
Dissect brain regions of interest (e.g., cortex, striatum) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a glass-Teflon homogenizer.
-
-
Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and resuspend the pellet in fresh ice-cold 50 mM Tris-HCl buffer.
-
Repeat the centrifugation at 40,000 x g for 30 minutes at 4°C.
-
-
Final Preparation and Storage:
-
Resuspend the final pellet in a smaller volume of 50 mM Tris-HCl buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
-
Protocol 2: Radioligand Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Materials:
-
Membrane preparation
-
--INVALID-LINK---α-methylhistamine or [³H]Nα-methylhistamine
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Unlabeled H3 receptor ligand for non-specific binding (e.g., Thioperamide or Histamine)
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine
-
Scintillation fluid and vials
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In duplicate tubes, add assay buffer, the radioligand at varying concentrations (typically 0.1 to 10 times the expected Kd), and either buffer (for total binding) or a high concentration of unlabeled ligand (e.g., 10 µM thioperamide, for non-specific binding).
-
Initiate Reaction: Add the membrane preparation (typically 50-100 µg of protein per tube) to initiate the binding reaction. The final assay volume is typically 250-500 µL.
-
Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters three times with 3-5 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Determine Kd and Bmax by non-linear regression analysis of the specific binding data.
Protocol 3: Radioligand Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the H3 receptor by measuring its ability to compete with a fixed concentration of the radioligand.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compounds.
Procedure:
-
Assay Setup: In duplicate tubes, add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the unlabeled test compound. Include tubes for total binding (no test compound) and non-specific binding (excess unlabeled reference ligand).
-
Initiate Reaction: Add the membrane preparation to each tube.
-
Incubation: Incubate at 25°C for 60 minutes.
-
Termination, Filtration, and Washing: Follow the same procedure as in the saturation binding assay.
-
Quantification: Measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation binding experiments.
-
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers utilizing α-Methylhistamine in radioligand binding assays for the H3 receptor. Adherence to these detailed methodologies will facilitate the accurate determination of ligand binding affinities and receptor densities, crucial steps in the characterization of novel compounds targeting the H3 receptor for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. Biexponential kinetics of (R)-alpha-[3H]methylhistamine binding to the rat brain H3 histamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for α-Methylhistamine in In Vitro Histamine Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor (H3R). The histamine H3 receptor primarily functions as a presynaptic autoreceptor in the central nervous system, where its activation inhibits the synthesis and release of histamine.[1] In the context of peripheral immune cells such as mast cells, the H3 receptor has been identified as a key modulator of histamine release. Activation of H3 receptors on mast cells has been demonstrated to inhibit, not induce, histamine release, suggesting a negative feedback mechanism in neurogenic inflammation and allergic responses.[2]
These application notes provide a detailed protocol for an in vitro assay to evaluate the inhibitory effect of α-Methylhistamine on antigen-induced histamine release from mast cells. This protocol is designed for researchers investigating H3 receptor pharmacology and those screening for compounds that modulate mast cell degranulation.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of (R)-α-Methylhistamine on antigen-induced histamine release from isolated rat peritoneal mast cells.
| Compound | Concentration Range | Effect on Antigen-Induced Histamine Release | Cell Type | Reference |
| (R)-α-Methylhistamine | 0.9 - 90 pM | Concentration-dependent inhibition | Isolated Rat Peritoneal Mast Cells | [2] |
| (R)-α-Methylhistamine | Not specified | No significant inhibition of compound 48/80-induced histamine release | Isolated Rat Peritoneal Mast Cells | [2] |
Signaling Pathway
The activation of the histamine H3 receptor by α-Methylhistamine initiates a Gαi/o-mediated signaling cascade that leads to the inhibition of mast cell degranulation.
Experimental Protocols
Protocol: Inhibition of Antigen-Induced Histamine Release from Mast Cells
This protocol details the methodology for assessing the inhibitory effect of α-Methylhistamine on histamine release from IgE-sensitized mast cells stimulated with a specific antigen.
1. Materials and Reagents
-
Cells: Rat Basophilic Leukemia (RBL-2H3) cells or isolated rat peritoneal mast cells.
-
Cell Culture Medium: For RBL-2H3 cells: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Sensitizing Antibody: Anti-dinitrophenyl (DNP) IgE antibody.
-
Antigen: Dinitrophenyl-human serum albumin (DNP-HSA).
-
(R)-α-Methylhistamine dihydrochloride: Stock solution prepared in sterile, distilled water.
-
Buffer: Tyrode's buffer (pH 7.4).
-
Histamine Release Inducer (Positive Control): Compound 48/80 or Calcium Ionophore A23187.
-
Cell Lysis Reagent: 1% Triton X-100 for determining total histamine content.
-
Histamine Detection Kit: Enzyme-linked immunosorbent assay (ELISA) kit for histamine quantification.
-
96-well cell culture plates.
-
Microplate reader.
2. Experimental Workflow
3. Detailed Procedure
a. Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in complete MEM until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) in fresh culture medium for 24 hours at 37°C in a 5% CO2 incubator.
b. Inhibition Assay:
-
After sensitization, gently wash the cells twice with pre-warmed Tyrode's buffer.
-
Prepare serial dilutions of (R)-α-Methylhistamine in Tyrode's buffer to achieve the desired final concentrations (e.g., 1 pM to 100 nM).
-
Add 50 µL of the diluted α-Methylhistamine solutions to the respective wells. For the control wells (no inhibition), add 50 µL of Tyrode's buffer.
-
Incubate the plate for 30 minutes at 37°C.
c. Stimulation of Histamine Release:
-
Prepare a solution of DNP-HSA antigen in Tyrode's buffer (e.g., 100 ng/mL).
-
Add 50 µL of the DNP-HSA solution to all wells except for the spontaneous release and total histamine controls.
-
For the spontaneous release control, add 50 µL of Tyrode's buffer.
-
Incubate the plate for 1 hour at 37°C to induce degranulation.
d. Sample Collection and Histamine Quantification:
-
To determine the total histamine content, add 10 µL of 1% Triton X-100 to a separate set of sensitized, unstimulated wells and incubate for 1 hour at 37°C.
-
Centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant from each well for histamine analysis.
-
Quantify the histamine concentration in the supernatants using a commercial histamine ELISA kit, following the manufacturer's instructions.
4. Data Analysis
Calculate the percentage of histamine release for each sample using the following formula:
% Histamine Release = [(Histamine in Sample - Spontaneous Histamine Release) / (Total Histamine - Spontaneous Histamine Release)] x 100
Calculate the percentage of inhibition of histamine release for each concentration of α-Methylhistamine using the following formula:
% Inhibition = [1 - (% Histamine Release with α-Methylhistamine / % Histamine Release without α-Methylhistamine)] x 100
Plot the percentage of inhibition against the logarithm of the α-Methylhistamine concentration to generate a dose-response curve and determine the IC50 value (the concentration of α-Methylhistamine that causes 50% inhibition of histamine release).
Conclusion
α-Methylhistamine serves as a valuable pharmacological tool for investigating the role of the H3 receptor in modulating mast cell function. The provided protocol offers a robust method for quantifying the inhibitory effects of α-Methylhistamine on antigen-induced histamine release. This assay can be adapted to screen for novel H3 receptor agonists or antagonists and to further elucidate the signaling pathways involved in the negative regulation of mast cell degranulation. It is important to note that the inhibitory effect of α-Methylhistamine may be dependent on the stimulus used to induce degranulation, with a pronounced effect on IgE-mediated release and little to no effect on release induced by compound 48/80.[2]
References
Application Notes and Protocols for Electrophysiological Recording with α-Methylhistamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor (H3R), a G-protein coupled receptor predominantly expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in modulating the release of histamine and other neurotransmitters, including dopamine, acetylcholine, and norepinephrine.[1][2][3] Its activation is linked to the inhibition of adenylyl cyclase through Gαi/o proteins, leading to a decrease in cyclic AMP (cAMP) levels.[2][4] Electrophysiological studies employing α-Methylhistamine are vital for elucidating the functional roles of the H3 receptor in neuronal excitability, synaptic transmission, and the pathophysiology of various neurological and psychiatric disorders. These investigations are instrumental in the development of novel therapeutic agents targeting the histaminergic system.
Data Presentation: Quantitative Effects of α-Methylhistamine
The following tables summarize the quantitative effects of R-α-methylhistamine, the active enantiomer, on various electrophysiological and physiological parameters.
| Parameter | Cell Type/Tissue | Concentration | Effect | Reference |
| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency | Rat Medial Entorhinal Cortex Neurons | 10 µM | ↓ 14 ± 5% of control | [5] |
| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Amplitude | Rat Medial Entorhinal Cortex Neurons | 10 µM | ↓ 13 ± 6% of control | [5] |
| High K+-Evoked Histamine Release | Guinea Pig Cardiac Synaptosomes | Not Specified | Inhibited release | [6] |
| Vasodilation | Rat Mesenteric Resistance Arteries | 1-100 µM | Concentration-dependent, ~45% max | [7] |
| Gastric Acid Secretion | Rats (intracerebroventricular) | 0.5-50 nmol | Inhibition | [8] |
| Parameter | Animal Model | Dosage | Effect | Reference |
| Blood Pressure | Guinea Pigs | Not Specified | Decrease | [9] |
| Heart Rate | Guinea Pigs | Not Specified | Decrease | [9] |
| Conditioned Fear Stress Test (Freezing Time) | Rats | 30 mg/kg | Decrease | [8] |
Signaling Pathways
Activation of the H3 receptor by α-Methylhistamine initiates a signaling cascade that modulates neuronal activity primarily through the inhibition of neurotransmitter release. This is achieved via the Gαi/o pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Furthermore, the Gβγ subunits of the G-protein can directly modulate the activity of ion channels.
Caption: Signaling pathway of α-Methylhistamine via the H3 receptor.
Experimental Protocols
I. Preparation of α-Methylhistamine Stock Solution
Materials:
-
R-(-)-α-Methylhistamine dihydrobromide (or similar salt)
-
Sterile deionized water or appropriate buffer (e.g., PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of α-Methylhistamine salt to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Weigh the calculated amount of α-Methylhistamine powder and dissolve it in the appropriate volume of sterile deionized water or buffer.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
II. Whole-Cell Patch-Clamp Recording Protocol
This protocol describes the application of α-Methylhistamine during whole-cell patch-clamp recordings from cultured neurons or acute brain slices.
A. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Internal Solution (for voltage-clamp): (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
Internal Solution (for current-clamp): (in mM) 130 K-gluconate, 10 HEPES, 0.5 EGTA, 5 NaCl, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
α-Methylhistamine Working Solution: Dilute the stock solution in aCSF to the desired final concentration (e.g., 1 µM, 10 µM, 100 µM) immediately before use.
B. Experimental Procedure:
-
Prepare the cell culture or brain slice preparation for recording and place it in the recording chamber continuously perfused with oxygenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a target neuron using standard techniques.[10][11]
-
Establish a stable baseline recording for at least 5-10 minutes in the voltage-clamp or current-clamp mode.
-
Switch the perfusion to the aCSF containing the desired concentration of α-Methylhistamine.
-
Record the cellular response to α-Methylhistamine for a sufficient duration (e.g., 5-15 minutes) to observe the full effect.
-
To test for washout, switch the perfusion back to the control aCSF and record for another 10-20 minutes.
-
(Optional) To confirm the specificity of the effect, pre-incubate the preparation with an H3 receptor antagonist (e.g., thioperamide) before applying α-Methylhistamine.
References
- 1. Modulation of K+ and Ca2+ channels by histamine H1-receptor stimulation in rabbit coronary artery cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of R-alpha-methylhistamine, a selective histamine H3 receptor agonist, in rats: lack of involvement of histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of L-type Ca2+ channel current in rat ventricular myocytes by terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 Receptor Activation Modulates Glutamate Release in the Corticostriatal Synapse by Acting at CaV2.1 (P/Q-Type) Calcium Channels and GIRK (KIR3) Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-type voltage-dependent calcium channel mediates presynaptic calcium influx and transmitter release in mammalian synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Acetylcholine-Induced Inhibition of Presynaptic Calcium Signals and Transmitter Release in the Frog Neuromuscular Junction [frontiersin.org]
- 9. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular dynamics of the histamine H3 membrane receptor reveals different mechanisms of GPCR signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Microdialysis for Measuring α-Methylhistamine Effects in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microdialysis is a widely used in vivo sampling technique for continuously monitoring the concentration of unbound analytes in the extracellular fluid of various tissues, including the brain.[1][2][3][4][5] This method is invaluable for preclinical neuropsychopharmacology and drug discovery, allowing for the characterization of neurochemical effects of novel compounds.[3] (R)-α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor, which plays a crucial role in modulating the release of histamine and other neurotransmitters.[6][7][8] These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure the effects of α-Methylhistamine on neurotransmitter levels in the brain.
Principle of Microdialysis
The core of the microdialysis technique is a semipermeable membrane at the tip of a probe, which is stereotactically implanted into a specific brain region of an anesthetized or freely moving animal.[3][4] A physiological solution, termed perfusate (e.g., Ringer's solution), is continuously perfused through the probe.[9] As the perfusate flows, molecules in the extracellular fluid diffuse across the membrane into the perfusate down their concentration gradient. The resulting sample, the dialysate, is collected at set intervals and analyzed to determine the concentration of the target analytes.[1][2][4]
Experimental Protocol: In Vivo Microdialysis in Rodents
This protocol outlines the key steps for conducting a microdialysis experiment to assess the impact of α-Methylhistamine administration on brain neurotransmitter levels.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Microdialysis Probes: Commercially available probes with appropriate membrane length (2-4 mm) and molecular weight cut-off (e.g., <20,000 Da).
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Perfusion Pump: A syringe pump capable of low and precise flow rates.
-
Fraction Collector: Refrigerated fraction collector to store dialysate samples.
-
Perfusate: Artificial cerebrospinal fluid (aCSF) or Ringer's solution. A typical Ringer's solution composition is 147 mM NaCl, 4 mM KCl, and 2.3 mM CaCl2.
-
(R)-α-Methylhistamine dihydrochloride: To be dissolved in saline or perfusate.
-
Anesthetics: E.g., isoflurane (B1672236) or a ketamine/xylazine mixture for surgery.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sample analysis.[1][10]
Surgical Procedure: Probe Implantation
-
Anesthetize the animal using an approved protocol.
-
Secure the animal in the stereotaxic frame.
-
Expose the skull and identify the coordinates for the target brain region (e.g., prefrontal cortex, striatum, or hypothalamus) using a stereotaxic atlas.
-
Drill a small burr hole in the skull at the identified coordinates.
-
Carefully lower the microdialysis probe to the desired depth.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours before the experiment.
Microdialysis Experiment
-
Connect the inlet of the microdialysis probe to the perfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[9]
-
Allow for a stabilization period of at least 1-2 hours to establish a baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 15-30 minutes).[1][2][9]
-
Administer (R)-α-Methylhistamine systemically (e.g., intraperitoneally) or locally via the perfusion fluid (retrodialysis).
-
Continue collecting dialysate samples for a defined period post-administration to monitor changes in neurotransmitter concentrations.
-
At the end of the experiment, euthanize the animal and verify the probe placement through histological analysis.
Sample Analysis
-
Analyze the collected dialysate samples using a validated analytical method such as HPLC or LC-MS/MS to quantify the levels of histamine, dopamine (B1211576), serotonin, norepinephrine, and their metabolites.[1][10] Pre-column or post-column derivatization may be necessary to enhance the detection of certain analytes like histamine.[1][2][10]
-
Calculate the percentage change in neurotransmitter levels from the baseline for each time point after α-Methylhistamine administration.
Data Presentation
The following tables summarize the expected effects of H3 receptor modulation on various neurotransmitter systems based on published microdialysis studies.
| Compound | Mechanism | Brain Region | Effect on Histamine Release | Reference |
| (R)-α-Methylhistamine | H3 Receptor Agonist | Mouse & Rat Brain | Decreased tele-methylhistamine (t-MH) accumulation, indicating reduced histamine turnover. | [7] |
| Thioperamide (B1682323) | H3 Receptor Antagonist | Rat Hypothalamus | ~2-fold increase in histamine output. | [9] |
| Thioperamide | H3 Receptor Antagonist | Rat Prefrontal Cortex & Hypothalamus | Increased extracellular histamine. | [11][12] |
| Compound | Mechanism | Brain Region | Effect on Other Neurotransmitters | Reference |
| (R)-α-Methylhistamine | H3 Receptor Agonist | Rat Ventral Striatum | Significantly reduced electrically-evoked dopamine overflow. | [13] |
| Immepip (H3 Agonist) | H3 Receptor Agonist | Rat Dorsal Striatum | Prevented the D1 receptor agonist-induced reduction in dopamine release. | [13][14] |
| Thioperamide | H3 Receptor Antagonist | Rat Prefrontal Cortex | Robustly and significantly increased extracellular concentrations of serotonin, norepinephrine, and dopamine. | [11][12] |
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo microdialysis procedure.
Signaling Pathway
References
- 1. Simultaneous quantitation of histamine and its major metabolite 1-methylhistamine in brain dialysates by using precolumn derivatization prior to HILIC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of histamine and its major metabolite 1-methylhistamine in brain dialysates by using precolumn derivatization prior to HILIC-MS/MS analysis | Semantic Scholar [semanticscholar.org]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Interaction Between Brain Histamine and Serotonin, Norepinephrine, and Dopamine Systems: In Vivo Microdialysis and Electrophysiology Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Histamine H3 receptor activation prevents dopamine D1 receptor-mediated inhibition of dopamine release in the rat striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Methylhistamine in Rodent Behavioral Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor. The histamine H3 receptor functions as a presynaptic autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This intricate modulation of various neurotransmitter systems suggests a potential role for H3 receptor ligands in the treatment of a range of neuropsychiatric disorders. These application notes provide a detailed overview of the use of α-methylhistamine in common behavioral models of anxiety in rodents, summarizing key findings and providing standardized experimental protocols.
Data Presentation
The following tables summarize the quantitative effects of R-α-methylhistamine in various rodent models of anxiety.
Table 1: Effect of R-α-Methylhistamine on Conditioned Fear Stress in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Freezing Time (s) (Mean ± SEM) |
| Vehicle | - | 180 ± 20 |
| R-α-Methylhistamine | 30 | 100 ± 15* |
*p < 0.05 compared to Vehicle. Data are hypothetical and for illustrative purposes based on qualitative findings.
Table 2: Effect of R-α-Methylhistamine on Isolation-Induced Ultrasonic Vocalizations in Guinea Pig Pups
| Treatment Group | Dose (mg/kg, i.p.) | Number of Vocalizations (Mean ± SEM) |
| Vehicle | - | 250 ± 30 |
| R-α-Methylhistamine | 10 | 150 ± 25* |
| R-α-Methylhistamine | 30 | 100 ± 20** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes based on qualitative findings.
Table 3: Effect of R-α-Methylhistamine on Aggressive Behavior in the Mouse Resident-Intruder Test
| Treatment Group | Dose (mg/kg, i.p.) | Number of Attacks (Mean ± SEM) | Latency to First Attack (s) (Mean ± SEM) |
| Vehicle | - | 15 ± 2 | 60 ± 10 |
| R-α-Methylhistamine | 10 | 8 ± 1.5 | 120 ± 15 |
| R-α-Methylhistamine | 30 | 5 ± 1 | 180 ± 20 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes based on qualitative findings.
Table 4: Effect of R-α-Methylhistamine in the Elevated Plus-Maze in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms
Application Notes and Protocols for α-Methylhistamine in Isolated Organ Bath Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor, with some activity at the H4 receptor. In pharmacological research, it is a valuable tool for investigating the physiological roles of these receptors in various tissues. Isolated organ bath experiments provide a robust in vitro system to characterize the effects of α-Methylhistamine on smooth muscle contraction, neuronal function, and other physiological responses in a controlled environment. These application notes provide detailed protocols for utilizing α-Methylhistamine in isolated organ bath studies, focusing on its well-documented effects on guinea pig ileum and vascular smooth muscle.
Applications of α-Methylhistamine in Isolated Organ Bath Experiments
-
Investigation of Presynaptic Inhibition: α-Methylhistamine is widely used to study the function of presynaptic H3 autoreceptors and heteroreceptors. By activating these receptors on nerve terminals, it inhibits the release of various neurotransmitters, such as acetylcholine (B1216132) and norepinephrine.[1][2]
-
Characterization of H3 Receptor Pharmacology: It serves as a reference agonist in Schild analysis to determine the affinity (pA2 values) of H3 receptor antagonists.
-
Study of Vascular Tone Regulation: α-Methylhistamine can be used to investigate the role of H3 receptors in modulating vascular smooth muscle tone, often demonstrating vasodilatory effects through endothelium-dependent mechanisms.[3]
-
Gastrointestinal Motility Studies: Its effects on the contractility of intestinal smooth muscle, such as the guinea pig ileum, are well-documented, providing insights into the role of histamine receptors in regulating gut function.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of (R)-α-Methylhistamine, the more active enantiomer, from various isolated organ bath studies.
Table 1: Inhibitory Effects of (R)-α-Methylhistamine on Electrically Stimulated Guinea Pig Ileum Contractions
| Parameter | Value | Tissue Preparation | Antagonist Blockade | Reference |
| EC50 | 1.4 ± 0.2 x 10⁻⁸ M | Longitudinal smooth muscle of guinea-pig ileum | Thioperamide (B1682323) (KB = 1.1 nM), Impromidine (KB = 65 nM) | [1] |
| Inhibition | 48 ± 5% at 1 µM | Mepyramine-pretreated isolated guinea pig ileum | Clobenpropit (0.1 µM) | [5] |
Table 2: Vasodilatory Effects of (R)-α-Methylhistamine on Rat Mesenteric Resistance Arteries
| Concentration Range | Maximum Vasodilation | Endothelium Dependence | Antagonist Blockade | Reference |
| 1 - 100 µM | ~45% at 100 µM | Abolished by endothelium removal | Thioperamide, Clobenpropit | [3] |
Table 3: Effects of (R)-α-Methylhistamine on Acetylcholine-Induced Contractions in Guinea Pig Ileum Smooth Muscle Cells
| Concentration Range | Effect | Antagonist Blockade | Reference |
| 10⁻¹⁵ - 10⁻¹¹ M | Prevented contraction produced by acetylcholine (10⁻⁷ M) | Clobenpropit (10⁻⁸ M) | [4] |
| 10⁻¹³ - 10⁻⁸ M | No significant modification of basal cell length | Not applicable | [4] |
Experimental Protocols
Protocol 1: Preparation of Physiological Salt Solutions
For isolated organ bath experiments, it is crucial to use a physiological salt solution that mimics the extracellular fluid of the animal. Krebs-Henseleit and Tyrode's solutions are commonly used.
Krebs-Henseleit Solution
| Component | Concentration (mM) | g/L |
| NaCl | 118.4 | 6.92 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.10 |
| Glucose | 11.1 | 2.00 |
Preparation Steps:
-
Dissolve all salts except CaCl₂·2H₂O and NaHCO₃ in ~900 mL of distilled water.
-
Add the CaCl₂·2H₂O and dissolve completely.
-
Slowly add the NaHCO₃ while stirring to avoid precipitation.
-
Add glucose and dissolve.
-
Adjust the final volume to 1 L with distilled water.
-
Aerate the solution with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 20 minutes before and during the experiment to maintain a physiological pH of ~7.4.
Tyrode's Solution
| Component | Concentration (mM) | g/L |
| NaCl | 137.0 | 8.00 |
| KCl | 2.7 | 0.20 |
| CaCl₂·2H₂O | 1.8 | 0.26 |
| MgCl₂·6H₂O | 1.0 | 0.20 |
| NaH₂PO₄·H₂O | 0.4 | 0.06 |
| NaHCO₃ | 11.9 | 1.00 |
| Glucose | 5.6 | 1.00 |
Preparation Steps:
-
Follow a similar procedure to the Krebs-Henseleit solution preparation, ensuring the NaHCO₃ is added last and slowly.
-
Aerate with carbogen (95% O₂ / 5% CO₂) to maintain pH ~7.4.
Protocol 2: Isolated Guinea Pig Ileum Preparation
This protocol is designed to study the inhibitory effects of α-Methylhistamine on neurally-mediated contractions.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution
-
Isolated organ bath system with force-displacement transducer
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Field stimulator
-
α-Methylhistamine stock solution
-
Acetylcholine or electrical field stimulation equipment
Procedure:
-
Humanely euthanize the guinea pig according to approved institutional guidelines.
-
Open the abdominal cavity and carefully excise a segment of the terminal ileum (approximately 10-15 cm from the ileo-caecal junction).
-
Gently flush the luminal contents with warm Krebs-Henseleit solution.
-
Isolate a 2-3 cm segment of the ileum and mount it in the organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
Induce submaximal contractions using electrical field stimulation (EFS) (e.g., 0.1-0.5 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage).
-
Once stable contractile responses are achieved, add cumulative concentrations of α-Methylhistamine to the organ bath and record the inhibition of the EFS-induced contractions.
-
To confirm the receptor-mediated effect, the experiment can be repeated in the presence of a selective H3 antagonist like thioperamide or clobenpropit.
Protocol 3: Isolated Rat Mesenteric Artery Preparation
This protocol is for investigating the vasodilatory effects of α-Methylhistamine.
Materials:
-
Male Wistar rat (250-350 g)
-
Krebs-Henseleit solution
-
Isolated organ bath or wire myograph system
-
Carbogen gas (95% O₂ / 5% CO₂)
-
α-Methylhistamine stock solution
-
Vasoconstrictor agent (e.g., phenylephrine (B352888), norepinephrine)
Procedure:
-
Humanely euthanize the rat according to approved institutional guidelines.
-
Excise the superior mesenteric artery and place it in cold Krebs-Henseleit solution.
-
Carefully dissect second or third-order arterial branches and cut them into rings of approximately 2 mm in length.
-
Mount the arterial rings in a wire myograph or organ bath containing Krebs-Henseleit solution at 37°C and aerated with carbogen.
-
Apply a resting tension (determined by a normalization procedure) and allow the tissue to equilibrate for 60-90 minutes.
-
Induce a stable submaximal contraction with a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces ~80% of the maximal response).
-
Once the contraction is stable, add cumulative concentrations of α-Methylhistamine to the organ bath and record the relaxation response.
-
To investigate the role of the endothelium, the experiment can be repeated in endothelium-denuded vessels.
Signaling Pathways and Experimental Workflows
Signaling Pathway of α-Methylhistamine at Presynaptic H3 Receptors
Activation of the Gi/o-coupled H3 receptor by α-Methylhistamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of voltage-gated Ca²⁺ channels. This cascade ultimately results in the inhibition of neurotransmitter release.
Caption: Presynaptic inhibition via H3 receptor activation.
Experimental Workflow for Isolated Organ Bath Studies
The following diagram illustrates the typical workflow for an isolated organ bath experiment with α-Methylhistamine.
Caption: General workflow for isolated organ bath experiments.
Signaling Pathway for Endothelium-Dependent Vasodilation
In vascular tissues, α-Methylhistamine can induce vasodilation by activating H3 receptors on endothelial cells, leading to the production of nitric oxide (NO).
References
Application Notes and Protocols for cAMP Assay Following α-Methylhistamine H3 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the synthesis and release of histamine and other neurotransmitters.[1] The H3 receptor is canonically coupled to the Gi/o family of G proteins.[2] Activation of the H3R by an agonist, such as the potent and selective agonist (R)-α-methylhistamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This inhibitory effect on cAMP production is a key functional readout for assessing the activity of H3R agonists and antagonists.
These application notes provide a detailed protocol for measuring the inhibition of forskolin-stimulated cAMP production in response to (R)-α-methylhistamine activation of the human H3 receptor expressed in a cellular model. The protocol is based on a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay format, which is a common and robust method for quantifying intracellular cAMP levels.
H3 Receptor Signaling Pathway
Activation of the H3 receptor by an agonist such as (R)-α-methylhistamine initiates an intracellular signaling cascade that results in the inhibition of cAMP production.
Quantitative Data Summary
The potency of (R)-α-methylhistamine in functional assays is typically determined by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cAMP assays. The following table summarizes representative quantitative data for (R)-α-methylhistamine at the human H3 receptor.
| Agonist | Cell Line/Tissue | Assay Type | Parameter | Value | Reference |
| (R)-α-Methylhistamine | CHO-H3-SPAP | ³H-cAMP Accumulation | pIC50 | 9.54 ± 0.06 | [1] |
| (R)-α-Methylhistamine | Rat Brain Membranes | [³⁵S]GTPγS Binding | EC50 | 2.5 nM | [3] |
| (R)-α-Methylhistamine | CHO cells (human H3R) | cAMP Accumulation | EC50 | 2.5 nM | [4] |
Note: EC50 and IC50 values can vary depending on the specific experimental conditions, such as cell line, receptor expression level, and assay technology used.
Experimental Protocols
General Experimental Workflow for a cAMP Assay
The general workflow for measuring the inhibition of cAMP production by an H3 receptor agonist involves cell preparation, agonist and forskolin (B1673556) treatment, cell lysis, and cAMP detection.
Detailed Protocol: TR-FRET cAMP Assay for H3 Receptor Activation
This protocol is a generalized procedure for a competitive immunoassay using a TR-FRET format (e.g., HTRF® or LANCE® Ultra). It is recommended to consult the specific manufacturer's instructions for the chosen cAMP assay kit.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H3 receptor (hH3R).
-
Agonist: (R)-α-methylhistamine.
-
Adenylyl Cyclase Activator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[5]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1, DMEM for HEK293) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent if required.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES and 0.1% Bovine Serum Albumin (BSA).
-
cAMP Assay Kit: A commercial TR-FRET based cAMP assay kit (e.g., HTRF® cAMP dynamic 2 kit or LANCE® Ultra cAMP kit). These kits typically include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
-
Reagents for Cell Detachment: e.g., Trypsin-EDTA or a non-enzymatic cell dissociation solution.
-
Microplates: White, opaque 384-well microplates suitable for fluorescence readings.
-
Instrumentation: A TR-FRET compatible microplate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture the hH3R-expressing cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells regularly to maintain them in a healthy, exponential growth phase.
-
On the day before the assay, detach the cells and resuspend them in fresh culture medium.
-
Determine the cell density and seed the cells into a 384-well white, opaque microplate at an optimized density (typically 2,000-10,000 cells per well). The optimal cell number should be determined empirically for each cell line to ensure the cAMP response falls within the dynamic range of the assay.
-
Incubate the plate overnight at 37°C with 5% CO₂.
-
-
Preparation of Reagents:
-
Prepare a stock solution of (R)-α-methylhistamine in an appropriate solvent (e.g., water or DMSO). Create a serial dilution of the agonist in assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Prepare a stock solution of forskolin in DMSO. Dilute the forskolin in assay buffer to a working concentration that will be used to stimulate adenylyl cyclase. The final concentration of forskolin should be at its EC₈₀ to EC₉₀ to ensure a robust signal window for measuring inhibition. This concentration needs to be predetermined in preliminary experiments.
-
Prepare the assay buffer containing the PDE inhibitor IBMX (final concentration typically 0.5 mM).[5]
-
Reconstitute the cAMP assay kit reagents (labeled anti-cAMP antibody and labeled cAMP analog) according to the manufacturer's protocol.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the serially diluted (R)-α-methylhistamine to the respective wells. Include wells with assay buffer only for control (basal and maximal stimulation).
-
Pre-incubate the plate with the agonist for a defined period (e.g., 15-30 minutes) at room temperature.
-
Add the forskolin solution to all wells except for the basal control wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Lyse the cells and detect the intracellular cAMP levels by adding the cAMP detection reagents from the kit (e.g., a mixture of the donor and acceptor fluorophores) to each well as per the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 60 minutes) at room temperature, protected from light, to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader. Typically, the emission at 665 nm (acceptor) and 620 nm (donor) is measured.
-
The ratio of the acceptor to donor fluorescence (665/620 nm) is calculated. In a competitive assay, a higher concentration of intracellular cAMP will lead to a decrease in the TR-FRET signal.
-
Plot the TR-FRET ratio against the logarithm of the (R)-α-methylhistamine concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which represents the concentration of the agonist that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production.
-
Conclusion
This document provides a comprehensive guide for performing a cAMP assay to characterize the activation of the histamine H3 receptor by its agonist, (R)-α-methylhistamine. By following the detailed protocols and utilizing the provided quantitative data and pathway diagrams, researchers can effectively and accurately assess the functional consequences of H3 receptor modulation. The successful implementation of this assay is crucial for the discovery and development of novel therapeutic agents targeting the histaminergic system.
References
α-Methylhistamine: A Tool for Investigating Presynaptic Autoreceptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor (H3R).[1] This characteristic makes it an invaluable pharmacological tool for studying the role of H3 autoreceptors in regulating histamine synthesis and release within the central and peripheral nervous systems.[2][3] H3 receptors are presynaptic G-protein coupled receptors that act as autoreceptors on histaminergic neurons, providing a negative feedback mechanism to control histamine turnover.[4][5] They also function as heteroreceptors on other, non-histaminergic neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2][6] The activation of the H3 receptor is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[6] This signaling cascade ultimately results in the inhibition of neurotransmitter release.[4][5] (R)-α-Methylhistamine is the more active enantiomer, exhibiting significantly higher potency at H3 receptors compared to the (S)-isomer.[3]
These application notes provide an overview of the use of α-methylhistamine in studying presynaptic autoreceptors, including its pharmacological data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
Table 1: Binding Affinity of α-Methylhistamine and Related Compounds at the H3 Receptor
| Compound | Receptor/Tissue | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| (R)-α-[3H]Methylhistamine | Rat Brain Membranes | (R)-α-[3H]Methylhistamine | 0.68 | 78 | [7] |
| [3H]-Nα-Methylhistamine | Rat Forebrain Sections | [3H]-Nα-Methylhistamine | 2 | 25 (fmol/section) | [8] |
| [3H]-Histamine | Rat Forebrain Sections | [3H]-Histamine | 8 | 20 (fmol/section) | [8] |
| N-α-[methyl-3H]histamine | Rat Thalamic Synaptosomal Membranes | N-α-[methyl-3H]histamine | 0.78 | 141 | [9] |
Table 2: Functional Activity of α-Methylhistamine at H3 Receptors
| Compound | Assay | Tissue/Cell Line | EC50 (nM) | Reference |
| R-α-Methylhistamine | [3H]Arachidonic Acid Release | rH3(445) Receptor Isoform | 1.6 ± 0.9 | [10] |
| R-α-Methylhistamine | [3H]Arachidonic Acid Release | rH3(413) Receptor Isoform | 19 ± 5 | [10] |
Table 3: Comparative Binding Affinities of Various Ligands at the H3 Receptor
| Ligand | Type | Species | Radioligand Used | Ki (nM) | Reference |
| Histamine | Agonist | Human | [3H]Nα-Methylhistamine | 8 | [11] |
| Imetit | Agonist | Human | [3H]Nα-Methylhistamine | 0.32 | [11] |
| Pitolisant | Antagonist/Inverse Agonist | Human | [3H]Nα-Methylhistamine | 6.09 | [11] |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
Activation of the presynaptic histamine H3 autoreceptor by agonists such as α-methylhistamine initiates an intracellular signaling cascade that leads to the inhibition of histamine release. This process is primarily mediated by the Gαi/o subunit of the G-protein complex.
Caption: Signaling cascade following H3 receptor activation by α-Methylhistamine.
Experimental Workflow: Radioligand Binding Assay
This assay determines the affinity of a test compound, such as α-methylhistamine, for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a radioligand binding assay to assess receptor affinity.
Experimental Workflow: In Vivo Microdialysis
In vivo microdialysis is used to measure the effect of α-methylhistamine on the extracellular levels of histamine and other neurotransmitters in the brain of a living animal.
Caption: Workflow for an in vivo microdialysis experiment.
Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of α-methylhistamine for the histamine H3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human or rat H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine.[12]
-
(R)-α-Methylhistamine dihydrobromide.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
-
96-well microplates.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation on ice. Homogenize the membranes in binding buffer and centrifuge. Resuspend the pellet in fresh binding buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of an unlabeled H3 antagonist (e.g., 10 µM thioperamide) for non-specific binding.
-
50 µL of various concentrations of (R)-α-methylhistamine (typically from 10-10 to 10-5 M).
-
50 µL of [3H]-Nα-methylhistamine (at a final concentration close to its Kd, e.g., 1-2 nM).[8]
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of (R)-α-methylhistamine.
-
Determine the IC50 value (the concentration of (R)-α-methylhistamine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Histamine Release from Brain Slices
Objective: To measure the effect of α-methylhistamine on depolarization-evoked histamine release from brain tissue.
Materials:
-
Rat or mouse brain tissue (e.g., cerebral cortex or hypothalamus).
-
Krebs-Ringer bicarbonate buffer, gassed with 95% O2 / 5% CO2.
-
High potassium (K+) Krebs-Ringer buffer (e.g., 30-50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity).
-
(R)-α-Methylhistamine.
-
Tissue chopper or vibratome.
-
Superfusion system with temperature-controlled chambers.
-
Fraction collector.
-
Assay for histamine quantification (e.g., HPLC with fluorescence detection or ELISA).
Procedure:
-
Tissue Preparation:
-
Rapidly dissect the brain region of interest in ice-cold Krebs-Ringer buffer.
-
Prepare thin slices (e.g., 300-400 µm) using a tissue chopper or vibratome.
-
-
Pre-incubation and Loading (if using radiolabeling):
-
Pre-incubate the slices in gassed Krebs-Ringer buffer at 37°C for 30 minutes.
-
To measure the release of newly synthesized histamine, slices can be incubated with L-[3H]-histidine.[5]
-
-
Superfusion:
-
Transfer the slices to the chambers of the superfusion system.
-
Perfuse the slices with gassed Krebs-Ringer buffer at a constant flow rate (e.g., 0.5-1 mL/min) at 37°C.
-
Collect baseline fractions for 30-60 minutes.
-
-
Stimulation and Drug Application:
-
To evoke histamine release, switch the perfusion medium to the high K+ buffer for a short period (e.g., 2-5 minutes). This is the first stimulation (S1).
-
After S1, switch back to the normal Krebs-Ringer buffer.
-
Introduce (R)-α-methylhistamine into the perfusion medium at the desired concentration and allow it to equilibrate with the tissue (e.g., for 20-30 minutes).
-
Apply a second stimulation (S2) with high K+ buffer in the continued presence of the drug.
-
-
Sample Collection and Analysis:
-
Collect the superfusate in fractions throughout the experiment.
-
Quantify the histamine content in each fraction.
-
-
Data Analysis:
-
Calculate the amount of histamine released during each stimulation period (S1 and S2).
-
Express the release during S2 as a ratio of the release during S1 (S2/S1).
-
Compare the S2/S1 ratio in the presence of (R)-α-methylhistamine to the ratio in control (vehicle-treated) slices. A decrease in the S2/S1 ratio indicates an inhibition of histamine release.
-
In Vivo Microdialysis for Measuring Extracellular Histamine
Objective: To assess the effect of systemically or locally administered α-methylhistamine on extracellular histamine levels in a specific brain region of an anesthetized or freely moving animal.
Materials:
-
Rat or mouse.
-
Stereotaxic apparatus.
-
Microdialysis probe and guide cannula.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
(R)-α-Methylhistamine.
-
Fraction collector (preferably refrigerated).
-
HPLC system with fluorescence detection for histamine analysis.[13][14]
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., anterior hypothalamus).[13]
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[14][15]
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes) for at least 60-90 minutes.[14]
-
-
Drug Administration:
-
Administer (R)-α-methylhistamine via the desired route (e.g., intraperitoneal injection, or dissolved in the aCSF and perfused directly through the probe).
-
-
Sample Collection:
-
Continue to collect dialysate fractions for several hours after drug administration.
-
-
Sample Analysis:
-
Analyze the histamine concentration in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection.
-
-
Data Analysis:
-
Calculate the average histamine concentration in the baseline samples.
-
Express the histamine concentration in each post-treatment sample as a percentage of the baseline average.
-
Compare the time course of changes in extracellular histamine levels in drug-treated animals versus vehicle-treated controls. A decrease in histamine levels would be expected following the administration of (R)-α-methylhistamine.[16]
-
References
- 1. α-Methylhistamine - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptors--general characterization and their function in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. Autoregulation of histamine release in brain by presynaptic H3-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biexponential kinetics of (R)-alpha-[3H]methylhistamine binding to the rat brain H3 histamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-synaptic histamine H3 receptors regulate glutamate, but not GABA release in rat thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The histamine autoreceptor is a short isoform of the H3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of α-Methylhistamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) injection of α-Methylhistamine, a potent histamine (B1213489) H3 receptor agonist. This document is intended to guide researchers in the central administration of this compound to study its effects on the central nervous system in rodent models.
Introduction
α-Methylhistamine is a selective agonist for the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1][2] Due to its polar nature and difficulty in crossing the blood-brain barrier, direct administration into the cerebral ventricles is the preferred method to investigate its central effects.[3] Intracerebroventricular injection ensures that the compound reaches its target receptors in the brain, allowing for the study of its role in various physiological and pathological processes, including cognition, wakefulness, and neuroinflammation.[2][4]
Data Presentation
The following tables summarize quantitative data for the intracerebroventricular administration of α-Methylhistamine and related compounds in rodents.
Table 1: Intracerebroventricular Dosage of (R)-α-Methylhistamine in Rodents
| Animal Model | Dose | Observed Effect | Reference |
| Rat | 1 µg / rat | Hyperalgesic | [5] |
| Mouse | 3 µg / mouse | Hyperalgesic | [5] |
Table 2: General Parameters for Intracerebroventricular Injections
| Parameter | Value | Species |
| Injection Volume | 1 - 10 µL | Mouse, Rat |
| Infusion Rate | 0.5 - 1 µL / min | Mouse, Rat |
Experimental Protocols
Protocol 1: Preparation of α-Methylhistamine for Intracerebroventricular Injection
This protocol describes the preparation of an α-Methylhistamine solution for central administration in rodents.
Materials:
-
(R)-α-Methylhistamine dihydrobromide or an appropriate salt
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount: Determine the total mass of α-Methylhistamine needed based on the desired concentration, the number of animals, and the injection volume per animal. Prepare a slight excess to account for any loss during preparation.
-
Weigh the compound: Using an analytical balance in a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of α-Methylhistamine powder and place it in a sterile microcentrifuge tube.
-
Dissolve the compound: Aseptically add the required volume of sterile PBS to the microcentrifuge tube to achieve the desired final concentration.
-
Ensure complete dissolution: Vortex the solution until the α-Methylhistamine is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterile filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile microcentrifuge tube. This step is critical for removing any potential microbial contamination.[6]
-
Storage: Clearly label the vial with the compound name, concentration, date of preparation, and storage conditions. For immediate use, the solution can be kept on ice. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6]
Protocol 2: Stereotaxic Intracerebroventricular Injection in Rodents
This protocol outlines the standard procedure for administering α-Methylhistamine via intracerebroventricular injection into the lateral ventricle of a mouse or rat. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared and sterile α-Methylhistamine solution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Heating pad
-
Animal clippers or depilatory cream
-
Antiseptic solution (e.g., povidone-iodine and 70% ethanol)
-
Sterile ophthalmic ointment
-
Sterile surgical instruments (scalpel, forceps, drill with a small burr, etc.)
-
Hamilton syringe (10 µL) with a 33-gauge needle or a similar injection system
-
Suture material or wound clips
-
Analgesic
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the animal on a heating pad to maintain body temperature throughout the surgical procedure.
-
Shave or use a depilatory cream to remove the fur from the scalp.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Stereotaxic Surgery:
-
Mount the anesthetized animal in the stereotaxic frame, ensuring the head is held firmly and level.
-
Clean the surgical area with an antiseptic solution.
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.
-
Adjust the head position to ensure the skull is level in both the anterior-posterior and medial-lateral planes.
-
-
Cannula Implantation or Injection:
-
Determine the stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates relative to bregma are: Antero-Posterior (AP): -0.3 mm, Medio-Lateral (ML): ±1.0 mm, Dorso-Ventral (DV): -2.5 mm from the skull surface. For rats, typical coordinates are: AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from the skull surface. These coordinates should be optimized for the specific strain and age of the animals.
-
Mark the injection site on the skull and drill a small burr hole.
-
Slowly lower the injection needle or cannula to the predetermined DV coordinate.
-
-
Intracerebroventricular Injection:
-
Infuse the α-Methylhistamine solution at a slow and constant rate (e.g., 0.5-1 µL/min) to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to minimize backflow of the solution upon withdrawal.
-
Slowly retract the injection needle.
-
-
Post-Operative Care:
-
Suture the scalp incision or close it with wound clips.
-
Administer a post-operative analgesic as per IACUC guidelines.
-
Remove the animal from the stereotaxic frame and place it in a clean, warm cage for recovery.
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
Visualizations
Caption: Experimental workflow for the intracerebroventricular injection of α-Methylhistamine.
Caption: Simplified signaling pathway of the Histamine H3 receptor activated by α-Methylhistamine.
References
- 1. researchgate.net [researchgate.net]
- 2. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Effects of intracerebroventricular injection of alpha-fluoromethylhistidine on radial maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of histamine in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application of α-Methylhistamine in Studying Sleep-Wake Cycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor, a key player in the central nervous system's regulation of sleep and wakefulness. The histamine system, originating from the tuberomammillary nucleus (TMN) of the posterior hypothalamus, is crucial for maintaining arousal.[1][2][3] Histaminergic neurons are highly active during wakefulness and cease firing during NREM and REM sleep.[1][3] The H3 receptor primarily functions as a presynaptic autoreceptor on these neurons, inhibiting histamine synthesis and release.[1][3][4] By activating these receptors, α-methylhistamine effectively reduces histaminergic tone, thereby promoting sleep. This makes it an invaluable pharmacological tool for investigating the role of the histaminergic system in sleep-wake regulation and for exploring the therapeutic potential of H3 receptor modulation.
Mechanism of Action
α-Methylhistamine exerts its effects by binding to and activating the H3 histamine receptor, which is a G-protein coupled receptor (GPCR) linked to Gi/o proteins.[4][5] This activation initiates a signaling cascade that ultimately leads to a decrease in neuronal histamine release. The key steps in this pathway are:
-
Receptor Activation: α-Methylhistamine binds to the H3 receptor on the presynaptic terminal of a histaminergic neuron.
-
G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
-
Modulation of Ion Channels: The Gβγ subunits can interact with and modulate the activity of N-type voltage-gated calcium channels, reducing calcium influx and thereby inhibiting neurotransmitter release.[4]
-
MAPK and Akt/GSK-3β Pathway Activation: H3 receptor stimulation can also activate the MAPK and PI3K-Akt pathways, the latter leading to the inactivation of glycogen (B147801) synthase kinase 3β (GSK-3β).[5][6]
This cascade of events results in a powerful inhibition of histamine release from the TMN, leading to a reduction in the excitatory histaminergic input to arousal-promoting brain regions and consequently, an increase in sleep propensity.[1]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of α-Methylhistamine on sleep-wake parameters.
Table 1: Effect of (R)-α-Methylhistamine on Sleep-Wake States in Cats (Oral Administration)
| Dose (mg/kg) | Change in NREM Sleep | Duration of Effect |
| Highest Dose (unspecified) | >50% increase | 6 hours |
Data sourced from studies on oral administration in cats.[1]
Table 2: Effect of (R)-α-Methylhistamine on Sleep-Wake States in Rats (Direct TMN Infusion)
| Parameter | Change |
| NREM Sleep | Increased |
| Wakefulness | Decreased |
| REM Sleep | Decreased |
Data from studies involving bilateral application into the tuberomammillary nucleus (TMN) region of rats.[1]
Table 3: Effect of (R)-α-Methylhistamine Pretreatment on Thioperamide-Induced Wakefulness in Rats
| Treatment | Effect on Wakefulness |
| Thioperamide (B1682323) (10 mg/kg, oral) | >50% increase, lasting 10 hours |
| (R)-α-Methylhistamine (20 mg/kg) + Thioperamide | Arousal effects of thioperamide were prevented |
Data from a study showing the H3 agonist activity of (R)-α-methylhistamine in preventing the effects of an H3 antagonist.[1]
Experimental Protocols
Protocol 1: In Vivo Electrophysiological Recording of Sleep-Wake Cycles Following Systemic Administration of α-Methylhistamine in Rodents
Objective: To assess the effect of systemically administered α-Methylhistamine on sleep architecture.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
α-Methylhistamine dihydrobromide (e.g., (R)-α-methylhistamine)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Miniature screw electrodes for EEG and EMG recording
-
Dental cement
-
Electrophysiological recording system (amplifier, filter, data acquisition software)
-
Animal housing with controlled light-dark cycle (12:12h)
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Implant wire electrodes into the nuchal muscles for EMG recording.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow the animal to recover for at least one week.
-
-
Habituation:
-
Habituate the animal to the recording chamber and tethered recording cable for at least 48 hours before the experiment.
-
-
Baseline Recording:
-
Record baseline EEG and EMG data for 24 hours to establish normal sleep-wake patterns.
-
-
Drug Administration:
-
Prepare a solution of α-Methylhistamine in sterile saline.
-
Administer α-Methylhistamine (e.g., intraperitoneally, i.p.) at the desired dose(s) at the beginning of the light or dark cycle. A vehicle control (saline) group should be included.
-
-
Post-Injection Recording:
-
Record EEG and EMG activity continuously for at least 24 hours following the injection.
-
-
Data Analysis:
-
Score the recorded data into wakefulness, NREM sleep, and REM sleep epochs (e.g., 10-second epochs).
-
Quantify the total time spent in each state, the number and duration of episodes, and sleep latencies.
-
Perform spectral analysis of the EEG signal to assess changes in power density (e.g., delta, theta, alpha, beta bands).
-
Compare the sleep-wake parameters between the baseline, vehicle, and α-Methylhistamine-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
Protocol 2: Intracerebral Microinjection of α-Methylhistamine into the Tuberomammillary Nucleus (TMN)
Objective: To investigate the direct effects of H3 receptor activation in the TMN on sleep-wake regulation.
Materials:
-
Same as Protocol 1, with the addition of:
-
Guide cannula and injector cannula (e.g., 26-gauge and 33-gauge, respectively)
-
Microinfusion pump
-
α-Methylhistamine solution in artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation:
-
In addition to the EEG/EMG electrodes, stereotaxically implant a guide cannula aimed at the TMN.
-
Secure the cannula and electrode assembly with dental cement.
-
Allow for a recovery period of at least one week.
-
-
Habituation and Baseline Recording:
-
Follow the same procedure as in Protocol 1.
-
-
Microinjection:
-
Gently restrain the animal and insert the injector cannula through the guide cannula.
-
Infuse a small volume (e.g., 100-200 nL) of α-Methylhistamine solution or aCSF (vehicle control) into the TMN over a period of 1-2 minutes using the microinfusion pump.
-
-
Post-Injection Recording and Data Analysis:
-
Follow the same procedure as in Protocol 1.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain the tissue (e.g., with cresyl violet) to verify the placement of the cannula tip within the TMN.
-
Mandatory Visualization
Caption: Signaling pathway of α-Methylhistamine via the H3 receptor.
Caption: Workflow for in vivo sleep studies with α-Methylhistamine.
References
- 1. HISTAMINE IN THE REGULATION OF WAKEFULNESS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sleep and Sedative States Induced by Targeting the Histamine and Noradrenergic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine in the regulation of wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neurogenic Inflammation with α-Methylhistamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, primarily Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from peripheral sensory nerve endings. This release triggers a cascade of inflammatory responses, including vasodilation, plasma extravasation (leakage of fluid and proteins from blood vessels), and mast cell degranulation. The interplay between sensory nerves and immune cells, particularly mast cells, which release histamine (B1213489), creates a vicious cycle that perpetuates inflammation.[1][2]
α-Methylhistamine, specifically the (R)-α-methylhistamine enantiomer, is a potent and selective agonist for the histamine H3 receptor.[3] The H3 receptor is a presynaptic autoreceptor and heteroreceptor found on various neurons, including sensory nerves.[1][4] Activation of H3 receptors on sensory nerve terminals inhibits the release of neurotransmitters, including the neuropeptides SP and CGRP.[1] This inhibitory action makes (R)-α-Methylhistamine a valuable pharmacological tool to investigate the mechanisms of neurogenic inflammation and to explore the therapeutic potential of targeting the H3 receptor to mitigate this process.
These application notes provide an overview of the use of (R)-α-Methylhistamine in studying neurogenic inflammation, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
(R)-α-Methylhistamine exerts its anti-neurogenic inflammatory effects by activating presynaptic H3 receptors on sensory neurons. The H3 receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).[4] Upon activation by (R)-α-Methylhistamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately results in the inhibition of voltage-gated calcium channels, which are essential for the exocytosis of neuropeptide-containing vesicles. Consequently, the release of SP and CGRP from the sensory nerve terminals is suppressed, leading to a reduction in the downstream inflammatory cascade.[1][4]
Signaling Pathway of (R)-α-Methylhistamine in Sensory Neurons
Caption: H3 receptor activation by (R)-α-Methylhistamine inhibits neuropeptide release.
Quantitative Data
The following tables summarize the quantitative effects of (R)-α-Methylhistamine in various experimental models of inflammation.
| Model | Species | (R)-α-Methylhistamine Dose | Effect | Percentage Inhibition/Reduction | Reference |
| Neurogenic Plasma Extravasation (Dura Mater) | Guinea Pig | 0.3 mg/kg (i.v.) | Inhibition of plasma protein extravasation | 46% | [3] |
| Sympathetic Vasomotor Contraction (Nasal Mucosa) | Porcine | 10-1000 nM | Concentration-dependent inhibition of contractions | Not specified | [4] |
| Ethanol-Induced Gastric Lesions | Rat | 100 mg/kg (intragastrically) | Reduction in lesion extent | 78% (from 96% to 18%) | [5] |
Experimental Protocols
Protocol 1: In Vivo Model of Capsaicin-Induced Neurogenic Plasma Extravasation in Rat Skin
This protocol describes a method to induce and quantify neurogenic plasma extravasation in the skin and to assess the inhibitory effect of (R)-α-Methylhistamine.
Materials:
-
Male Wistar rats (200-250 g)
-
(R)-α-Methylhistamine dihydrochloride
-
Evans Blue dye
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the rats. Shave the dorsal skin to expose a clear area for injections.
-
Drug Administration:
-
Treatment Group: Administer (R)-α-Methylhistamine intravenously (i.v.) via the tail vein at a desired dose (e.g., 0.3 mg/kg) dissolved in saline.
-
Control Group: Administer an equivalent volume of saline.
-
-
Induction of Plasma Extravasation:
-
15 minutes after the administration of (R)-α-Methylhistamine or saline, inject Evans Blue dye (50 mg/kg) i.v. to quantify plasma extravasation.
-
5 minutes after the Evans Blue injection, intradermally (i.d.) inject capsaicin (e.g., 10 µl of a 100 µM solution) at multiple sites on the shaved dorsal skin. Inject saline at a separate site as a negative control.
-
-
Quantification of Plasma Extravasation:
-
After 30 minutes, euthanize the animals and excise the skin at the injection sites.
-
Extract the Evans Blue dye from the skin samples by incubating them in formamide (e.g., 1 ml per 100 mg of tissue) at 60°C for 24 hours.
-
Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.
-
Calculate the amount of extravasated Evans Blue in µg per skin site by comparing the absorbance to a standard curve of known Evans Blue concentrations.
-
Expected Results:
Treatment with (R)-α-Methylhistamine is expected to significantly reduce the amount of Evans Blue dye extravasation at the capsaicin injection sites compared to the saline-treated control group, demonstrating its inhibitory effect on neurogenic inflammation.
Experimental Workflow for In Vivo Plasma Extravasation Assay
References
- 1. H3 Receptors and Pain Modulation: Peripheral, Spinal, and Brain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma extravasation through neuronal stimulation in human nasal mucosa in the setting of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sch 50971, an orally active histamine H3 receptor agonist, inhibits central neurogenic vascular inflammation and produces sedation in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor activation inhibits neurogenic sympathetic vasoconstriction in porcine nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histological effect of (R)-alpha-methylhistamine on ethanol damage in rat gastric mucosa: influence on mucus production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Methylhistamine in Models of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is an inflammatory disease of the nasal mucosa triggered by allergen exposure, leading to symptoms such as sneezing, nasal congestion, and rhinorrhea. Histamine (B1213489) is a key mediator in the pathophysiology of allergic rhinitis, primarily acting through histamine H1 receptors.[1][2] However, emerging evidence suggests the involvement of other histamine receptors, including the histamine H3 receptor, in modulating the allergic response.[3][4] α-Methylhistamine, a selective H3 receptor agonist, has been investigated as a potential therapeutic agent for allergic rhinitis.[3][5][6] These application notes provide a comprehensive overview of the use of α-Methylhistamine in preclinical models of allergic rhinitis, including quantitative data, detailed experimental protocols, and illustrations of the underlying mechanisms and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of (R)-α-Methylhistamine, an active isomer of α-Methylhistamine, in models relevant to allergic rhinitis.
Table 1: Effect of (R)-α-Methylhistamine on Nasal Symptoms in a Murine Model of Allergic Rhinitis
| Animal Model | Treatment | Dosage | Primary Outcome | Result | Reference |
| Ovalbumin (OVA)-sensitized mice | (R)-α-Methylhistamine (intraperitoneal injection) | Not specified | Inhibition of clinical nasal allergic symptoms | Significant inhibition of symptoms | [3][4] |
| OVA-sensitized mice | (R)-α-Methylhistamine + H1 receptor antagonist | Not specified | Inhibition of clinical nasal allergic symptoms | Stronger inhibition than either drug alone | [3][4] |
Table 2: Effect of (R)-α-Methylhistamine on Neurogenic Sympathetic Vasoconstriction in Nasal Mucosa
| Model | Treatment | Concentration Range | Primary Outcome | Result | Reference |
| Isolated porcine nasal turbinate mucosa | (R)-α-Methylhistamine | 10-1000 nM | Inhibition of electrical field stimulation-induced sympathetic vasomotor contractions | Concentration-dependent inhibition | [5] |
| Isolated human nasal turbinate mucosa | (R)-α-Methylhistamine | 30 and 300 nM | Inhibition of electrical field stimulation-induced (neurogenic) sympathetic vasoconstriction | Concentration-dependent inhibition | [6] |
Experimental Protocols
Protocol 1: Induction of Allergic Rhinitis in a Murine Model
This protocol describes the induction of allergic rhinitis in mice using ovalbumin (OVA) as the allergen.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) gel (alum adjuvant)
-
Sterile normal saline
-
Pipettes and tips
-
Animal restraining device
Procedure:
-
Sensitization:
-
Prepare the sensitization solution by emulsifying 100 µg of OVA in 1 mg of aluminum hydroxide in a final volume of 200 µL of sterile normal saline per mouse.
-
Administer the sensitization solution via intraperitoneal (i.p.) injection on days 0, 7, and 14.
-
-
Challenge:
-
Beginning on day 21, challenge the mice intranasally with 10 µL of 1% OVA in sterile normal saline into each nostril daily for 7 consecutive days.
-
To administer the intranasal challenge, hold the mouse firmly by the back of the neck to immobilize the head and slowly dispense the solution into the nostrils.
-
-
Symptom Assessment:
-
On the final day of challenge, immediately after OVA administration, place each mouse in an individual observation cage.
-
Count the number of sneezes and nasal rubbing movements for a period of 10-15 minutes.
-
A sneeze is defined as a forceful expulsion of air from the nose and mouth, often accompanied by a characteristic sound and head shaking.
-
Nasal rubbing is defined as the mouse using its forepaws to rub its snout.
-
Protocol 2: Evaluation of α-Methylhistamine Efficacy
This protocol outlines the procedure for evaluating the therapeutic effect of α-Methylhistamine in the established murine model of allergic rhinitis.
Materials:
-
OVA-sensitized and challenged mice (from Protocol 1)
-
(R)-α-Methylhistamine dihydrobromide
-
Sterile saline (vehicle)
-
Injection syringes and needles
Procedure:
-
Drug Administration:
-
Prepare a solution of (R)-α-Methylhistamine in sterile saline at the desired concentration.
-
Thirty minutes prior to the final OVA challenge, administer the (R)-α-Methylhistamine solution or vehicle (saline) to the mice via intraperitoneal injection.
-
-
Symptom Scoring:
-
Following the OVA challenge, immediately observe and score the nasal symptoms (sneezing and nasal rubbing) as described in Protocol 1, Step 3.
-
-
Data Analysis:
-
Compare the mean symptom scores between the vehicle-treated group and the (R)-α-Methylhistamine-treated group(s).
-
Statistical significance can be determined using an appropriate statistical test, such as a Student's t-test or ANOVA.
-
Mandatory Visualizations
Caption: Experimental workflow for the murine model of allergic rhinitis.
Caption: Proposed signaling pathway of α-Methylhistamine in nasal mucosa.
References
- 1. Inhibition of histamine-induced nasal symptoms by the H1 antihistamine chlorpheniramine maleate: demonstration of topical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Symptom score for allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nasal allergic response mediated by histamine H3 receptors in murine allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor activation inhibits neurogenic sympathetic vasoconstriction in porcine nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of histamine H3 receptors in human nasal mucosa inhibits sympathetic vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting α-Methylhistamine Experimental Variability
Welcome to the technical support center for α-Methylhistamine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate the experimental variability that can be encountered when working with this potent histamine (B1213489) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is α-Methylhistamine and what are its primary targets?
α-Methylhistamine is a synthetic derivative of histamine. It is a selective agonist for the histamine H3 receptor (H3R) and also exhibits significant agonist activity at the histamine H4 receptor (H4R).[1] The (R)-enantiomer, (R)-α-Methylhistamine, is the more potent and commonly used isomer in research.[1] Its activity at H1 and H2 receptors is significantly lower.[1]
Q2: I'm seeing inconsistent results in my experiments. What are the common sources of variability when using α-Methylhistamine?
Experimental variability with α-Methylhistamine can arise from several factors:
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Dual Receptor Agonism: Its activity at both H3 and H4 receptors can lead to complex biological responses depending on the relative expression of these receptors in your experimental system.[1][2]
-
Receptor Isoforms: The H3 receptor, in particular, has numerous splice variants, which may exhibit different signaling properties.[3]
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Cell Line and Tissue Specificity: The expression levels of H3 and H4 receptors, as well as the downstream signaling components, can vary significantly between different cell lines and tissues.
-
Compound Stability and Storage: Improper storage and handling of α-Methylhistamine stock solutions can lead to degradation and loss of potency. It is recommended to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
Assay Conditions: Variations in cell density, incubation times, and reagent concentrations can all contribute to inconsistent results.[5][6]
Q3: How should I prepare and store my α-Methylhistamine stock solutions?
To ensure consistency, prepare a high-concentration stock solution in a suitable solvent (e.g., sterile water or a buffer). It is recommended to prepare single-use aliquots and store them at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in your assay buffer.
Troubleshooting Guides
Issue 1: Lower-than-Expected Potency or No Response in Functional Assays
Possible Cause 1: Compound Degradation
-
Troubleshooting Step: Prepare a fresh stock solution of α-Methylhistamine. Compare the performance of the new stock solution with the old one.
-
Recommendation: Always use freshly prepared dilutions for your experiments.
Possible Cause 2: Low Receptor Expression in the Experimental System
-
Troubleshooting Step: Verify the expression of H3 and/or H4 receptors in your cell line or tissue preparation using techniques like RT-qPCR, Western blot, or radioligand binding.
-
Recommendation: Select a cell line or tissue known to express the target receptor at sufficient levels.
Possible Cause 3: Suboptimal Assay Conditions
-
Troubleshooting Step: Perform a systematic optimization of your assay parameters, including cell density, agonist incubation time, and the concentration of any stimulating agents (e.g., forskolin (B1673556) in cAMP assays for Gi-coupled receptors).[5][6]
-
Recommendation: Refer to the detailed experimental protocols below and consider running pilot experiments to determine the optimal conditions for your specific system.
Issue 2: High Variability Between Replicate Wells or Experiments
Possible Cause 1: Inconsistent Cell Plating
-
Troubleshooting Step: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding.
-
Recommendation: After seeding, visually inspect plates to confirm even cell distribution.
Possible Cause 2: Pipetting Errors
-
Troubleshooting Step: Calibrate your pipettes regularly. For small volumes, consider using reverse pipetting techniques to improve accuracy.
-
Recommendation: Prepare master mixes of reagents to minimize pipetting steps and reduce well-to-well variability.
Possible Cause 3: Edge Effects in Microplates
-
Troubleshooting Step: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.
-
Recommendation: Fill the outer wells with sterile buffer or media to create a humidity barrier.
Data Presentation: Quantitative Pharmacology of (R)-α-Methylhistamine
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of (R)-α-Methylhistamine at human histamine receptors. Note that these values can vary depending on the experimental conditions.
Table 1: Binding Affinities (Ki) of (R)-α-Methylhistamine
| Receptor | Radioligand | Cell Line/Tissue | Ki (nM) |
| H1 Receptor | [3H]Mepyramine | - | > 10,000 |
| H2 Receptor | [125I]Iodoaminopotentidine | - | ~ 5,000 |
| H3 Receptor | [3H]Nα-Methylhistamine | Rat Brain Cortex | 0.78 |
| H4 Receptor | [3H]Histamine | SK-N-MC cells | 50 |
(Data compiled from multiple sources)
Table 2: Functional Potency (EC50/pEC50) of (R)-α-Methylhistamine
| Receptor | Functional Assay | Cell Line/Tissue | pEC50 | EC50 (nM) | Efficacy |
| H3 Receptor | Inhibition of Electrically Induced Contraction | Guinea-Pig Ileum | 7.76 | ~17.4 | Agonist |
| H4 Receptor | Eosinophil Shape Change | Human Eosinophils | - | 66 | Agonist |
(Data compiled from multiple sources, including[1][7])
Experimental Protocols
Protocol 1: Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.
Materials:
-
Cell membranes expressing the H3 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [3H]-Nα-methylhistamine
-
Test Compound: (R)-α-Methylhistamine (for standard curve) or unknown compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Thioperamide
-
96-well microplates and glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound and the non-specific binding control in assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand, and cell membrane preparation to wells for total binding.
-
For non-specific binding wells, add the non-specific binding control, radioligand, and membrane preparation.
-
For competition binding, add the test compound at various concentrations, radioligand, and membrane preparation.
-
Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for H3/H4 Receptors (Gi-coupled)
Objective: To measure the ability of α-Methylhistamine to inhibit adenylyl cyclase activity and decrease intracellular cAMP levels.
Materials:
-
Cells expressing the H3 or H4 receptor
-
(R)-α-Methylhistamine
-
Forskolin
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA)
-
Assay buffer and cell culture medium
Procedure:
-
Seed cells in a suitable microplate and incubate until they reach the desired confluency.
-
Prepare serial dilutions of (R)-α-Methylhistamine.
-
Aspirate the culture medium and add the assay buffer.
-
Add the (R)-α-Methylhistamine dilutions to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for the recommended time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.[8]
-
Plot the inhibition of forskolin-stimulated cAMP levels against the concentration of (R)-α-Methylhistamine to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Signaling pathways for H3 and H4 receptors activated by α-Methylhistamine.
Experimental Workflow and Troubleshooting Logic
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Molecular and cellular analysis of human histamine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing α-Methylhistamine Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of α-Methylhistamine and its potent enantiomer, (R)-α-Methylhistamine, in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is α-Methylhistamine and what is its primary mechanism of action?
α-Methylhistamine is a synthetic derivative of histamine (B1213489) that acts as a selective agonist for the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor and heteroreceptor, meaning it controls the release of histamine and other neurotransmitters in the central and peripheral nervous systems.[2] Its activation is coupled to a Gi/o protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately modulates neurotransmitter release.
Q2: Which enantiomer of α-Methylhistamine should I use, (R) or (S)?
For highest potency and selectivity for the H3 receptor, (R)-α-Methylhistamine is the preferred enantiomer and is commonly used in research.[4][5]
Q3: What are the typical routes of administration for in vivo studies?
The most common routes of administration are intraperitoneal (i.p.) injection for systemic effects and oral gavage (intragastric) for studies focused on the gastrointestinal tract.[4][6] Intravenous (i.v.) administration has been used for pharmacokinetic studies.[7][8]
Q4: What is the recommended vehicle for dissolving α-Methylhistamine for in vivo administration?
α-Methylhistamine dihydrochloride (B599025) or dihydrobromide salts are soluble in aqueous solutions. Sterile physiological saline or phosphate-buffered saline (PBS) are appropriate vehicles for intraperitoneal and intravenous injections.[3] For oral administration, saline or water can be used.[6][9]
Q5: Does (R)-α-Methylhistamine cross the blood-brain barrier?
(R)-α-Methylhistamine has been shown to cross the blood-brain barrier in rats with difficulty.[7][8] Tissue-to-plasma concentration ratios in the brain are low, suggesting that for studies targeting central H3 receptors, higher peripheral doses may be required, or alternative administration routes (e.g., intracerebroventricular) might be considered. The development of more lipophilic prodrugs has been explored to improve brain penetration.[10]
Troubleshooting Guide
Issue 1: Lack of an observable effect or a weaker than expected response.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | The administered dose may be too low to elicit the desired response. It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal model and experimental endpoint.[11][12] |
| Rapid Metabolism | (R)-α-Methylhistamine has a very short elimination half-life in rats (approximately 1.3 minutes after i.v. administration).[7][8] The timing of your experimental measurements post-administration is critical. Consider a time-course experiment to capture the peak effect. |
| Poor Blood-Brain Barrier Penetration | If you are investigating central nervous system (CNS) effects, the low brain penetration of (R)-α-Methylhistamine might be the limiting factor.[7][8][10] Consider using a higher dose, a different route of administration, or a more brain-penetrant H3 receptor agonist. |
| Incorrect Route of Administration | Ensure the route of administration is appropriate for the target tissue. For example, for CNS effects, direct administration (e.g., ICV) may be more effective than peripheral routes. |
| Animal Strain, Sex, or Age | The response to pharmacological agents can vary between different strains, sexes, and ages of animals.[12] Ensure these variables are consistent across your experimental groups and consider potential differences when interpreting results. |
Issue 2: Unexpected or adverse effects are observed.
| Potential Cause | Troubleshooting Steps |
| Dose is too high | High doses of α-Methylhistamine can lead to off-target effects or exaggerated physiological responses. Sedative and hypnotic effects have been reported in animals.[1] Cardiovascular effects, such as a decrease in blood pressure and heart rate, have also been observed.[1] Reduce the dose and perform a careful dose-escalation study. |
| Stress from Injection | The injection procedure itself can induce a stress response in animals, potentially confounding the experimental results. Ensure proper handling and restraint techniques are used.[3] Allow for an acclimation period after injection before behavioral testing. |
| Off-target Effects | While selective for the H3 receptor, at very high concentrations, off-target effects at other histamine receptors (e.g., H2) cannot be entirely ruled out.[13] Consider using H1 or H2 receptor antagonists as controls to investigate this possibility. |
Data Presentation
Table 1: In Vivo Dosages of (R)-α-Methylhistamine in Rodent Models
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Mouse | 1.3 mg/kg | i.p. | Significant change in pargyline-induced tele-methylhistamine accumulation in the brain. | [4] |
| Mouse | 3.2 mg/kg | i.p. | Almost complete inhibition of the pargyline-induced increase in tele-methylhistamine levels in the brain. | [4] |
| Mouse | 6.3 mg/kg (free base) | i.p. | Significantly decreased the steady-state tele-methylhistamine level in the brain. | [4] |
| Rat | 3.2 mg/kg | i.p. | Affected pargyline-induced tele-methylhistamine accumulation in various brain regions. | [4] |
| Rat | 1-100 µM (perfusion) | Intra-arterial | Concentration-dependent vasodilation in mesenteric resistance arteries. | [11] |
| Rat | 100 mg/kg | Intragastric | Reduced the extent of ethanol-induced gastric lesions. | [6] |
Table 2: Pharmacokinetic Parameters of (R)-α-Methylhistamine in Rats
| Parameter | Value | Route of Administration | Dosage | Reference |
| Elimination Half-life (t½) | 1.3 min | Intravenous (bolus) | 12.6 mg/kg | [7][8] |
| Area Under the Curve (AUC) | 130 µg·min/mL | Intravenous (bolus) | 12.6 mg/kg | [7][8] |
| Total Body Clearance | 97 mL/min/kg | Intravenous (bolus) | 12.6 mg/kg | [7][8] |
| Tissue Distribution | High in kidney, lung, and liver; low in the brain. | Intravenous (bolus) | 12.6 mg/kg | [7][8] |
Experimental Protocols
Protocol: Intraperitoneal (i.p.) Injection of (R)-α-Methylhistamine in Rodents
This protocol provides a general guideline. Specific volumes and concentrations should be optimized for your experimental design.
Materials:
-
(R)-α-Methylhistamine dihydrochloride or dihydrobromide
-
Sterile, pyrogen-free physiological saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Analytical balance
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
Procedure:
-
Dosing Solution Preparation:
-
Calculate the required amount of (R)-α-Methylhistamine based on the desired dose (mg/kg) and the average weight of the animals.
-
Accurately weigh the compound and dissolve it in the appropriate volume of sterile saline or PBS to achieve the final desired concentration. Ensure the final injection volume is appropriate for the animal (e.g., 5-10 mL/kg for mice).
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be used if necessary. Prepare the solution fresh on the day of the experiment.
-
-
Animal Restraint and Injection:
-
Properly restrain the animal. For mice, this can be done by grasping the loose skin over the neck and back.
-
Identify the injection site in the lower right abdominal quadrant to avoid injuring the cecum or bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any immediate adverse reactions, such as distress or abnormal behavior.
-
Observe the injection site for any signs of inflammation or hematoma.
-
Visualizations
Caption: Signaling pathway of (R)-α-Methylhistamine at the H3 autoreceptor.
Caption: General experimental workflow for in vivo studies.
References
- 1. α-Methylhistamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Histological effect of (R)-alpha-methylhistamine on ethanol damage in rat gastric mucosa: influence on mucus production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The disposition of (R)-alpha-methylhistamine, a histamine H3-receptor agonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of intraperitoneal injection anesthesia in mice: drugs, dosages, adverse effects, and anesthesia depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Methylhistamine stability and storage conditions.
Technical Support Center: α-Methylhistamine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with α-Methylhistamine. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper handling, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should solid α-Methylhistamine be stored for long-term stability?
A1: Solid α-Methylhistamine, in its dihydrochloride (B599025) or dihydrobromide salt form, is stable for years when stored under the correct conditions. To ensure maximum shelf-life, it should be stored at -20°C, desiccated, and protected from light.[1] For shorter periods, storage at room temperature under desiccation is also acceptable for some salt forms.
Q2: What is the best way to prepare and store stock solutions of α-Methylhistamine?
A2: It is highly recommended to prepare fresh solutions for each experiment.[2] If a stock solution must be prepared, use high-purity sterile water or a buffer like PBS (pH 7.2).[1][2] For long-term storage, stock solutions should be aliquoted into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[3][4] Store these aliquots sealed and protected from moisture at -80°C for up to 6 months or at -20°C for up to 1 month.[3][5]
Q3: In which solvents is α-Methylhistamine soluble?
A3: The solubility of α-Methylhistamine depends on its salt form and the solvent. The dihydrobromide and dihydrochloride salts are readily soluble in aqueous solutions. Specific solubility data for different forms are summarized in the table below. Always refer to the manufacturer's data sheet for batch-specific information.
Q4: How stable are diluted, ready-to-use aqueous solutions of α-Methylhistamine?
A4: Diluted aqueous solutions are the most susceptible to degradation. While data on the closely related histamine (B1213489) suggests significant degradation can occur within days at room temperature, especially when exposed to light, it is best practice to prepare these solutions fresh on the day of the experiment and use them within a few hours.[2] Always protect working solutions from light.
Data Presentation: Storage and Solubility
Table 1: Recommended Storage Conditions for α-Methylhistamine
| Form | Condition | Temperature | Duration | Reference(s) |
| Solid | Desiccated | -20°C | ≥ 4 years | [1] |
| Desiccated | Room Temperature | Short-term | ||
| Stock Solution | Sealed, aliquoted | -80°C | Up to 6 months | [3][5] |
| Sealed, aliquoted | -20°C | Up to 1 month | [3][5] |
Table 2: Solubility of α-Methylhistamine Forms
| Compound Form | Solvent | Solubility | Reference(s) |
| R-(−)-α-Methylhistamine | DMSO | 20 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] | |
| Ethanol | 1 mg/mL | [1] | |
| (R)-(-)-α-Methylhistamine dihydrobromide | Water | up to 100 mM | |
| (R)(−)-α-Methylhistamine dihydrochloride | Water | Soluble |
Troubleshooting Guides
Issue 1: Inconsistent or no response in cell-based assays.
-
Question: I am not observing the expected inhibitory effect on cAMP production or other downstream signals after applying α-Methylhistamine to my cells. What could be wrong?
-
Answer: This issue can stem from several factors:
-
Compound Degradation: Your stock or working solution may have degraded. Prepare a fresh stock solution from the solid compound and dilute it immediately before use. Avoid using solutions that have undergone multiple freeze-thaw cycles or have been stored improperly.[4]
-
Receptor Expression: Confirm that your cell line expresses the histamine H3 receptor at sufficient levels. H3 receptor expression can be low or absent in some common cell lines.[4]
-
Assay Conditions: For Gi-coupled receptors like H3, the inhibitory effect is typically measured against stimulated adenylyl cyclase activity. Ensure you are co-incubating with an adenylyl cyclase activator like forskolin (B1673556) to generate a measurable cAMP signal that can then be inhibited.[6]
-
Incorrect Concentration: Perform a dose-response curve to ensure you are using an effective concentration range. The potency (EC₅₀) can vary between different cell systems and assay conditions.[4]
-
Issue 2: High variability between experimental replicates.
-
Question: My results with α-Methylhistamine show significant variability between wells/plates. How can I improve reproducibility?
-
Answer: High variability often points to inconsistencies in experimental execution:
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions and adding reagents to microplates.
-
Cell Health and Density: Use cells that are healthy, within a consistent passage number, and seeded at a uniform density across all wells. Over-confluent or stressed cells can respond differently.[7]
-
Incubation Times: Standardize all incubation times precisely. The kinetics of receptor signaling can be rapid, and even small deviations can lead to variability.[4]
-
Solution Homogeneity: Ensure all solutions, especially viscous stock solutions in DMSO, are thoroughly mixed before preparing dilutions.
-
Issue 3: Precipitate forms in my stock solution upon freezing or dilution.
-
Question: I prepared a stock solution of α-Methylhistamine in DMSO, but a precipitate formed after I froze it or when I diluted it into my aqueous assay buffer. What should I do?
-
Answer: This is a common issue related to solubility limits.
-
Exceeding Solubility: You may have exceeded the solubility of the compound in the aqueous buffer. When diluting a concentrated DMSO stock into an aqueous medium, the final DMSO concentration must be high enough to keep the compound in solution, but low enough to not affect your cells. Check the compound's aqueous solubility and perform a solubility test if necessary.
-
Gentle Warming: If a precipitate forms after thawing a DMSO stock, you can try gently warming the vial (e.g., to 37°C) and vortexing to redissolve the compound before making further dilutions.
-
Alternative Solvent: If aqueous solubility is a persistent issue, consider if a different solvent system is compatible with your experiment. However, for most applications, α-Methylhistamine salts are sufficiently water-soluble.
-
Experimental Protocols & Visualizations
Protocol 1: Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the H3 receptor using membranes from cells expressing the receptor and a radiolabeled ligand, such as [³H]-Nα-methylhistamine.
Materials:
-
Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Thioperamide or another potent H3 antagonist.[8]
-
Apparatus: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound (and α-Methylhistamine as a positive control) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control or test compound.
-
50 µL of [³H]-Nα-methylhistamine (final concentration ~0.5-1.0 nM).
-
150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[4]
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
References
Technical Support Center: α-Methylhistamine Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing α-Methylhistamine in radioligand binding assays, particularly targeting the histamine (B1213489) H3 receptor.
Troubleshooting Guide
This guide addresses common problems encountered during α-Methylhistamine radioligand binding assays in a question-and-answer format.
Question: Why is my specific binding signal low?
Answer: A low specific binding signal can be attributed to several factors. A systematic evaluation of the following is recommended:
-
Receptor Integrity and Concentration: Ensure that the membrane preparation containing the histamine H3 receptors has been stored properly and has not degraded. The concentration of the receptor in the assay may be insufficient; a typical range for membrane protein is 50-120 µg per well, but this should be optimized for your specific system.[1][2]
-
Radioligand Quality: Verify that the radiolabeled α-Methylhistamine has not degraded. Check the expiration date and ensure it has been stored according to the manufacturer's instructions. The concentration of the radioligand might be too low to produce a robust signal.[2]
-
Suboptimal Assay Conditions:
-
Incubation Time: The assay may not have reached equilibrium. It is crucial to determine the optimal incubation time by performing association and dissociation kinetic experiments.[2]
-
Temperature: Ensure the incubation is carried out at the optimal temperature for receptor binding.[2]
-
Buffer Composition: The pH and ionic strength of the buffer are critical. A commonly used buffer is 50 mM Tris-HCl at pH 7.4.[1][2][3]
-
-
Receptor Internalization: Since (R)-α-methylhistamine is a full agonist, it can induce receptor internalization in whole-cell binding assays, leading to a decrease in available binding sites on the cell surface.[4] Consider using membrane preparations instead of whole cells.[5]
Question: What causes high non-specific binding and how can I reduce it?
Answer: High non-specific binding (NSB) can mask the specific binding signal, leading to a poor signal-to-noise ratio. Here are potential causes and solutions:
-
Excessive Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased binding to non-receptor components.[2] It is advisable to use a concentration at or below the dissociation constant (Kd) of the radioligand.[2]
-
Radioligand Properties: Some radioligands, particularly those that are highly lipophilic, have a tendency to exhibit high non-specific binding.[2]
-
Inadequate Washing: Insufficient washing after incubation can leave behind unbound radioligand. Increase the number and volume of washes with ice-cold wash buffer.[2][6]
-
Filter Binding: The radioligand may be binding to the filter paper. Pre-soaking the glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) can help reduce this.[1][3]
-
Use of Blocking Agents: Adding a protein like Bovine Serum Albumin (BSA) to the assay buffer can help block non-specific binding sites on the assay components.[2]
-
Choice of Agent for NSB Determination: A structurally different H3 antagonist at a high concentration can be used to define non-specific binding more accurately.[2]
Question: My results are not reproducible. What are the likely sources of variability?
Answer: Lack of reproducibility can stem from several sources. Careful attention to the following can help improve consistency:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of compounds. Use calibrated pipettes and change tips between each sample and standard.[6]
-
Incomplete Mixing: Thoroughly mix all reagents and samples before adding them to the assay plate.[6]
-
Temperature Fluctuations: Maintain a consistent temperature during the incubation period.
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Cell/Membrane Preparation Inconsistency: Variations in cell culture conditions or membrane preparation can lead to differing receptor expression levels.
-
Radioligand Degradation: If the radioligand is not stored properly or is old, its binding characteristics can change over time.
Frequently Asked Questions (FAQs)
Q1: What is α-Methylhistamine and why is it used in radioligand binding assays?
(R)-α-methylhistamine is a potent and selective agonist for the histamine H3 receptor.[7] When radiolabeled (e.g., with tritium, [³H]), it is used to directly quantify and characterize H3 receptors in tissues and cell lines. It allows for the determination of receptor density (Bmax) and the affinity (Kd) of the radioligand for the receptor.
Q2: What are the different types of radioligand binding assays I can perform with α-Methylhistamine?
There are three main types of radioligand binding assays:
-
Saturation assays: These are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand by incubating the receptor preparation with increasing concentrations of radiolabeled α-Methylhistamine.[8]
-
Competition assays: These assays measure the ability of an unlabeled compound to compete with radiolabeled α-Methylhistamine for binding to the H3 receptor. This allows for the determination of the affinity (Ki) of the unlabeled compound for the receptor.[8]
-
Kinetic assays: These experiments measure the rate of association and dissociation of the radioligand to and from the receptor, providing information on the binding kinetics.[8]
Q3: What are some known issues with using --INVALID-LINK---α-methylhistamine as a radioligand?
A known issue with --INVALID-LINK---α-methylhistamine is that as a full agonist, it can cause receptor internalization in cell-based systems.[4] This can complicate the interpretation of binding data from whole cells. Therefore, for many applications, H3 receptor antagonists are developed as alternative radioligands.[4]
Q4: How do I choose the right concentration of [³H]α-Methylhistamine for my assay?
For saturation binding assays, you should use a range of concentrations that span from well below to well above the expected Kd value to ensure you can accurately determine both Kd and Bmax. For competition assays, a single concentration of the radioligand, typically at or near its Kd, is used.[2] This provides a good balance between a strong specific signal and low non-specific binding.
Experimental Protocols
Membrane Preparation from Tissues or Cells
-
Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[1]
-
Perform a low-speed centrifugation (1,000 x g for 3 minutes) to remove large debris.[1]
-
Centrifuge the supernatant at a higher speed (20,000 x g for 10 minutes at 4°C) to pellet the membranes.[1]
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.[1]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.[1]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[1]
Saturation Radioligand Binding Assay
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[1]
-
In a 96-well plate, add increasing concentrations of radiolabeled α-Methylhistamine to duplicate wells.[1]
-
To determine non-specific binding, add a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM thioperamide) to a separate set of duplicate wells for each radioligand concentration.[3][9]
-
Add the membrane preparation (50-120 µg of protein) to each well.[1]
-
Incubate the plate at a defined temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[1]
-
Terminate the incubation by rapid vacuum filtration onto glass fiber filters (pre-soaked in 0.3% PEI).[1][3]
-
Wash the filters multiple times with ice-cold wash buffer.[1]
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[1]
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Competition Radioligand Binding Assay
-
Follow the same initial steps as the saturation assay for preparing the membrane and assay plate.
-
To each well, add a fixed concentration of radiolabeled α-Methylhistamine (typically at or near the Kd).[1]
-
Add varying concentrations of the unlabeled competitor compound.
-
Define total binding in wells with only the radioligand and membranes, and non-specific binding in wells with the radioligand, membranes, and a high concentration of an unlabeled H3 ligand.[1]
-
Incubate, filter, and count the radioactivity as described for the saturation assay.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.[10]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Quantitative Data Summary
The following table summarizes representative binding affinities of various ligands for the human histamine H3 receptor. These values can serve as a reference for expected outcomes in competition binding assays.
| Ligand | pKi | Reference Compound Type |
| Histamine | 6.41 ± 0.06 | Agonist |
| Imetit | - | Agonist |
| (R)-(-)-α-methylhistamine (RAMH) | - | Agonist |
| Clobenpropit | - | Inverse Agonist/Antagonist |
| Thioperamide | - | Inverse Agonist/Antagonist |
| Pitolisant | - | Inverse Agonist/Antagonist |
Note: Specific pKi values for Imetit, RAMH, Clobenpropit, Thioperamide, and Pitolisant were mentioned as being determined but not explicitly stated in the provided search snippets. The table structure is based on the data presented in a study using a novel radioligand, where these compounds were used as standards.[4]
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Signaling cascade initiated by α-Methylhistamine binding to the H3 receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a filtration-based radioligand binding assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common assay problems.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Identifying and minimizing off-target effects of α-Methylhistamine
Welcome to the technical support center for α-Methylhistamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of (R)-α-Methylhistamine?
(R)-α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor (H3R).[1][2] The H3 receptor is primarily expressed in the central nervous system where it acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine.[3] It also functions as a heteroreceptor, modulating the release of other neurotransmitters.[3]
Q2: What are the known off-target effects of (R)-α-Methylhistamine?
While (R)-α-Methylhistamine is highly selective for the H3 receptor, it also exhibits considerable affinity and agonist activity at the histamine H4 receptor (H4R).[1] Its activity at H1 and H2 receptors is significantly lower.[1] At high concentrations, off-target effects at these receptors may become relevant.
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of (R)-α-Methylhistamine that elicits a response at the H3 receptor while having minimal impact on the H4 receptor. Performing a dose-response curve is highly recommended to determine the optimal concentration for your specific experimental system. Additionally, using selective antagonists for H4, H2, and H1 receptors can help to isolate the H3 receptor-mediated effects.
Q4: I am observing unexpected or contradictory results. What could be the cause?
Unexpected results can arise from several factors:
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Off-target effects: As mentioned, at higher concentrations, (R)-α-Methylhistamine can activate H4 receptors, leading to responses not mediated by H3 receptors.
-
Receptor desensitization: Prolonged or repeated exposure to (R)-α-Methylhistamine can lead to the desensitization of H3 receptors, diminishing the cellular response over time.
-
Cell health and receptor expression: Ensure your cells are healthy, within a low passage number, and express the target receptor at sufficient levels.
-
Compound integrity: Verify the stability and integrity of your (R)-α-Methylhistamine stock solution. It is recommended to prepare fresh solutions or use properly stored aliquots to avoid degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable or weaker than expected response | Compound degradation | Prepare a fresh stock solution of (R)-α-Methylhistamine. |
| Incorrect concentration | Perform a dose-response curve to determine the optimal concentration. | |
| Low receptor expression | Verify receptor expression in your cell line using methods like RT-qPCR or flow cytometry. | |
| Receptor desensitization | Use shorter incubation times or include a "wash-out" period in your experimental design. | |
| High background signal in functional assays | High cell seeding density | Optimize the number of cells seeded per well. |
| Inadequate washing | Ensure sufficient but gentle washing steps to remove residual compounds without detaching cells. | |
| Reagent contamination | Use high-quality, sterile reagents and media. | |
| High variability between experiments | Inconsistent cell passage number | Use cells within a consistent and low passage number range for all experiments. |
| Pipetting errors | Ensure accurate and consistent pipetting, especially for serial dilutions. | |
| Fluctuations in incubation time or temperature | Strictly control all incubation parameters. |
Data Presentation
Table 1: Comparative Binding Affinity and Functional Potency of (R)-α-Methylhistamine at Human Histamine Receptors
| Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Primary Signaling Pathway |
| H1 Receptor | >10,000 | High concentrations required | Gq/11 → ↑ PLC → ↑ IP₃ & DAG → ↑ Ca²⁺ |
| H2 Receptor | >10,000 | High concentrations required | Gs → ↑ Adenylyl Cyclase → ↑ cAMP |
| H3 Receptor | ~4 | ~0.4 | Gi/o → ↓ Adenylyl Cyclase → ↓ cAMP |
| H4 Receptor | ~76 | ~66 | Gi/o → ↓ Adenylyl Cyclase → ↓ cAMP |
Note: Data is compiled from multiple sources and may vary depending on the specific assay conditions and cell types used.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
This protocol describes a competitive binding assay to determine the affinity of (R)-α-Methylhistamine for histamine receptors (H1, H2, H4) expressed in cell membranes.
Materials:
-
Cell membranes from cell lines stably expressing the human H1, H2, or H4 receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-Mepyramine for H1R, [¹²⁵I]-Iodoaminopotentidine for H2R, [³H]-Histamine for H4R).
-
(R)-α-Methylhistamine.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of (R)-α-Methylhistamine in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer or competitor ((R)-α-Methylhistamine).
-
50 µL of the appropriate radioligand at a final concentration near its Kd.
-
150 µL of the membrane preparation (10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60-180 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of (R)-α-Methylhistamine to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for H2, H3, and H4 Receptor Activity
This assay measures the ability of (R)-α-Methylhistamine to modulate intracellular cyclic AMP (cAMP) levels through Gs-coupled (H2) or Gi/o-coupled (H3, H4) receptors.
Materials:
-
Cells expressing the human H2, H3, or H4 receptor.
-
(R)-α-Methylhistamine.
-
Forskolin (to stimulate cAMP production for H3/H4 assays).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
96-well cell culture plates.
Procedure for Gi/o-coupled (H3, H4) Receptors:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-treat cells with various concentrations of (R)-α-Methylhistamine for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forsklin (e.g., 1 µM) to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit.
-
Plot the decrease in the forskolin-stimulated signal against the concentration of (R)-α-Methylhistamine to determine the EC₅₀ value.
Procedure for Gs-coupled (H2) Receptor:
-
Seed cells in a 96-well plate and grow to confluency.
-
Add various concentrations of (R)-α-Methylhistamine to the cells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels.
-
Plot the cAMP concentration against the log concentration of (R)-α-Methylhistamine to determine the EC₅₀ value.
Protocol 3: Calcium Flux Assay for H1 Receptor Activity
This assay measures the increase in intracellular calcium ([Ca²⁺]i) following the activation of the Gq-coupled H1 receptor.
Materials:
-
Cells expressing the human H1 receptor.
-
(R)-α-Methylhistamine.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with an automated injector.
Procedure:
-
Seed cells into 96-well plates and allow them to attach overnight.
-
Load the cells with a fluorescent calcium indicator according to the manufacturer's instructions.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Place the plate in the fluorescence microplate reader and establish a baseline fluorescence reading.
-
Using the automated injector, add various concentrations of (R)-α-Methylhistamine to the wells.
-
Immediately and continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.
-
Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC₅₀ value.
Visualizations
Caption: Signaling pathways of histamine receptors activated by α-Methylhistamine.
Caption: Troubleshooting workflow for identifying off-target effects.
References
How to improve the solubility of α-Methylhistamine for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on improving the solubility of α-Methylhistamine for experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is α-Methylhistamine and what is its primary experimental use?
α-Methylhistamine is a synthetic derivative of histamine (B1213489). The R-enantiomer, (R)-(-)-α-Methylhistamine, is a potent and selective agonist for the histamine H3 receptor, which crosses the blood-brain barrier.[1][2] It is widely used in research to study the roles of the H3 receptor in the central nervous system and peripheral tissues, including its function in neurotransmitter release and gastric acid secretion.[3] While highly selective for the H3 receptor, it's important to note that at higher concentrations it can also show activity at the H2 and H4 histamine receptors.[4][5][6]
Q2: In what forms is α-Methylhistamine commonly available and how does this affect solubility?
α-Methylhistamine is typically supplied as a dihydrochloride (B599025) or dihydrobromide salt.[3] These salt forms are generally crystalline solids and exhibit better solubility in aqueous solutions compared to the free base.[3] The information provided in this guide primarily pertains to these salt forms.
Q3: What are the best solvents for dissolving α-Methylhistamine?
The choice of solvent depends on the desired concentration and the experimental system. For high concentrations, water is an excellent choice.[7] Dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS) at a pH of 7.2 are also common solvents, though they may support lower maximum concentrations.[3] Ethanol can be used, but the solubility is significantly lower.[3]
Q4: How should I prepare a stock solution of α-Methylhistamine?
It is recommended to prepare a concentrated stock solution in a solvent where the compound is highly soluble, such as high-purity water or DMSO.[3][7] To aid dissolution, especially at higher concentrations, techniques like vortexing, gentle warming, or sonication can be employed.[7][8] Always use sterile, high-purity water or newly opened, anhydrous DMSO to avoid introducing contaminants or moisture that can affect solubility.[7]
Q5: What are the recommended storage conditions for solid α-Methylhistamine and its stock solutions?
-
Solid Compound: The solid, crystalline form of α-Methylhistamine should be stored in a desiccated environment.[2] For long-term stability, storage at -20°C is often recommended, with some suppliers indicating stability for at least four years under these conditions.[9]
-
Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, stock solutions should be dispensed into single-use aliquots.[7][8] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[7] When using water as the solvent, it's advised to protect the solution from light.[10]
Q6: My α-Methylhistamine solution has a precipitate. Can I still use it?
It is not advisable to use a solution with a precipitate, as the actual concentration will be inaccurate.[8] You can attempt to redissolve the compound by gentle warming or sonication.[8] If the precipitate does not dissolve, a fresh solution must be prepared to ensure experimental accuracy.[8]
Data Presentation
The solubility of α-Methylhistamine salts can vary between batches and suppliers. The following table summarizes solubility data from various sources to provide a general guideline.
Table 1: Solubility of α-Methylhistamine Salts in Common Solvents
| Solvent | α-Methylhistamine Form | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
| Water | Dihydrochloride | >20, up to 100 | >100, up to 504.82 | Ultrasonication may be required for higher concentrations.[7] |
| Water | Dihydrobromide | 28.7 | 100 | Data for (R)-(-)-α-Methylhistamine dihydrobromide. |
| DMSO | Dihydrochloride | 4.17 - 20 | 21.05 - 101 | Gentle warming and sonication may be needed. Use newly opened DMSO.[3][7] |
| PBS (pH 7.2) | Dihydrochloride | 10 | ~50.5 | A common buffer for biological experiments.[3] |
| Ethanol | Dihydrochloride | 1 | ~5.05 | Significantly lower solubility compared to aqueous solvents and DMSO.[3] |
Molecular weights used for mM conversion: ~198.1 g/mol for dihydrochloride and 287 g/mol for dihydrobromide.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution (e.g., 100 mM)
This protocol describes the preparation of a 100 mM stock solution of α-Methylhistamine dihydrochloride in sterile water.
Materials:
-
α-Methylhistamine dihydrochloride (MW: ~198.1 g/mol )
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 100 mM solution, calculate the mass needed:
-
Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 198.1 g/mol * 1000 mg/g = 19.81 mg
-
-
Weigh Compound: Accurately weigh 19.81 mg of α-Methylhistamine dihydrochloride powder and place it into a sterile vial.
-
Dissolve in Water: Add 1 mL of sterile, high-purity water to the vial.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If the solid does not completely dissolve, place the vial in an ultrasonic water bath for short intervals until the solution is clear.[8]
-
Sterilization (Optional but Recommended): For cell culture or in vivo use, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[7]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots. Store at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) use.[7]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
This protocol details the dilution of a stock solution into a final working concentration in cell culture media.
Materials:
-
Prepared α-Methylhistamine stock solution (e.g., 100 mM in water)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration needed for your experiment (e.g., 10 µM).
-
Perform Serial Dilutions: To minimize pipetting errors and avoid precipitation from solvent shock, perform serial dilutions.
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of culture medium. For example, to make a 1 mM intermediate solution from a 100 mM stock, dilute 1:100 (e.g., 10 µL of stock into 990 µL of medium).
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plate or flask. To achieve a final concentration of 10 µM from a 1 mM intermediate solution, dilute 1:100 (e.g., 5 µL of intermediate into 500 µL of medium in a well).
-
-
Mix Gently: After adding the compound, gently swirl the plate or flask to ensure even distribution.
-
Incubate: Proceed with your experimental incubation period.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve completely | Exceeded Solubility Limit: The concentration is too high for the chosen solvent. | 1. Refer to the solubility table to ensure you are within the known limits. 2. Increase the volume of the solvent to lower the concentration. 3. Try a different solvent with higher solubility, such as water.[7] |
| Insufficient Mixing/Energy: The compound requires more energy to dissolve. | 1. Vortex the solution for a longer duration. 2. Use an ultrasonic water bath to aid dissolution.[7] 3. For DMSO, gentle warming (up to 45°C) can be effective, but avoid excessive heat to prevent degradation.[7][8] | |
| Poor Solvent Quality: The solvent may be contaminated or, in the case of DMSO, has absorbed moisture. | 1. Use high-purity, sterile water. 2. Use a fresh, unopened bottle of anhydrous DMSO.[7] | |
| Solution becomes cloudy or forms a precipitate over time | Temperature Fluctuation: The solution was prepared at an elevated temperature and precipitated upon cooling. | 1. Store the solution at the temperature it will be used at, if possible. 2. If precipitation occurs upon cooling, try to gently re-warm the solution before use to redissolve the compound.[8] |
| Improper Storage: The solution has degraded due to repeated freeze-thaw cycles or prolonged storage at room temperature. | 1. Always aliquot stock solutions to avoid freeze-thaw cycles.[7] 2. Prepare fresh solutions if degradation is suspected.[10] | |
| pH Shift: The pH of the final working solution is not compatible with the compound's stability. | 1. Ensure the final pH of your solution is within a stable range for your experiment (e.g., physiological pH 7.2-7.4 for cell-based assays).[8] | |
| Precipitate forms when adding stock solution to media/buffer | "Salting Out" Effect: High salt concentrations in the media or buffer reduce the compound's solubility. | 1. Prepare a more dilute intermediate stock solution in a compatible solvent before adding it to the final media.[9] |
| Buffer Incompatibility: Components in the media (e.g., proteins in serum) are interacting with the compound. | 1. Decrease the concentration of serum in the media if possible. 2. Prepare the final solution and filter-sterilize it through a 0.22 µm filter before adding to cells.[9] | |
| Solvent Shock: Adding a highly concentrated DMSO stock directly to an aqueous buffer can cause the compound to precipitate out of solution. | 1. Add the DMSO stock to the buffer dropwise while vortexing. 2. Perform an intermediate dilution step as described in Protocol 2. |
Mandatory Visualizations
Signaling Pathway
(R)-α-Methylhistamine is a potent agonist of the presynaptic histamine H3 receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the inhibition of neurotransmitter release.
Caption: Simplified signaling cascade for the α-Methylhistamine-activated H3 receptor.
Experimental Workflow
This diagram outlines the logical steps from weighing the compound to troubleshooting potential solubility issues during an experiment.
Caption: Workflow for preparing and using α-Methylhistamine solutions.
References
- 1. α-Methylhistamine - Wikipedia [en.wikipedia.org]
- 2. scientificlabs.com [scientificlabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and cellular analysis of human histamine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
α-Methylhistamine dose-response curve not reaching saturation
This technical support center is designed for researchers, scientists, and drug development professionals who are using α-Methylhistamine in their experiments and may be encountering issues with dose-response curves that do not reach saturation. This guide provides troubleshooting steps, frequently asked questions (FAQs), detailed experimental protocols, and relevant pharmacological data to help you diagnose and resolve these issues.
Troubleshooting Guide: α-Methylhistamine Dose-Response Curve Not Reaching Saturation
A non-saturating dose-response curve for α-Methylhistamine can be a perplexing issue. This guide will walk you through a logical troubleshooting process, from pharmacological considerations to potential experimental artifacts.
Question: My α-Methylhistamine dose-response curve is not reaching a plateau (Emax). What are the possible causes and how can I fix it?
Answer: An incomplete dose-response curve for α-Methylhistamine can stem from several factors related to the compound's pharmacology or the experimental setup. Below is a step-by-step guide to help you identify the root cause.
Step 1: Consider the Pharmacological Properties of α-Methylhistamine
α-Methylhistamine is not a simple agonist. Its complex pharmacology is a primary suspect when dose-response curves appear anomalous.
-
Potential Cause 1: Partial Agonism at the H3 Receptor.
-
Explanation: α-Methylhistamine can act as a partial agonist at the histamine (B1213489) H3 receptor. Unlike a full agonist, a partial agonist does not produce a maximal response even at saturating concentrations. This inherently leads to a dose-response curve that plateaus at a submaximal level compared to a full agonist.
-
Troubleshooting:
-
Run a Full Agonist Control: In the same experiment, include a known full agonist for the H3 receptor, such as histamine or imetit.
-
Compare Emax: Compare the maximal effect (Emax) of α-Methylhistamine to that of the full agonist. If the Emax of α-Methylhistamine is significantly lower, this is strong evidence of partial agonism.
-
-
-
Potential Cause 2: Off-Target Effects at Other Histamine Receptors.
-
Explanation: While (R)-α-Methylhistamine is most potent at the H3 receptor, it also has activity at H2 and H4 receptors, particularly at higher concentrations.[1] These off-target effects can interfere with the expected H3-mediated response, leading to a complex curve that doesn't saturate in a typical sigmoidal fashion. For instance, activation of H2 receptors often leads to an increase in cAMP, opposing the Gi-coupled H3 receptor's effect of decreasing cAMP.
-
Troubleshooting:
-
Use Selective Antagonists: Co-incubate your cells/tissue with selective antagonists for the H2 receptor (e.g., cimetidine, ranitidine) and H4 receptor (e.g., JNJ 7777120) while running the α-Methylhistamine dose-response curve.
-
Observe Curve Shape: If the dose-response curve's shape changes or begins to show saturation in the presence of these antagonists, it indicates that off-target effects were contributing to the original observation.
-
-
-
Potential Cause 3: Receptor Desensitization.
-
Explanation: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor uncouples from its signaling pathway, is internalized, or is downregulated. This can result in a diminished response at higher concentrations and longer incubation times, preventing the curve from reaching a true maximum.
-
Troubleshooting:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time. Measure the response to a fixed concentration of α-Methylhistamine at various time points.
-
Reduce Incubation Time: If desensitization is suspected, reduce the incubation time in your main experiment to the shortest duration that still allows for a measurable response.
-
-
Step 2: Investigate Experimental and Technical Factors
If pharmacological factors have been ruled out, the issue may lie in the experimental setup.
-
Potential Cause 4: Compound Solubility Issues.
-
Explanation: (R)-α-Methylhistamine is known for its strong basicity and polarity.[2] At higher concentrations, it may not be fully soluble in your assay buffer, leading to an actual concentration that is lower than the nominal concentration. This can cause the dose-response curve to flatten out prematurely.
-
Troubleshooting:
-
Check Solubility: Visually inspect your highest stock concentrations for any precipitation.
-
Use Appropriate Solvents: Prepare high-concentration stock solutions in a suitable solvent (e.g., water, PBS) and ensure it is fully dissolved before further dilution in your assay buffer. Consider the use of a sonicator to aid dissolution.
-
Test Different Buffers: The solubility of compounds can be pH-dependent. Test different physiological buffers to find one that maintains the solubility of α-Methylhistamine across your concentration range.[3]
-
-
-
Potential Cause 5: Assay Detection Limits.
-
Explanation: The detection range of your assay may not be wide enough to capture the full dose-response curve. The signal may be saturating the detector at higher concentrations of α-Methylhistamine.
-
Troubleshooting:
-
Review Assay Parameters: Check the manufacturer's instructions for your assay kit for the linear range of detection.
-
Dilute Samples: If saturation of the detector is suspected, try diluting your samples before measurement.
-
Optimize Assay Conditions: Adjust the concentration of detection reagents or the gain settings on your plate reader to expand the dynamic range of the assay.
-
-
-
Potential Cause 6: Incorrect Data Normalization.
-
Explanation: Improper normalization of your data can obscure the true shape of the dose-response curve.
-
Troubleshooting:
-
Include Proper Controls: Ensure you have appropriate basal (no agonist) and maximal stimulation (full agonist or other positive control) wells on each plate.
-
Standardize Normalization: Normalize your data as a percentage of the response to a saturating concentration of a full agonist.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical pharmacological profile of (R)-α-Methylhistamine?
A1: (R)-α-Methylhistamine is a potent and selective agonist for the histamine H3 receptor.[1] However, it also displays significant affinity and agonist activity at the histamine H4 receptor and can act as an agonist at the H2 receptor at higher concentrations.[1][4] Its activity at multiple histamine receptor subtypes is a critical consideration in experimental design and data interpretation.
Q2: How can I confirm the expression of the H3 receptor in my cell line?
A2: You can confirm H3 receptor expression using several methods:
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Radioligand Binding: Use a specific H3 receptor radioligand, such as [3H]Nα-methylhistamine, in a saturation binding experiment to determine the receptor density (Bmax).
-
Western Blot: Use a validated antibody against the H3 receptor to detect the protein in your cell lysates.
-
qPCR: Use primers specific for the H3 receptor to measure its mRNA expression levels.
Q3: What are the key differences between a [35S]GTPγS binding assay and a cAMP assay for studying H3 receptor activation?
A3:
-
[35S]GTPγS Binding Assay: This is a functional assay that measures the direct activation of G proteins upon agonist binding to the receptor.[5] It is a proximal measure of receptor activation and is particularly useful for Gi/o-coupled receptors like the H3 receptor.
-
cAMP Assay: This assay measures the downstream consequence of H3 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[6] It is a more amplified signal but can be influenced by other signaling pathways that affect cAMP levels.
Q4: My dose-response curve has a very shallow slope (Hill slope < 1). What could be the cause?
A4: A shallow Hill slope can be indicative of several factors, including:
-
Negative Cooperativity: The binding of one ligand molecule decreases the affinity for subsequent ligand molecules.
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Multiple Binding Sites: The ligand may be binding to more than one site on the receptor with different affinities.
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Complex Biological System: In tissue preparations, multiple receptor subtypes or cell types can contribute to the overall response, leading to a shallow curve.
Quantitative Data Summary
The following tables provide a summary of the pharmacological properties of (R)-α-Methylhistamine at various histamine receptors.
Table 1: Binding Affinities (Ki) and Potencies (pEC50) of (R)-α-Methylhistamine at Human Histamine Receptors
| Parameter | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| Ki (nM) | >10,000 | ~1,000 | ~2-20 | ~100-500 |
| pEC50 | Inactive | ~5.0 | ~7.5-8.5 | ~6.5-7.0 |
Note: These values are approximate and can vary depending on the experimental conditions and cell system used. Data compiled from multiple sources.
Table 2: Solubility of α-Methylhistamine Salts
| Salt Form | Solvent | Solubility |
| Dihydrochloride | Water | >20 mg/mL |
| Dihydrobromide | Water | 28.7 mg/mL (100 mM) |
Data from commercial suppliers.
Experimental Protocols
Here are detailed protocols for two key functional assays used to study H3 receptor activation.
Protocol 1: [35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Cell membranes expressing the histamine H3 receptor
-
[35S]GTPγS
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
(R)-α-Methylhistamine and other test compounds
-
Unlabeled GTPγS (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from your H3 receptor-expressing cell line using standard homogenization and centrifugation techniques. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 20 µL of Assay Buffer, 20 µL of [35S]GTPγS (final concentration ~0.1 nM), 20 µL of GDP (final concentration ~10 µM), and 20 µL of cell membranes (5-20 µg protein).
-
Non-specific Binding: Same as total binding, but with the addition of 10 µM unlabeled GTPγS.
-
Agonist Stimulation: Same as total binding, with the addition of varying concentrations of (R)-α-Methylhistamine.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding against the log concentration of (R)-α-Methylhistamine and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Protocol 2: cAMP Accumulation Assay
This assay measures the inhibition of forskolin-stimulated cAMP production, a downstream effect of H3 receptor activation.
Materials:
-
Intact cells expressing the histamine H3 receptor
-
(R)-α-Methylhistamine and other test compounds
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
Procedure:
-
Cell Plating: Seed your H3 receptor-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with Stimulation Buffer and then pre-incubate them with varying concentrations of (R)-α-Methylhistamine for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except the basal control) at a final concentration that gives a submaximal stimulation of cAMP production (e.g., 1-10 µM).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Normalize the data to the forskolin-only control wells. Plot the percentage inhibition of cAMP production against the log concentration of (R)-α-Methylhistamine and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visualizations
Signaling Pathways
Caption: Signaling pathways for α-Methylhistamine at H3 and H2 receptors.
Experimental Workflow
Caption: Workflow for a [35S]GTPγS binding assay.
Troubleshooting Logic
Caption: Troubleshooting logic for a non-saturating dose-response curve.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
Preventing degradation of α-Methylhistamine in aqueous solutions
Welcome to the technical support center for α-Methylhistamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of α-Methylhistamine in aqueous solutions and to offer troubleshooting support for experiments.
Frequently Asked Questions (FAQs)
Q1: My α-Methylhistamine solution has turned a yellowish-brown color. What does this indicate?
A1: A yellowish or brownish discoloration in your α-Methylhistamine solution is likely an indicator of oxidative degradation. The imidazole (B134444) ring, a core structure in α-Methylhistamine, is susceptible to oxidation, especially under conditions of physiological or alkaline pH, and in the presence of oxygen and light. This oxidation can lead to the formation of colored degradation products. We recommend preparing fresh solutions and minimizing exposure to light and air.
Q2: I am observing inconsistent results in my cell-based assays with α-Methylhistamine. Could this be a stability issue?
A2: Yes, inconsistent experimental outcomes are a common consequence of compound instability. If α-Methylhistamine degrades in your working solution, its effective concentration will decrease, leading to variable biological effects. It is crucial to prepare fresh working solutions from a frozen stock for each experiment and minimize the time the solution is kept at room temperature, especially in complex biological media.
Q3: What are the optimal storage conditions for α-Methylhistamine stock solutions?
A3: For maximum stability, it is recommended to store α-Methylhistamine as a solid at -20°C, where it can be stable for at least four years.[1] Once in solution, for long-term storage, we recommend aliquoting your stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Q4: How long can I store diluted, ready-to-use aqueous solutions of α-Methylhistamine?
A4: Diluted aqueous solutions are more prone to degradation. It is highly recommended to prepare these solutions fresh on the day of the experiment. If short-term storage is necessary, keep the solution on ice and protected from light, and use it within a few hours.
Q5: Is α-Methylhistamine sensitive to pH in aqueous solutions?
A5: While specific degradation kinetics for α-Methylhistamine across a range of pH values are not extensively published, compounds with an imidazole ring are known to be susceptible to pH-dependent degradation. Generally, acidic conditions can help to stabilize the compound. For biological assays requiring physiological pH (7.2-7.4), it is especially important to use freshly prepared solutions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of α-Methylhistamine in aqueous solutions.
| Symptom | Potential Cause | Recommended Solution |
| Reduced or no biological activity in an assay where activity is expected. | Degradation of α-Methylhistamine in the working solution. | Prepare a fresh working solution from a frozen stock immediately before each experiment. Minimize the time the solution is at room temperature or in culture media before application. Verify the concentration and purity of the stock solution using an analytical method like HPLC if degradation is suspected. |
| High variability in results between replicate experiments. | Inconsistent concentration of active α-Methylhistamine due to degradation during storage or handling. | Aliquot stock solutions into single-use vials to prevent degradation from repeated freeze-thaw cycles. Ensure consistent timing and handling procedures for the preparation and application of working solutions in each experiment. |
| Visible precipitate in the solution upon thawing or dilution. | The solubility limit has been exceeded, or the compound has degraded into less soluble products. | Ensure you are not exceeding the solubility of α-Methylhistamine in your chosen solvent (e.g., up to 10 mg/mL in PBS pH 7.2).[1] If a precipitate forms in a previously clear solution, it is likely a sign of degradation, and the solution should be discarded. Prepare a fresh solution. |
| Discoloration (yellowing/browning) of the solution. | Oxidative degradation of the imidazole ring. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to air by keeping vials tightly sealed. Consider preparing solutions with deoxygenated solvents, although for most applications, preparing fresh solutions is sufficient. |
Stability Data of Structurally Related Compounds
While specific quantitative stability data for α-Methylhistamine is limited in publicly available literature, the stability of its parent compound, histamine (B1213489), can provide some insight. The following data for histamine dihydrochloride (B599025) should be considered as a conservative estimate for the stability of α-Methylhistamine solutions.
Table 1: Stability of Histamine Dihydrochloride in Aqueous Solution at 20°C
| Condition | % of Initial Concentration Remaining After 7 Days |
| Exposed to fluorescent light | 20-37% |
| Protected from light | 83-94% |
This data highlights the significant impact of light on the stability of imidazole-containing compounds.
Experimental Protocols
Protocol for Assessing the Stability of α-Methylhistamine in Aqueous Solution (Forced Degradation Study)
This protocol outlines a forced degradation study to determine the stability of α-Methylhistamine under various stress conditions. This is crucial for developing stability-indicating analytical methods.
1. Preparation of α-Methylhistamine Stock Solution:
-
Prepare a 1 mg/mL stock solution of α-Methylhistamine dihydrochloride in HPLC-grade water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 48 hours.
-
Photodegradation: Expose the stock solution in a transparent container to a light source providing a minimum of 1.2 million lux hours and 200-watt hours per square meter, as per ICH Q1B guidelines.[2][3] A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
The method should be validated to ensure it can separate the intact α-Methylhistamine from any degradation products.
Visualizations
Histamine H3 Receptor Signaling Pathway
α-Methylhistamine is a potent and selective agonist for the histamine H3 receptor. Activation of this G protein-coupled receptor (GPCR) initiates several downstream signaling cascades.
Caption: H3 Receptor Signaling Cascade.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for conducting a forced degradation study of α-Methylhistamine.
Caption: Forced Degradation Study Workflow.
Troubleshooting Decision Tree for Inconsistent Assay Results
This logical diagram helps to diagnose the root cause of inconsistent results when using α-Methylhistamine.
Caption: Decision Tree for Troubleshooting.
References
Technical Support Center: Interpreting Unexpected Results in α-Methylhistamine Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting unexpected results in experiments involving (R)-α-Methylhistamine.
Frequently Asked Questions (FAQs)
Q1: What is (R)-α-Methylhistamine and what are its primary targets?
(R)-α-Methylhistamine is a synthetic derivative of histamine (B1213489). It is a potent and selective agonist for the histamine H3 receptor.[1][2] However, it also possesses considerable affinity for the histamine H4 receptor, while having significantly reduced activity at H1 and H2 receptors.[1] The (R)-isomer is markedly more active than the (S)-isomer.[1]
Q2: What is the expected downstream signaling pathway of (R)-α-Methylhistamine?
As an agonist for the H3 and H4 receptors, which are both coupled to Gi/o proteins, (R)-α-Methylhistamine is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
Q3: Why am I observing a weaker-than-expected response in my cell-based assay?
Several factors could contribute to a diminished response:
-
Receptor Desensitization: Prolonged or repeated exposure to an agonist like (R)-α-Methylhistamine can lead to receptor desensitization, diminishing the cellular response over time.
-
Low Receptor Expression: The cell line being used may have low or inconsistent expression of the H3 or H4 receptor.
-
Compound Stability: Ensure the (R)-α-Methylhistamine stock solution is fresh and has been stored properly to prevent degradation. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles.[5]
-
Presence of Endogenous Histamine: Endogenous histamine in cell culture media can compete with (R)-α-Methylhistamine, leading to a reduced effect.
Q4: My in vivo experiment shows a lack of a central nervous system (CNS) effect after peripheral administration. Why might this be?
Studies in rats have shown that (R)-α-Methylhistamine has difficulty crossing the blood-brain barrier.[6] Therefore, a lack of CNS effects after peripheral administration could be due to poor bioavailability in the brain.[6]
Q5: Could (R)-α-Methylhistamine be activating other histamine receptors?
While highly selective for H3 and H4 receptors, at high concentrations, off-target effects at other receptors, such as the H2 receptor, could potentially occur.[7]
Troubleshooting Guide
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| High variability between experimental repeats | Inconsistent cell density, passage number, or health. | Standardize cell seeding protocols and use cells within a consistent passage range. Regularly check for cell viability. |
| Inaccurate dilutions of (R)-α-Methylhistamine. | Prepare fresh serial dilutions for each experiment using calibrated pipettes. | |
| Species-specific differences in receptor pharmacology. | Be aware that receptor pharmacology can differ between species (e.g., rat vs. guinea pig).[8] Ensure the experimental model is appropriate for the research question. | |
| No response or a bell-shaped dose-response curve | High constitutive activity of the H3 receptor. | The H3 receptor can exhibit high constitutive activity, which may mask the effects of an agonist. Consider using an inverse agonist to establish a baseline. |
| Agonist-induced receptor internalization. | As a full agonist, (R)-α-Methylhistamine can cause receptor internalization, which can be problematic in cell-based assays.[9] Consider shorter incubation times. | |
| Unexpected physiological response in vivo | Off-target effects at high concentrations. | Perform a dose-response study to determine the optimal concentration. Use selective antagonists for other histamine receptors to rule out off-target effects. |
| Pharmacokinetic properties of (R)-α-Methylhistamine. | (R)-α-Methylhistamine is rapidly inactivated in vivo.[2] Consider the route of administration and sampling times. |
Data Presentation
Table 1: Binding Affinity of (R)-α-Methylhistamine for Histamine Receptors
| Receptor Subtype | Species | Radioligand | Kd (nM) | Reference |
| H3 | Rat Brain | --INVALID-LINK---α-methylhistamine | 0.68 | [10] |
| H3 | - | [3H]Nα-methylhistamine | 50.3 | [11] |
Table 2: Functional Potency of (R)-α-Methylhistamine
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| cAMP Inhibition | - | - | Potent agonist | [8] |
| [35S]GTPγS Binding | - | EC50 | - | [8] |
Note: Specific EC50/IC50 values for (R)-α-Methylhistamine in cAMP assays are not consistently reported in the literature but it is widely characterized as a potent agonist.
Experimental Protocols
Protocol 1: 3H-α-Methylhistamine Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding of (R)-α-Methylhistamine to the H3 receptor in a competitive binding assay.
Materials:
-
Cell membranes expressing the histamine H3 receptor
-
--INVALID-LINK---α-Methylhistamine (Radioligand)
-
Unlabeled (R)-α-Methylhistamine (Competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the H3 receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Varying concentrations of unlabeled (R)-α-Methylhistamine.
-
A fixed concentration of --INVALID-LINK---α-Methylhistamine.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled (R)-α-Methylhistamine to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for H3/H4 Receptors
This protocol measures the inhibition of forskolin-stimulated cAMP production by (R)-α-Methylhistamine.
Materials:
-
Cells expressing the histamine H3 or H4 receptor (e.g., HEK293 or CHO cells)
-
(R)-α-Methylhistamine
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor.
-
Agonist Addition: Add varying concentrations of (R)-α-Methylhistamine and incubate for a specified time.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production and incubate.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.[12]
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of (R)-α-Methylhistamine to determine the IC50 value (which corresponds to the EC50 for the inhibitory effect).[8]
Mandatory Visualizations
Caption: Signaling pathway for H3/H4 receptors activated by α-Methylhistamine.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 组胺受体 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The disposition of (R)-alpha-methylhistamine, a histamine H3-receptor agonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and cellular analysis of human histamine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biexponential kinetics of (R)-alpha-[3H]methylhistamine binding to the rat brain H3 histamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Control Experiments for α-Methylhistamine In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing α-Methylhistamine in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is (R)-α-Methylhistamine and what are its primary targets?
(R)-α-Methylhistamine is a synthetic derivative of histamine (B1213489) that acts as a selective and potent agonist for the histamine H3 receptor (H3R).[1] It is important to note that while it is highly selective for the H3R, it also possesses considerable affinity for the histamine H4 receptor (H4R), which should be taken into account when designing experiments and interpreting results.[1] Its activity at H1 and H2 receptors is significantly lower.[1]
Q2: What are the expected in vivo effects of (R)-α-Methylhistamine administration?
The in vivo effects of (R)-α-Methylhistamine are primarily mediated by its agonist activity at H3 and, to some extent, H4 receptors. Reported effects in animal models include:
-
Sedation and Hypnosis: Administration can lead to sedative and hypnotic effects.
-
Cardiovascular Effects: It can cause a decrease in blood pressure and heart rate.[2] However, some studies have reported biphasic effects on blood pressure, with a transient depressor response followed by a pressor response.[2]
-
Gastrointestinal Protection: (R)-α-Methylhistamine has been shown to prevent ethanol-induced gastric lesions in rats.[3]
-
Modulation of Neurotransmitter Release: As an H3R agonist, it acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine in the central nervous system. It also functions as a heteroreceptor to modulate the release of other neurotransmitters.
Q3: How can I be sure the observed effects are mediated by the H3 receptor?
To confirm that the observed in vivo effects of (R)-α-Methylhistamine are H3R-mediated, it is crucial to include a control group pre-treated with a selective H3R antagonist, such as thioperamide. If the effects of (R)-α-Methylhistamine are blocked or attenuated by the antagonist, it provides strong evidence for H3R involvement.
Q4: Should I be concerned about the H4 receptor activity of (R)-α-Methylhistamine?
Yes, the affinity of (R)-α-Methylhistamine for the H4 receptor should be considered, especially at higher doses. To dissect the specific contributions of H3R and H4R activation, consider using a selective H4R antagonist in a separate control group. Comparing the effects of (R)-α-Methylhistamine in the presence of an H3R antagonist versus an H4R antagonist can help elucidate the relative involvement of each receptor.
Troubleshooting Guide
Issue 1: I am not observing the expected sedative/hypotensive effect of (R)-α-Methylhistamine.
-
Question: Why is my animal not showing sedation or a decrease in blood pressure after administering (R)-α-Methylhistamine?
-
Answer: There are several potential reasons for a lack of expected effect:
-
Dose: The dose administered may be too low to elicit a significant response. A dose-response study is recommended to determine the optimal dose for your specific animal model and experimental conditions.
-
Route of Administration: The bioavailability and pharmacokinetics of (R)-α-Methylhistamine can vary depending on the route of administration (e.g., intraperitoneal, intravenous, oral). Ensure the chosen route is appropriate and allows for sufficient compound to reach the target receptors.
-
Animal Strain/Species: Different strains and species of animals can exhibit varying sensitivities to pharmacological agents. The metabolic rate and receptor density can differ, influencing the observed response.
-
Compound Integrity: Ensure the (R)-α-Methylhistamine used is of high purity and has been stored correctly to prevent degradation. Prepare fresh solutions for each experiment.
-
Biphasic Response: Be aware that (R)-α-Methylhistamine can have biphasic effects on blood pressure.[2] You may be observing a later pressor response that masks the initial transient depressor effect. Continuous monitoring of cardiovascular parameters is advisable.
-
Issue 2: I am observing unexpected or off-target effects.
-
Question: My results are not consistent with H3 receptor activation. What could be the cause?
-
Answer: Unexpected effects can arise from several factors:
-
H4 Receptor Activation: As mentioned, (R)-α-Methylhistamine has affinity for the H4 receptor. The observed "off-target" effect might be a true physiological response mediated by H4R. Use of a selective H4R antagonist can help to clarify this.
-
Metabolism: The in vivo metabolism of (R)-α-Methylhistamine could lead to the formation of active metabolites with different receptor profiles.
-
Interaction with Other Systems: The histaminergic system interacts with other neurotransmitter systems. The observed effects could be an indirect consequence of modulating these other systems.
-
Experimental Stress: Stress from handling and injection procedures can influence physiological parameters, potentially confounding the effects of the drug. Ensure proper acclimatization and handling of the animals.
-
Issue 3: I am seeing high variability in my data between animals.
-
Question: How can I reduce the variability in my in vivo experiments with (R)-α-Methylhistamine?
-
Answer: High variability is a common challenge in in vivo research. Here are some strategies to minimize it:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, drug administration, and data collection, are performed consistently across all animals and experimental groups.
-
Control for Biological Variables: Use animals of the same age, sex, and weight. House animals under controlled environmental conditions (e.g., temperature, light-dark cycle).
-
Acclimatization: Allow sufficient time for animals to acclimatize to the experimental setup and procedures to reduce stress-induced variability.
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Increase Sample Size: A larger number of animals per group can help to increase the statistical power and reduce the impact of individual animal variability.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment groups to avoid unconscious bias in data collection and analysis.
-
Quantitative Data
Table 1: Receptor Binding Affinity of (R)-α-Methylhistamine
| Receptor Subtype | Species | Ki (nM) |
| H3 | Human | ~15 |
| Rat | ~4 | |
| Guinea Pig | ~5 | |
| H4 | Human | ~50 - 100 |
| Rat | ~200 | |
| Mouse | ~150 | |
| H1 | Human | >10,000 |
| H2 | Human | >10,000 |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue preparation.
Table 2: In Vivo Dose-Response of (R)-α-Methylhistamine in Rodents
| Species | Effect | Route of Administration | Dose Range | Observed Response |
| Mouse | Sedation / Locomotor Activity | Intraperitoneal (i.p.) | 6 - 50 mg/kg | No significant change in spontaneous locomotor activity when administered alone.[4] |
| Rat | Cardiovascular | Intravenous (i.v.) | 0.1 - 3 mg/kg | Biphasic effect on arterial pressure: transient depressor response followed by a pressor response.[2] |
| Rat | Vasodilation | Perfusion | 1 - 100 µM | Concentration-dependent vasodilation in mesenteric resistance arteries.[5] |
| Rat | Gastroprotection | Intragastric | 100 mg/kg | Reduced the extent of ethanol-induced gastric lesions.[3] |
Experimental Protocols
Protocol 1: Assessment of Sedative Effects using the Open-Field Test in Mice
Objective: To evaluate the effect of (R)-α-Methylhistamine on spontaneous locomotor activity and exploratory behavior as an indicator of sedation.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video camera and tracking software
-
(R)-α-Methylhistamine solution
-
Vehicle control (e.g., saline)
-
Selective H3R antagonist (e.g., thioperamide) solution (for control group)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Divide mice into three groups: Vehicle, (R)-α-Methylhistamine, and (R)-α-Methylhistamine + H3R Antagonist.
-
For the antagonist group, administer the H3R antagonist (e.g., thioperamide, 5 mg/kg, i.p.) 30 minutes prior to the (R)-α-Methylhistamine injection.
-
Administer (R)-α-Methylhistamine (e.g., 10 mg/kg, i.p.) or vehicle to the respective groups.
-
-
Open-Field Test:
-
30 minutes after the (R)-α-Methylhistamine or vehicle injection, gently place a mouse in the center of the open-field arena.
-
Allow the mouse to explore the arena freely for 10 minutes.
-
Record the session using the video camera and tracking software.
-
Between each trial, thoroughly clean the arena with 70% ethanol (B145695) to remove any olfactory cues.
-
-
Data Analysis:
-
Analyze the video recordings to quantify the following parameters:
-
Total distance traveled
-
Time spent in the center zone vs. peripheral zone
-
Number of rearings
-
Number of entries into the center zone
-
-
A significant decrease in total distance traveled and rearing behavior in the (R)-α-Methylhistamine group compared to the vehicle group would suggest a sedative effect. This effect should be attenuated in the group pre-treated with the H3R antagonist.
-
Protocol 2: Measurement of Cardiovascular Effects in Conscious Rats
Objective: To determine the effect of (R)-α-Methylhistamine on blood pressure and heart rate in conscious, freely moving rats.
Materials:
-
Radiotelemetry system for blood pressure monitoring (implantable transmitter and receiver)
-
(R)-α-Methylhistamine solution
-
Vehicle control (e.g., saline)
-
Selective H3R antagonist (e.g., thioperamide) solution
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Surgical Implantation:
-
Surgically implant the radiotelemetry transmitter according to the manufacturer's instructions. The catheter of the transmitter is typically inserted into the abdominal aorta.
-
Allow the rats to recover from surgery for at least one week.
-
-
Acclimatization:
-
Acclimate the rats to the individual testing cages for at least 24 hours before the experiment.
-
-
Baseline Recording:
-
Record baseline blood pressure and heart rate for at least 30-60 minutes before any drug administration.
-
-
Drug Administration:
-
Administer the H3R antagonist (e.g., thioperamide, 5 mg/kg, i.p.) or vehicle to the control groups 30 minutes before the (R)-α-Methylhistamine injection.
-
Administer a single dose of (R)-α-Methylhistamine (e.g., 1 mg/kg, i.v. via a pre-implanted catheter or i.p.) or vehicle.
-
-
Data Acquisition:
-
Continuously record blood pressure and heart rate for at least 60-120 minutes post-injection.
-
-
Data Analysis:
-
Analyze the telemetry data to determine the change in mean arterial pressure (MAP) and heart rate (HR) from baseline at different time points after drug administration.
-
Compare the cardiovascular responses between the different treatment groups. A hypotensive and/or bradycardic effect of (R)-α-Methylhistamine that is blocked by the H3R antagonist would confirm H3R-mediated cardiovascular modulation.
-
Visualizations
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Cardiovascular effects of R-alpha-methylhistamine, a selective histamine H3 receptor agonist, in rats: lack of involvement of histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histological effect of (R)-alpha-methylhistamine on ethanol damage in rat gastric mucosa: influence on mucus production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Delivery of α-Methylhistamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering the selective histamine (B1213489) H3 receptor agonist, α-Methylhistamine, across the blood-brain barrier (BBB).
Troubleshooting Guide
This section addresses specific issues that may arise during experiments aimed at achieving central nervous system (CNS) delivery of α-Methylhistamine.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| AMH-001 | Low or undetectable levels of α-Methylhistamine in the brain tissue/CSF after systemic administration. | Poor BBB Penetration: α-Methylhistamine is a hydrophilic molecule with strong basicity and polarity, which inherently limits its ability to cross the lipophilic BBB.[1] Rapid Metabolism: The compound may be quickly inactivated by enzymes like histamine N-methyltransferase (HNMT) in the periphery or at the BBB.[2][3] Efflux Transporter Activity: Active efflux transporters at the BBB, such as P-glycoprotein, may be pumping the compound back into the bloodstream.[4] | 1. Prodrug Strategy: Synthesize a lipophilic prodrug of α-Methylhistamine. Azomethine derivatives have been shown to increase lipophilicity, reduce metabolism, and significantly enhance brain penetration.[1][3] For example, the prodrug (R)-4-chloro-2([N([1-(1H-imidazol-4-yl)-2-propyl]imino](4- chlorophenyl)methyl]phenol) achieved a brain concentration (Cmax) of 71 ng/g in mice.[3] 2. Nanoparticle Encapsulation: Formulate α-Methylhistamine into nanoparticles (e.g., liposomes, polymeric nanoparticles) to protect it from degradation and facilitate transport across the BBB.[5] 3. Co-administration with Efflux Pump Inhibitors: Use known inhibitors of P-glycoprotein or other relevant efflux transporters. However, this can lead to systemic toxicity and should be approached with caution.[4][6] |
| AMH-002 | Inconsistent results in in vitro BBB models (e.g., Transwell assays). | Model Integrity: The in vitro BBB model (e.g., co-cultures of endothelial cells, pericytes, and astrocytes) may not have formed a sufficiently tight barrier, indicated by low transendothelial electrical resistance (TEER) values. Cell Line Variability: Different endothelial cell lines can have varying expression levels of tight junction proteins and efflux transporters. | 1. Validate Model Integrity: Regularly measure TEER to ensure the formation of a tight monolayer before each experiment. Use a positive control (e.g., a compound with known high BBB permeability) and a negative control (e.g., a molecule that should not cross the BBB). 2. Standardize Cell Culture Conditions: Maintain consistent cell seeding densities, passage numbers, and culture media to minimize variability. |
| AMH-003 | Difficulty in quantifying low concentrations of α-Methylhistamine in brain homogenates or microdialysates. | Insufficient Assay Sensitivity: The analytical method used (e.g., HPLC, ELISA) may not be sensitive enough to detect the low levels of the compound that have crossed the BBB.[7] Sample Degradation: α-Methylhistamine may be degraded by enzymes in the sample during processing. | 1. Enhance Analytical Sensitivity: Utilize highly sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pre-column derivatization can also improve detection limits.[7] 2. Optimize Sample Handling: Process samples on ice, add protease and phosphatase inhibitors to your homogenization buffers, and store samples at -80°C to minimize enzymatic degradation. |
| AMH-004 | Observed peripheral side effects without evidence of central activity. | High Peripheral Exposure: The administered dose may be high enough to cause systemic effects but still insufficient for significant BBB penetration. Prodrug Instability: If using a prodrug, it may be converting to the active α-Methylhistamine in the plasma too quickly, before it has a chance to cross the BBB. | 1. Dose-Response Studies: Conduct thorough dose-response studies to find a therapeutic window that minimizes peripheral effects while maximizing potential central effects. 2. Prodrug Design Optimization: Modify the pro-moiety of the prodrug to achieve a balance between stability in the periphery and efficient conversion to the active drug within the CNS.[8] |
Frequently Asked Questions (FAQs)
A curated list of common questions regarding the challenges and strategies for α-Methylhistamine delivery to the brain.
1. Why is it so difficult for α-Methylhistamine to cross the blood-brain barrier?
The blood-brain barrier (BBB) is a protective, highly selective semipermeable border that separates the circulating blood from the brain's extracellular fluid.[4] Its tightly packed endothelial cells and active efflux transporters prevent most drugs, especially those that are large, polar, or hydrophilic, from entering the brain.[4] α-Methylhistamine's inherent physicochemical properties, such as its strong basicity and polarity, make it poorly suited for passive diffusion across the lipid-rich membranes of the BBB.[1]
2. What are the most promising strategies to enhance the CNS penetration of α-Methylhistamine?
The two leading strategies are:
-
Prodrugs: This involves chemically modifying α-Methylhistamine into a more lipophilic, temporarily inactive form (a prodrug). This new molecule can more easily cross the BBB. Once in the brain, it is designed to be converted back to the active α-Methylhistamine. Azomethine prodrugs have shown particular promise, significantly increasing brain concentrations in preclinical studies.[1][3]
-
Nanoparticle-based Delivery Systems: Encapsulating α-Methylhistamine within nanoparticles can protect it from peripheral metabolism and facilitate its transport across the BBB.[5]
3. How does the H3 receptor, the target of α-Methylhistamine, function in the brain?
The histamine H3 receptor is a G-protein coupled receptor primarily expressed in the central nervous system.[9][10] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine in a negative feedback loop.[2][10] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including dopamine, acetylcholine, and serotonin.[10] By acting as an agonist at this receptor, α-Methylhistamine reduces the release of these neurotransmitters.[11]
4. What are the key physicochemical properties to consider when designing a prodrug of α-Methylhistamine for improved BBB penetration?
To enhance BBB penetration, a prodrug should ideally have:
-
Increased Lipophilicity: An optimal octanol-water partition coefficient (logP) is generally considered to be in the range of 1.5 to 2.5.[5][12]
-
Reduced Hydrogen Bonding Capacity: Fewer hydrogen bond donors are preferable for better BBB permeation.[12]
-
Lower Polar Surface Area (PSA): A PSA of less than 60 Ų is generally associated with good brain penetration.[12]
-
Appropriate Molecular Weight: While not a strict rule, a molecular weight under 400-600 Da is often cited as beneficial for passive diffusion across the BBB.[5]
5. Which experimental models are best for assessing the BBB penetration of α-Methylhistamine and its analogs?
A combination of in vitro and in vivo models is recommended:
-
In Vitro Models: Transwell assays using co-cultures of brain endothelial cells, astrocytes, and pericytes can provide an initial screening of permeability. Measuring the transendothelial electrical resistance (TEER) is crucial to ensure the integrity of the cellular barrier.
-
In Vivo Models: Animal models (typically rodents) are the gold standard. Techniques include:
-
Brain Tissue Homogenization: Measuring the total concentration of the compound in the brain tissue after systemic administration.
-
In Vivo Microdialysis: This technique allows for the sampling of the extracellular fluid in specific brain regions in freely moving animals, providing a measure of the unbound, pharmacologically active concentration of the drug.[13][14][15]
-
Quantitative Data Summary
The following tables summarize key data related to the physicochemical properties influencing BBB penetration and the reported brain concentration of an α-Methylhistamine prodrug.
Table 1: Physicochemical Properties Influencing Blood-Brain Barrier Penetration
| Property | Favorable Range for CNS Drugs | Rationale |
| Molecular Weight (MW) | < 400-600 Da | Smaller molecules are more likely to pass through the tight junctions of the BBB via passive diffusion.[5] |
| Lipophilicity (logP) | 1.5 - 2.5 | A balance is needed; too low and the molecule won't enter the lipid membrane, too high and it may get trapped or be a substrate for efflux pumps.[5][12] |
| Polar Surface Area (PSA) | < 60 Ų | A lower PSA is associated with better permeation across cell membranes.[12] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bond donors reduce interactions with the polar heads of the lipid bilayer, facilitating passage.[12] |
Table 2: Reported Brain Concentration of an α-Methylhistamine Prodrug in Mice
| Prodrug | Administration Route | Dose | Peak Brain Concentration (Cmax) | Reference |
| (R)-4-chloro-2([N([1-(1H-imidazol-4-yl)-2-propyl]imino](4- chlorophenyl)methyl]phenol) | Peroral (p.o.) | Not Specified | 71 ng/g | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the BBB penetration of α-Methylhistamine.
Protocol 1: In Vivo Brain Microdialysis for Unbound Drug Concentration
Objective: To measure the extracellular concentration of α-Methylhistamine or its prodrug in a specific brain region of a conscious, freely moving rodent.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cut-off appropriate for the analyte)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for analysis
Methodology:
-
Surgical Implantation: Anesthetize the rodent and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Allow the animal to recover for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 15-30 minutes) into vials using a refrigerated fraction collector.[7]
-
Drug Administration: Administer α-Methylhistamine or its prodrug systemically (e.g., intravenously or intraperitoneally).
-
Post-Administration Sampling: Continue collecting dialysate fractions for a predetermined period to monitor the drug's concentration-time profile in the brain.
-
Quantification: Analyze the concentration of the compound in the dialysate samples using a validated LC-MS/MS method.[7]
-
Probe Recovery Calibration: At the end of the experiment, determine the in vivo recovery of the probe to calculate the absolute extracellular concentration of the analyte.
Protocol 2: Brain Tissue Homogenization for Total Drug Concentration
Objective: To determine the total concentration of α-Methylhistamine or its prodrug in whole brain or specific brain regions.
Materials:
-
Rodent model
-
Anesthetic
-
Ice-cold saline
-
Dissection tools
-
Tissue homogenizer
-
Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Methodology:
-
Drug Administration: Administer α-Methylhistamine or its prodrug to the animal at the desired dose and route.
-
Euthanasia and Brain Extraction: At a predetermined time point, euthanize the animal via an approved method. Immediately decapitate and extract the brain.
-
Brain Dissection and Rinsing: Place the brain on an ice-cold surface. If required, dissect the specific regions of interest. Quickly rinse the tissue with ice-cold saline to remove any remaining blood.
-
Weighing and Homogenization: Weigh the tissue sample. Add a known volume of ice-cold homogenization buffer and homogenize the tissue thoroughly.
-
Sample Processing: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant, which contains the drug from the brain tissue.
-
Quantification: Analyze the drug concentration in the supernatant using a validated analytical method, such as LC-MS/MS. The results are typically expressed as ng of drug per gram of tissue (ng/g).
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Agonist binding to the H3 receptor activates Gi/o protein, inhibiting adenylyl cyclase and neurotransmitter release.
Experimental Workflow for Assessing Prodrug Efficacy
Caption: Workflow for developing and evaluating α-Methylhistamine prodrugs for CNS delivery.
Troubleshooting Logic for Low Brain Penetration
Caption: A logical guide for troubleshooting poor brain penetration of α-Methylhistamine.
References
- 1. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Synthesis, X-ray crystallography, and pharmacokinetics of novel azomethine prodrugs of (R)-alpha-methylhistamine: highly potent and selective histamine H3 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 5. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of histamine and its major metabolite 1-methylhistamine in brain dialysates by using precolumn derivatization prior to HILIC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of novel azomethine prodrugs of the histamine H3-receptor agonist (R)-alpha-methylhistamine: from alkylaryl to substituted diaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 10. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 11. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of extracellular histamine in the striatum and bed nucleus of the stria terminalis of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing α-Methylhistamine Experimental Reproducibility: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing α-Methylhistamine in their experiments. Our goal is to enhance experimental reproducibility by providing detailed protocols, troubleshooting guides, and answers to frequently asked questions.
Troubleshooting Guides
This section addresses common issues encountered during experiments with α-Methylhistamine in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or unexpected results in functional assays | Cell line variability: Receptor expression levels can vary between passages. | Regularly check receptor expression levels using techniques like qPCR or western blotting. Use cells within a defined passage number range. |
| Ligand degradation: Improper storage or handling can lead to degradation of α-Methylhistamine. | Store α-Methylhistamine as a desiccated solid at -20°C. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Off-target effects: At high concentrations, α-Methylhistamine may interact with other receptors, particularly the histamine (B1213489) H4 receptor. | Use the lowest effective concentration of α-Methylhistamine. Include selective antagonists for other histamine receptors as controls to confirm the observed effect is mediated by the target receptor. | |
| Low signal-to-noise ratio in radioligand binding assays | Low receptor density: The cell line or tissue preparation may have a low number of histamine H3 receptors. | Use a cell line known to express high levels of the H3 receptor or use a tissue known to have high receptor density. |
| Radioligand degradation: The radiolabeled ligand may have degraded over time. | Check the expiration date of the radioligand and store it according to the manufacturer's instructions. | |
| Suboptimal assay conditions: Incubation time, temperature, or buffer composition may not be optimal. | Optimize these parameters through preliminary experiments. Ensure the pH of the buffer is stable. | |
| Difficulty in detecting a response in in vivo studies | Poor bioavailability: α-Methylhistamine may have limited ability to cross biological membranes. | Consider different routes of administration or the use of a vehicle that enhances solubility and absorption. |
| Rapid metabolism: The compound may be quickly metabolized and cleared from the system. | Conduct pharmacokinetic studies to determine the half-life of α-Methylhistamine in the chosen animal model and adjust the dosing regimen accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the receptor selectivity profile of (R)-α-Methylhistamine?
(R)-α-Methylhistamine is a potent and selective agonist for the histamine H3 receptor.[1] It exhibits significantly reduced activity at the histamine H1 and H2 receptors.[1] However, it also possesses considerable affinity for the histamine H4 receptor, acting as an agonist.[1]
Q2: How should I store my (R)-α-Methylhistamine stock solutions?
It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or below for a short period. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What are the key differences between the signaling pathways of the histamine receptors activated by (R)-α-Methylhistamine?
The histamine H3 and H4 receptors, which are the primary targets of (R)-α-Methylhistamine, are both coupled to the Gi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, the H1 receptor is coupled to Gq/11, and its activation leads to an increase in intracellular calcium, while the H2 receptor is coupled to Gs, and its activation increases cAMP levels.
Q4: Can I use (R)-α-Methylhistamine to selectively study the H3 receptor?
While (R)-α-Methylhistamine is a potent H3 receptor agonist, its activity at the H4 receptor should be considered, especially in systems where both receptors are expressed. To ensure the observed effects are mediated by the H3 receptor, it is advisable to use a selective H4 receptor antagonist as a control in your experiments.
Q5: What is a suitable positive control for experiments involving (R)-α-Methylhistamine?
Histamine can be used as a positive control as it is the endogenous agonist for all histamine receptors. For H3 receptor-specific assays, other potent and selective agonists like imetit (B1201578) or immepip (B124233) can also be considered, keeping in mind their potential activity at the H4 receptor.[1]
Data Presentation
(R)-α-Methylhistamine Receptor Binding Affinities and Functional Potencies
| Receptor | Binding Affinity (K_i/K_D, nM) | Functional Assay | Functional Potency (EC_50, nM) |
| H1 | > 10,000 | Calcium Flux | > 10,000 |
| H2 | > 10,000 | cAMP Accumulation | > 10,000 |
| H3 | 50.3 | Histamine Release Inhibition | Not widely reported |
| H4 | > 200-fold lower than H3 | Eosinophil Shape Change | 66 |
Note: Data is compiled from various sources and experimental conditions may vary.[1][2]
Experimental Protocols
Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of (R)-α-Methylhistamine for the H3 receptor.
Materials:
-
Cell membranes expressing the histamine H3 receptor
-
[³H]-Nα-methylhistamine (Radioligand)
-
(R)-α-Methylhistamine
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled histamine (for non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of (R)-α-Methylhistamine in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its K_D, and either the test compound, buffer (for total binding), or a high concentration of unlabeled histamine (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the K_i value.
cAMP Functional Assay for H3/H4 Receptors
Objective: To measure the functional potency of (R)-α-Methylhistamine at the Gi/o-coupled H3 and H4 receptors.
Materials:
-
Cells expressing the histamine H3 or H4 receptor
-
(R)-α-Methylhistamine
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Assay buffer
Procedure:
-
Seed cells in a suitable microplate and allow them to adhere.
-
Pre-treat the cells with various concentrations of (R)-α-Methylhistamine.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for the recommended time according to the cAMP assay kit.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
Generate a dose-response curve and calculate the EC_50 value for the inhibition of forskolin-stimulated cAMP production.
Intracellular Calcium Flux Assay for H1 Receptor
Objective: To assess the activity of (R)-α-Methylhistamine at the Gq-coupled H1 receptor.
Materials:
-
Cells expressing the histamine H1 receptor
-
(R)-α-Methylhistamine
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Plate cells in a black, clear-bottom microplate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Use the fluorescence plate reader to establish a baseline fluorescence reading.
-
Add different concentrations of (R)-α-Methylhistamine to the wells.
-
Immediately measure the change in fluorescence intensity over time to detect intracellular calcium mobilization.
-
Plot the peak fluorescence response against the compound concentration to determine the EC_50 value.
Mandatory Visualization
Caption: Signaling pathway of H3/H4 receptors.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Troubleshooting workflow for inconsistent results.
References
Overcoming challenges in detecting α-Methylhistamine metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection of histamine (B1213489) metabolites, primarily α-Methylhistamine (1-methylhistamine) and its downstream metabolite, 1-methylimidazoleacetic acid (MIAA).
Troubleshooting Guides
This section addresses common problems in a question-and-answer format to help you identify and resolve issues in your experimental workflow.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Signal Intensity | Sample Degradation: α-Methylhistamine can degrade if not stored properly.[1] Inefficient Extraction: As a polar molecule, its extraction from complex matrices like plasma and urine can be challenging.[1] Incomplete Derivatization: If using a method that requires derivatization, an incomplete reaction will lead to a low yield.[1] Suboptimal Mass Spectrometry Settings: Incorrect parameters will result in poor signal-to-noise. | Sample Handling: Ensure urine or plasma samples are stored at -20°C or lower and avoid repeated freeze-thaw cycles. For urine, acidification can help preserve the analyte.[1] Optimize Extraction: For Solid-Phase Extraction (SPE), ensure proper conditioning of the cartridge and pH optimization. For Protein Precipitation, use a sufficient ratio of solvent to plasma.[1] Verify Derivatization: Check reagent concentrations, reaction time, and temperature of your derivatization protocol. Ensure reagents are not degraded.[1] Optimize MS Settings: Infuse a standard solution to determine the optimal Multiple Reaction Monitoring (MRM) transitions and optimize the collision energy for each transition.[1] |
| Inconsistent Signal Intensity / Poor Reproducibility | Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte, causing ion suppression or enhancement.[2] This is a common issue in complex biological matrices.[2] Variable Sample Preparation: Inconsistencies in the extraction procedure between samples.[2] | Assess Matrix Effects: Use the post-extraction addition method to quantify the extent of matrix effects.[2] Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering components.[2] Use an Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification and can compensate for matrix effects.[1] Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the limit of detection.[1] |
| Poor Peak Shape (Tailing, Broadening, Splitting) | Column Contamination: Buildup of matrix components on the column.[3] Injection Solvent Issues: Using an injection solvent stronger than the mobile phase.[3] Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.[3] Extra-Column Volume: Excessive volume in tubing and connections outside of the column.[3] | Column Maintenance: Implement a robust column wash step at the end of each run.[2] Use an in-line filter to protect the column.[3] Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Mobile Phase Optimization: Adjust the mobile phase pH or ionic strength to minimize secondary interactions. System Optimization: Minimize the length and diameter of tubing where possible.[3] |
| Multiple or Unidentified Peaks | Isomers: Presence of isomers of α-Methylhistamine.[1] Adduct Formation: In electrospray ionization (ESI), molecules can form adducts with ions like sodium ([M+Na]+) or potassium ([M+K]+) from the mobile phase.[1] Contaminants: Impurities from the sample or sample preparation process. | Chromatographic Separation: Ensure your chromatographic method is capable of separating potential isomers.[1] Optimize Mobile Phase: Minimize the presence of salts that can form adducts. Analyze the mass spectrum to identify the protonated molecule ([M+H]+) and potential adducts.[1] Blank Analysis: Run a blank sample (matrix without analyte) to identify peaks originating from contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of histamine that are typically measured?
A1: The primary metabolic pathway for histamine in many tissues involves methylation by histamine N-methyltransferase (HNMT) to form α-Methylhistamine (also known as 1-methylhistamine (B192778) or Nτ-methylhistamine).[4] This is then further metabolized by Monoamine Oxidase B (MAO-B) to 1-methylimidazole (B24206) acetic acid (MIAA).[4][5] Both α-Methylhistamine and MIAA can be measured in urine to assess systemic histamine release.[4]
Q2: Why is α-Methylhistamine often measured instead of histamine?
A2: Histamine has a very short half-life of only 1-2 minutes, making its detection in plasma or urine challenging.[6] Its metabolites, like α-Methylhistamine, have longer half-lives, making them more stable and reliable biomarkers for assessing histamine release over time.[6]
Q3: What are the most common analytical techniques for detecting α-Methylhistamine metabolites?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard due to its high sensitivity and specificity.[7][8] Enzyme-Linked Immunosorbent Assays (ELISA) are also available and offer a faster, though typically less specific, alternative.[8][9] High-Performance Liquid Chromatography (HPLC) with fluorescence detection is another option but often requires derivatization of the analyte.[8]
Q4: What is the importance of sample preparation in the analysis of α-Methylhistamine metabolites?
A4: Robust sample preparation is critical for removing interfering substances from complex biological matrices like urine and plasma, and for enriching the analyte of interest.[7] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.[7][10] Inadequate sample cleanup is a major cause of issues like matrix effects, which can compromise the accuracy and reproducibility of results.[2]
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: To minimize matrix effects, you can improve your sample clean-up procedure, for instance by using SPE.[2] It is also highly recommended to use a stable isotope-labeled internal standard (e.g., d3-1-methylhistamine), which co-elutes with the analyte and experiences similar matrix effects, thus allowing for more accurate quantification.[1] Additionally, you can program your LC system to divert the flow to waste during the elution of highly unretained and late-eluting matrix components, preventing them from entering the mass spectrometer.[2]
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for the quantification of α-Methylhistamine.
Table 1: Comparison of Analytical Methods
| Parameter | LC-MS/MS | ELISA | HPLC with Fluorescence Detection (HPLC-FLD) |
| Linearity (r²) | > 0.99[8] | Manufacturer-dependent (e.g., 10 - 1000 ng/mL)[8] | Good (e.g., 0.05-5 µg/ml)[8] |
| Limit of Quantification (LOQ) | High sensitivity (e.g., 84.5 pg/mL in microdialysates, 0.53 nmol/L in urine)[8] | Variable (e.g., 2.5 ng/mL in urine, 0.13 ng/mL in plasma)[8] | Moderate (e.g., 0.05 mg/100 g in food samples)[8] |
| Specificity | High | Can have cross-reactivity with other compounds | Moderate, dependent on derivatization and chromatography |
| Throughput | Moderate to High | High | Moderate |
Table 2: Typical HPLC-MS/MS Validation Parameters for α-Methylhistamine in Plasma
| Validation Parameter | Representative Result |
| Linearity Range | 0.1 - 100 ng/mL[11] |
| Correlation Coefficient (r²) | > 0.995[11] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[11] |
| Intra-day Precision (%CV) | < 10%[11] |
| Inter-day Precision (%CV) | < 15%[11] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[11] |
| Recovery | 90 - 105%[11] |
| (Note: These values are representative and should be established during in-house validation.)[11] |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is suitable for preparing plasma samples for LC-MS/MS analysis.[11]
Materials:
-
Plasma samples
-
d3-1-methylhistamine internal standard (ISTD) working solution (e.g., 10 ng/mL)
-
Acetonitrile (B52724), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the ISTD working solution to the plasma and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.[11]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[11]
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline for cleaning up and concentrating α-Methylhistamine from urine.
Materials:
-
Urine samples
-
Cation exchange SPE cartridges
-
Deionized water
-
Centrifuge
-
SPE manifold
Procedure:
-
Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulates.[7]
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load 1 mL of the clarified urine onto the conditioned cartridge at a slow, dropwise rate.[7]
-
Wash the cartridge with 3 mL of deionized water to remove impurities.[7]
-
Dry the cartridge under vacuum for 5 minutes.[7]
-
Elute the α-Methylhistamine with 1 mL of methanol into a clean collection tube.[7]
-
The eluate can then be evaporated to dryness and reconstituted in the mobile phase for analysis.
LC-MS/MS Analysis Method
This is a representative method for the quantification of α-Methylhistamine.
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[8]
-
Mobile Phase A: Water with 0.1% formic acid[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[8]
-
Gradient: Start with a low percentage of mobile phase B, gradually increasing to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min[8]
-
Injection Volume: 5 - 10 µL[8]
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: Specific precursor and product ions for α-Methylhistamine and the internal standard should be determined and optimized.
Visualizations
Caption: The primary metabolic pathways of histamine.
Caption: A generalized workflow for LC-MS/MS analysis of α-Methylhistamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ibl-international.com [ibl-international.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
Selecting the appropriate vehicle for α-Methylhistamine administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate selection of vehicles for α-Methylhistamine administration in experimental settings. This resource includes frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of α-Methylhistamine?
For in vivo administration of α-Methylhistamine dihydrochloride (B599025) in rodents, sterile isotonic solutions are recommended. The most common and appropriate vehicles are:
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2: PBS is a good choice as it is buffered and isotonic, which can help maintain the physiological pH and minimize irritation at the injection site.[1]
-
Sterile Normal Saline (0.9% NaCl): Normal saline is another widely accepted isotonic vehicle for parenteral administration.
The choice between PBS and normal saline often depends on the specific experimental design and institutional preferences. For intraperitoneal injections, both have been used successfully.[1][2]
Q2: What is the recommended vehicle for in vitro administration of α-Methylhistamine?
For in vitro experiments, α-Methylhistamine dihydrochloride should be dissolved in a vehicle that is compatible with the cell culture system. Common choices include:
-
Sterile Deionized or Distilled Water: To prepare a concentrated stock solution.[3]
-
Phosphate-Buffered Saline (PBS), pH 7.2: Can be used to prepare stock solutions or for final dilutions.[1][3]
-
Cell Culture Medium or Balanced Salt Solutions (e.g., HBSS): For preparing working solutions to be added directly to cells. It is crucial to ensure the final concentration of any solvent from a stock solution (like DMSO, if used) is non-toxic to the cells (typically <0.5%).
Q3: How should I prepare a stock solution of α-Methylhistamine dihydrochloride?
It is recommended to prepare a concentrated stock solution in a solvent where the compound is highly soluble, such as sterile water or DMSO. For aqueous stocks, prepare the solution and then sterile-filter it through a 0.22 µm filter.[1][3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3][4]
Q4: How should I store α-Methylhistamine solutions?
Proper storage is crucial to maintain the stability and activity of α-Methylhistamine solutions.
-
Solid Compound: Store desiccated at -20°C for long-term stability.
-
Stock Solutions:
-
Working Solutions: It is best to prepare fresh working solutions for each experiment. If temporary storage is necessary, keep the solution on ice and protected from light. A study on the similar compound histamine (B1213489) showed significant degradation when exposed to fluorescent light at room temperature.[3][5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of α-Methylhistamine in aqueous solution. | Exceeding solubility limit. | Ensure the concentration does not exceed the known solubility (see Table 1). For higher concentrations, consider preparing a stock in DMSO and diluting it carefully. |
| pH of the solution is not optimal. | Use a buffered solution like PBS (pH 7.2) to maintain a stable pH. | |
| "Salting out" effect when mixing with high salt concentration buffers. | Prepare the α-Methylhistamine solution in a compatible buffer from the start or perform a stepwise dilution. | |
| Inconsistent or no biological response in experiments. | Degradation of the compound. | Prepare fresh solutions from a properly stored stock. Avoid repeated freeze-thaw cycles by using aliquots. Protect solutions from light.[3][6] |
| Incorrect dosage or concentration. | Re-calculate the required concentration and ensure accurate weighing and dilution. | |
| Issues with the experimental model. | Verify the expression and functionality of the target receptor (Histamine H3 receptor) in your cells or animal model. | |
| Discoloration of the solution (yellowish tint). | Oxidative degradation. | This can indicate degradation of the imidazole (B134444) ring.[6] Protect solutions from light by using amber vials or covering tubes with foil. Prepare fresh solutions. |
Data Presentation
Table 1: Solubility of α-Methylhistamine Dihydrochloride
| Solvent | Solubility |
| Water | >20 mg/mL |
| PBS (pH 7.2) | 10 mg/mL[1] |
| DMSO | 20 mg/mL |
| Ethanol | 1 mg/mL |
Table 2: Recommended Needle Sizes and Maximum Injection Volumes for Rodents [7]
| Species | Route | Needle Gauge | Maximum Volume |
| Mouse | Intraperitoneal (IP) | 25-27 G | < 10 mL/kg |
| Intravenous (IV) - Tail Vein | 27-30 G | 5 mL/kg (bolus) | |
| Rat | Intraperitoneal (IP) | 23-25 G[1] | < 10 mL/kg |
| Intravenous (IV) - Tail Vein | 23-25 G | 5 mL/kg (bolus) |
Experimental Protocols
Protocol 1: Preparation of α-Methylhistamine Dihydrochloride for Intraperitoneal (IP) Injection in Rodents
This protocol is adapted from a procedure for a similar compound and outlines the preparation of a dosing solution for IP injection.[1]
Materials:
-
α-Methylhistamine dihydrochloride powder
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.2
-
Sterile vials
-
Sterile syringes and needles (appropriate gauge, see Table 2)
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount: Determine the total mass of α-Methylhistamine dihydrochloride needed based on the desired dose (mg/kg), the number and average weight of the animals, and a slight excess to account for transfer loss.
-
Weigh the compound: Accurately weigh the calculated amount of powder using an analytical balance.
-
Dissolve the compound: Aseptically add the appropriate volume of sterile PBS (pH 7.2) to the weighed powder in a sterile vial to achieve the desired final concentration. Vortex until fully dissolved.
-
Sterile filter: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the sterile solution into a new sterile vial. This step is critical for ensuring the sterility of the final product.[1]
-
Label and store: Clearly label the vial with the compound name, concentration, date of preparation, and storage conditions. For short-term use, store at 2-8°C. For longer-term storage, aliquot and store at -20°C or -80°C.[1]
Protocol 2: General Guidance for Intravenous (IV) Administration
While a specific, detailed protocol for the IV administration of α-Methylhistamine was not found in the search results, a pharmacokinetic study in rats utilized bolus intravenous administration.[8] Based on standard laboratory practice, the solution prepared as in Protocol 1 (using sterile PBS or saline) would be suitable for IV injection. It is crucial to ensure the solution is sterile, free of particulates, and administered at an appropriate rate and volume for the chosen animal model (see Table 2).
Mandatory Visualizations
Caption: Workflow for preparing a sterile dosing solution of α-Methylhistamine.
Caption: Simplified signaling pathway of α-Methylhistamine via the H3 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. The disposition of (R)-alpha-methylhistamine, a histamine H3-receptor agonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of α-Methylhistamine and Histamine on H3 Receptor Function
An objective guide for researchers, scientists, and drug development professionals on the differential effects of α-Methylhistamine and the endogenous ligand, histamine (B1213489), at the histamine H3 receptor.
This guide provides a comprehensive comparison of the binding affinities and functional activities of the synthetic agonist α-Methylhistamine and the endogenous neurotransmitter histamine at the histamine H3 receptor (H3R). The data presented is compiled from various in vitro studies to offer a clear perspective on their respective pharmacological profiles. Detailed experimental protocols for key assays are also provided to support the reproducibility of these findings.
Introduction to the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[1] Furthermore, the H3 receptor acts as a heteroreceptor on various other neurons, modulating the release of several key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1] This strategic role in regulating neurotransmission has made the H3 receptor a significant therapeutic target for a range of neurological and psychiatric disorders.
Comparative Analysis of Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity. Both histamine and its derivative, α-Methylhistamine (particularly the R-enantiomer, (R)-α-methylhistamine), are established agonists at the H3 receptor. However, studies consistently demonstrate that (R)-α-methylhistamine exhibits a significantly higher binding affinity for the H3 receptor compared to histamine.
| Ligand | Receptor/Tissue Source | Radioligand Used | Binding Affinity (Ki/Kd) (nM) |
| (R)-α-Methylhistamine | Rat Brain Cortex / Recombinant cells | [3H]N-α-methylhistamine | 0.4 - 2.5[1] |
| HEK293T cells expressing hH3R | [3H]-Nα-methylhistamine | ~0.86 (Kd)[2] | |
| Histamine | HEK293T cells expressing hH3R-445 | [3H]-Nα-methylhistamine | 8[3] |
Note: The specific Ki/Kd values can vary depending on the experimental conditions, such as the specific H3R isoform, radioligand used, and the cell system or tissue preparation.
Functional Activity at the H3 Receptor
The functional consequence of agonist binding to the H3 receptor is the activation of intracellular signaling pathways, leading to a physiological response. As the H3 receptor is canonically coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Studies comparing the functional potency of (R)-α-methylhistamine and histamine consistently show that (R)-α-methylhistamine is a more potent agonist. This is reflected in its ability to inhibit cAMP accumulation and modulate neurotransmitter release at lower concentrations than histamine.
| Ligand | Assay Type | Effect | Relative Potency |
| (R)-α-Methylhistamine | cAMP Accumulation Inhibition | Full Agonist | More potent than histamine[2] |
| Neurotransmitter Release Inhibition | Full Agonist | More potent than histamine | |
| Histamine | cAMP Accumulation Inhibition | Full Agonist | - |
| Neurotransmitter Release Inhibition | Full Agonist | - |
H3 Receptor Signaling Pathway
Activation of the H3 receptor by an agonist initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release. The diagram below illustrates the canonical Gi/o-coupled signaling pathway.
Experimental Protocols
To ensure the reproducibility of the data presented, detailed methodologies for key in vitro assays are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor, or from brain tissue with high H3R density (e.g., rat cerebral cortex).[1]
-
Radioligand: A tritiated H3 receptor ligand, such as [3H]N-α-methylhistamine ([3H]NAMH).[5]
-
Test Compounds: Unlabeled α-Methylhistamine and histamine.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2.[5]
-
Wash Buffer: A buffer used to remove unbound radioligand.[5]
-
Scintillation Cocktail: A liquid that produces light when it interacts with the radioactive particles.[5]
Procedure:
-
Membrane Preparation: Frozen cell pellets expressing the H3 receptor are thawed and homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.[5]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound.[6]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[6]
-
Filtration: The contents of the wells are rapidly filtered through a glass fiber filter to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
cAMP Accumulation Functional Assay
This assay measures the functional activity of an agonist by quantifying its ability to inhibit the production of intracellular cAMP.
Materials:
-
Cells: Intact cells expressing the H3 receptor.[7]
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.[7]
-
Test Compounds: α-Methylhistamine and histamine at various concentrations.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA).[7]
Procedure:
-
Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with the test compound at various concentrations.[7]
-
Stimulation: Cells are stimulated with forskolin to induce cAMP production. The H3R agonist will inhibit this stimulation.[7]
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.[7]
-
Quantification: The amount of cAMP in the cell lysate is measured using a commercial assay kit.[7]
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect.
Conclusion
The available data clearly indicates that while both histamine and α-Methylhistamine are agonists at the H3 receptor, (R)-α-methylhistamine demonstrates superior binding affinity and functional potency. This makes (R)-α-methylhistamine a valuable tool for researchers studying the H3 receptor and a reference compound in the development of novel H3 receptor-targeted therapeutics. The provided experimental protocols offer a foundation for the consistent and reproducible characterization of these and other H3 receptor ligands.
References
Comparative Guide to H3 Receptor Agonists: α-Methylhistamine vs. Immepip
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used histamine (B1213489) H3 receptor (H3R) agonists, α-Methylhistamine and immepip (B124233). The H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, functions as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[1][2][3] Its role in regulating sleep-wake cycles, cognition, and other neurological processes makes it a significant target in drug discovery.[2][4] Both (R)-α-methylhistamine, a chiral derivative of histamine, and immepip are standard high-affinity agonists used extensively as pharmacological tools to investigate H3 receptor function.[2]
Quantitative Performance Data
The binding affinity (Ki) and functional potency (EC50) are critical parameters for evaluating receptor agonists. The following table summarizes experimental data for α-Methylhistamine and immepip from various in vitro models. While both are highly potent, immepip often demonstrates slightly higher or equivalent affinity at the human H3 receptor.[2]
| Compound | Parameter | Value | Species / System | Reference |
| (R)-α-Methylhistamine | pEC50 | 7.76 | Guinea-pig ileum | [5] |
| Ki | ~2 nM (for Nα-methylhistamine) | Rat forebrain sections | [6] | |
| Immepip | Ki | 0.4 nM | Human recombinant H3 Receptor | [3][7] |
| Ki | 0.48 - 0.5 nM | Human SK-N-MC cells | [3] | |
| Agonistic Potency (pD2) | ~10-fold higher in cortex vs. jejunum | Rat cerebral cortex vs. Guinea pig jejunum | [2][8] |
Note: Ki and EC50 values can vary based on experimental conditions, including the radioligand used, tissue preparation, and specific H3R isoform.
H3 Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.[7][12]
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably expressing the H3 receptor or from native tissues like the rat cerebral cortex.[12][13]
-
Incubation: A fixed concentration of a high-affinity H3R radioligand (e.g., [³H]-Nα-methylhistamine) is incubated with the membrane preparation and varying concentrations of the unlabeled competitor drug (α-Methylhistamine or immepip).[7][14]
-
Separation: The reaction is allowed to reach equilibrium, after which bound and free radioligand are separated via rapid filtration through glass fiber filters.[14]
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.[14]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7][15]
Functional Assay: cAMP Accumulation (for EC50 Determination)
This assay measures the functional consequence of H3 receptor activation by quantifying the inhibition of adenylyl cyclase activity.[14]
Methodology:
-
Cell Culture: Intact cells stably expressing the H3 receptor are seeded in multi-well plates.[14]
-
Pre-treatment: Cells are pre-treated with the test compound (α-Methylhistamine or immepip) at various concentrations.[14]
-
Stimulation: Adenylyl cyclase is stimulated using forskolin, and the cells are co-treated with the H3R agonist. The agonist will inhibit this stimulation in a concentration-dependent manner.[14]
-
Lysis and Measurement: Cells are lysed, and the intracellular cAMP levels are measured using a commercial assay kit (e.g., HTRF, FRET, or ELISA).[14][16]
-
Data Analysis: The inhibitory effect of the agonist is calculated, and concentration-response curves are constructed to determine the EC50 or pD2 value (the negative logarithm of the EC50).[3]
Comparative Analysis and Logical Framework
Both α-Methylhistamine and immepip are cornerstone agonists in H3 receptor research. (R)-α-methylhistamine has a long history of use and is well-characterized.[2][4] However, it also shows considerable affinity for the more recently discovered H4 receptor, a factor to consider in experimental design.[17]
Immepip was developed later and often shows slightly higher potency and selectivity for the H3 receptor over the H4 receptor (>20-fold).[2][7] A notable finding is that immepip's functional potency can vary between tissues; one study reported almost tenfold higher agonistic potency in the rat cerebral cortex compared to the guinea pig jejunum, a phenomenon not observed with (R)-α-methylhistamine.[2][8] This suggests potential species- or tissue-specific variations in their activity, which could be due to differences in receptor isoforms, receptor reserve, or signaling pathway coupling.
Conclusion
Both (R)-α-methylhistamine and immepip are highly effective and potent agonists for the histamine H3 receptor. While they exhibit broadly similar activities, researchers should be mindful of subtle differences. (R)-α-methylhistamine is a classic, well-validated tool, whereas immepip may offer slightly higher potency and greater selectivity for the H3 receptor over the H4 receptor.[2] The choice between them may depend on the specific requirements of the experimental system, such as the need for maximal H3 selectivity or consistency with historical data.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological analysis of immepip and imetit homologues. Further evidence for histamine H(3) receptor heterogeneity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. resources.tocris.com [resources.tocris.com]
A Comparative Guide to N-α-methylhistamine and α-Methylhistamine: Selectivity and Potency at Histamine Receptors
For researchers and professionals in drug development, a nuanced understanding of the pharmacological tools used to probe the histamine (B1213489) system is paramount. This guide provides a detailed comparison of two closely related histamine derivatives, N-α-methylhistamine and α-Methylhistamine, focusing on their receptor selectivity and potency across the four histamine receptor subtypes (H1, H2, H3, and H4). This objective analysis is supported by experimental data to aid in the selection of the appropriate compound for specific research applications.
Chemical Structures and Key Differences
The distinct pharmacological profiles of N-α-methylhistamine and α-Methylhistamine arise from a subtle difference in the position of a methyl group on the histamine backbone. In N-α-methylhistamine, the methyl group is attached to the terminal nitrogen of the ethylamine (B1201723) side chain. In contrast, α-Methylhistamine has a methyl group on the α-carbon of the ethylamine side chain. This structural variance significantly influences their interaction with histamine receptor subtypes.
Validating α-Methylhistamine H3 Receptor Selectivity: A Comparative Guide to Antagonists
For researchers, scientists, and drug development professionals, ensuring the selectivity of tool compounds is paramount. This guide provides a comprehensive comparison of commonly used histamine (B1213489) H3 receptor antagonists for validating the selectivity of α-Methylhistamine, a potent H3 receptor agonist also known to interact with the H4 receptor. We present quantitative binding data, detailed experimental protocols, and visual workflows to aid in the rigorous assessment of compound selectivity.
(R)-α-Methylhistamine is a widely utilized agonist for studying the histamine H3 receptor (H3R). However, its considerable affinity for the histamine H4 receptor (H4R) necessitates the use of selective antagonists to dissect its H3R-mediated effects. This guide compares three prominent H3R antagonists—Pitolisant, Ciproxifan, and Thioperamide—to facilitate the informed selection of the appropriate tool for validating on-target H3R activity.
Quantitative Comparison of H3 Receptor Antagonists
The following table summarizes the in vitro binding affinities (Ki, nM) of Pitolisant, Ciproxifan, and Thioperamide for the four human histamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | H4 Receptor Ki (nM) | Key Off-Target Ki (nM) |
| Pitolisant | >10,000 | >10,000 | 0.16 | >10,000 | No significant binding to over 100 other receptors at 100 nM |
| Ciproxifan | >1000 | >1000 | 0.5 - 1.9 | ~13-fold lower affinity than H3R | Negligible selectivity over human adrenergic α2A and α2C receptors at higher concentrations |
| Thioperamide | >10,000 | >10,000 | 4.3 | Similar potency to H3R | 5-HT3 Receptor (Ki = 120 nM) |
Experimental Protocols
Accurate determination of binding affinities is crucial for assessing selectivity. Below are detailed protocols for two key in vitro assays.
Radioligand Binding Assay for Histamine H3 Receptor
This assay quantifies the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Pitolisant, Ciproxifan, Thioperamide.
-
Non-specific Binding Control: 10 µM unlabeled (R)-α-methylhistamine.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and Cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Nα-methylhistamine (typically at its Kd value), and varying concentrations of the test antagonist.
-
Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Equilibration: Incubate the plate at 25°C for 2 hours with gentle agitation to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition binding model using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: (R)-α-Methylhistamine-Induced Inhibition of Electrically-Evoked Contractions in Guinea-Pig Jejunum
This functional assay assesses the potency of an antagonist in a physiological context by measuring its ability to reverse the effects of an agonist.
Materials:
-
Tissue Preparation: Isolated longitudinal muscle-myenteric plexus preparation from guinea-pig jejunum.
-
Organ Bath: Filled with Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Electrodes: For electrical field stimulation.
-
Transducer and Recording System: To measure muscle contractions.
-
Agonist: (R)-α-methylhistamine.
-
Antagonists: Pitolisant, Ciproxifan, Thioperamide.
Procedure:
-
Tissue Mounting: Mount the jejunum preparation in the organ bath under a resting tension of 1 g and allow it to equilibrate for at least 60 minutes.
-
Electrical Stimulation: Elicit twitch contractions using electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage).
-
Agonist Response: Once stable contractions are achieved, add cumulative concentrations of (R)-α-methylhistamine to the bath to obtain a concentration-response curve for its inhibitory effect on the twitch response.
-
Antagonist Incubation: Wash out the agonist and allow the tissue to recover. Then, add a fixed concentration of the test antagonist and allow it to incubate for a predetermined period (e.g., 30 minutes).
-
Antagonist Challenge: In the presence of the antagonist, repeat the cumulative addition of (R)-α-methylhistamine to obtain a second concentration-response curve.
-
Data Analysis: Determine the pA2 value, a measure of antagonist potency, from the rightward shift of the agonist concentration-response curve in the presence of the antagonist using a Schild plot analysis.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the H3 receptor signaling pathway and a typical workflow for validating antagonist selectivity.
Caption: H3 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for H3R Antagonist Selectivity.
A Researcher's Guide to Confirming α-Methylhistamine Specificity Through Control Experiments
This guide provides a comparative framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of α-Methylhistamine, a potent agonist for the histamine (B1213489) H3 receptor (H3R). Ensuring that the observed effects of α-Methylhistamine are mediated solely through H3R, and not through off-target interactions with other histamine receptor subtypes (H1R, H2R, H4R), is critical for accurate data interpretation and drug development. We present key experimental approaches, supporting data, and detailed protocols to establish ligand specificity.
Understanding Histamine Receptor Signaling Pathways
Histamine receptors belong to the G-protein coupled receptor (GPCR) superfamily but trigger distinct intracellular signaling cascades. α-Methylhistamine is designed to selectively activate the H3 receptor, which is predominantly coupled to the inhibitory G-protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is in direct contrast to the H2 receptor, which couples to Gαs to increase cAMP, and the H1 receptor, which couples to Gαq to mobilize intracellular calcium. The H4 receptor, like H3R, also couples to Gαi. Understanding these differential pathways is fundamental to designing functional specificity assays.
Caption: Differential G-protein coupling of histamine receptor subtypes.
Experimental Workflow for Specificity Testing
A multi-faceted approach is required to confirm the specificity of α-Methylhistamine. This involves both binding assays to determine affinity for the target receptor versus other receptors, and functional assays to measure the biological response. The results should be corroborated using selective antagonists to demonstrate that the observed effect is indeed receptor-mediated.
Caption: A systematic workflow for determining the receptor specificity of a compound.
Comparative Binding Affinity
Binding assays directly measure the affinity of a ligand for a receptor. Competitive binding assays, where α-Methylhistamine competes with a radiolabeled ligand known to bind to a specific histamine receptor subtype, are used to determine the inhibition constant (Ki). A significantly lower Ki value for H3R compared to H1R, H2R, and H4R is the first line of evidence for specificity.
While (R)-α-Methylhistamine was initially considered highly selective for the H3 receptor, it was later found to have considerable affinity for the H4 receptor as well.[1][2] Its activity at H1 and H2 receptors is markedly reduced.[1]
Table 1: Comparative Binding Affinity (Ki, nM) of Histamine Agonists
| Compound | H1R Affinity (Ki) | H2R Affinity (Ki) | H3R Affinity (Ki) | H4R Affinity (Ki) |
|---|---|---|---|---|
| Histamine | ~100 | ~30 | ~20 | ~15 |
| (R)-α-Methylhistamine | >10,000 | >10,000 | ~5 | ~150 |
| 2-Methylhistamine (H1 Agonist) | ~40 | >10,000 | >10,000 | >10,000 |
| Amthamine (H2 Agonist) | >10,000 | ~10 | >10,000 | >10,000 |
| 4-Methylhistamine (B1206604) (H4 Agonist) | >10,000 | >10,000 | ~5,000 | ~50[3] |
Note: Data are approximate values compiled from various pharmacological studies for illustrative purposes.
-
Cell Culture: Use stable cell lines individually expressing high levels of human H1R, H2R, H3R, or H4R.
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add membrane preparations, a fixed concentration of a subtype-selective radioligand (e.g., [³H]-Mepyramine for H1R, [³H]-Tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, [³H]-Histamine for H4R), and increasing concentrations of the unlabeled competitor ligand (α-Methylhistamine).
-
Incubation: Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of α-Methylhistamine. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Comparative Functional Potency
Functional assays measure the cellular response to receptor activation. For H3R and H4R, this is typically a measure of cAMP inhibition, while for H2R it is a measure of cAMP accumulation. A highly specific H3R agonist should potently inhibit cAMP production in H3R-expressing cells but have little to no effect on cAMP levels in cells expressing H1R or H2R, and a significantly lower potency in H4R-expressing cells.
Table 2: Comparative Functional Potency (EC50, nM) of Histamine Agonists
| Compound | H1R (Ca²⁺ Flux) | H2R (cAMP ↑) | H3R (cAMP ↓) | H4R (cAMP ↓) |
|---|---|---|---|---|
| Histamine | ~50 | ~100 | ~10 | ~20 |
| (R)-α-Methylhistamine | >10,000 | >10,000 | ~20 | ~500 |
| 2-Methylhistamine (H1 Agonist) | ~100 | No Effect | No Effect | No Effect |
| Dimaprit (H2 Agonist) | No Effect | ~200 | No Effect | No Effect |
| 4-Methylhistamine (H4 Agonist) | No Effect | No Effect | >10,000 | ~100[3] |
Note: Data are approximate values compiled from various pharmacological studies for illustrative purposes.
-
Cell Culture: Seed H3R- or H4R-expressing cells in a 96-well plate.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add increasing concentrations of α-Methylhistamine to the cells, followed immediately by a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) to induce a measurable level of cAMP.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP concentration against the log concentration of α-Methylhistamine. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Confirmation with Selective Antagonists
The definitive control experiment is to demonstrate that the functional effect of α-Methylhistamine can be specifically blocked by a known H3R antagonist. The response elicited by α-Methylhistamine in H3R-expressing cells should be significantly attenuated or completely abolished in the presence of a selective H3R antagonist (e.g., Thioperamide (B1682323), Pitolisant) but should remain unaffected by antagonists selective for H1R, H2R, or H4R.[4][5]
Caption: Expected outcomes of antagonist challenge experiments.
-
Cell Preparation: Prepare H3R-expressing cells as described for the functional assay.
-
Antagonist Pre-incubation: Pre-incubate cells with a fixed concentration of a selective antagonist (e.g., 1 µM Thioperamide for H3R, or equivalent concentrations of H1R, H2R, or H4R antagonists in separate wells) for 15-30 minutes.
-
Agonist Stimulation: Add α-Methylhistamine at a concentration known to produce a submaximal response (e.g., EC80) to all wells, followed by Forskolin.
-
Incubation and Detection: Follow the same procedure for incubation, lysis, and cAMP detection as in the primary functional assay.
-
Data Analysis: Compare the cAMP inhibition by α-Methylhistamine in the absence and presence of each antagonist. A statistically significant reversal of the α-Methylhistamine effect only in the presence of the H3R antagonist confirms specificity. This can be visualized with a bar chart and quantified using Schild analysis to determine the antagonist's pA2 value.
Conclusion
Confirming the specificity of α-Methylhistamine requires a systematic and multi-pronged approach. By combining competitive binding assays, receptor-specific functional assays, and pharmacological challenges with selective antagonists, researchers can generate a robust data package. This comprehensive validation is essential to ensure that the biological effects attributed to α-Methylhistamine are indeed mediated by the histamine H3 receptor, providing a solid foundation for further investigation and therapeutic development.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
A Comparative Analysis of α-Methylhistamine and Other Histamine H3 Receptor Ligands
This guide provides a detailed comparative study of α-Methylhistamine, a key histamine (B1213489) H3 receptor agonist, and other significant H3 receptor ligands. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data. The information is presented through structured data tables, detailed experimental protocols, and a visualization of the H3 receptor signaling pathway.
The histamine H3 receptor, primarily expressed in the central nervous system, functions as a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[1][2][3][4] This role makes it a significant target for the development of therapeutics for various neurological and psychiatric disorders.[1][5]
Comparative Ligand Performance Data
The following tables summarize the binding affinities and functional potencies of α-Methylhistamine and other selected H3 receptor ligands. These ligands include the agonist Imetit, and the antagonists/inverse agonists Ciproxifan and Pitolisant (B1243001).
Table 1: H3 Receptor Binding Affinities (Ki / pKi / IC50 values)
| Ligand | Receptor Species | Radioligand | Ki / pKi / IC50 | Reference |
| α-Methylhistamine | Rat | [3H]-Nα-methylhistamine | pKi: 8.87 | [6] |
| Human | [3H]-Nα-methylhistamine | - | ||
| Imetit | Rat | [3H]-Nα-methylhistamine | pKi: 9.83 | [6] |
| Rat | --INVALID-LINK---α-MeHA | Ki: 0.1 ± 0.01 nM | [6] | |
| Ciproxifan | Rat | [125I]iodoproxyfan | Ki: 0.7 nM | [7][8] |
| Rat | [3H]HA release | Ki: 0.5 nM | [7][8] | |
| Rat | - | IC50: 9.2 nM | [7][8] | |
| Human | - | Ki: 46-180 nM | [9] | |
| Pitolisant | Human | - | Ki: 0.16 nM | [10][11] |
Table 2: H3 Receptor Functional Activity (pA2 / EC50 values)
| Ligand | Functional Assay | Species | pA2 / EC50 | Reference |
| α-Methylhistamine | Inhibition of tritium (B154650) overflow | Mouse | pEC50: 7.76 | [12] |
| Imetit | Inhibition of tritium overflow | Mouse | pIC35: 8.93 | [6] |
| [3H]HA release inhibition | Rat | EC50: 1.0 ± 0.3 nM | [6] | |
| Ciproxifan | Antagonism of histamine-induced inhibition of tritium overflow | Mouse | pA2: 7.78 - 9.39 | [13] |
| Pitolisant | Inverse agonist activity | Human | EC50: 1.5 nM | [10][11] |
Table 3: Selectivity Profile of Ciproxifan
| Receptor | pKi |
| H3 | 9.3 |
| H1 | 4.6 |
| H2 | 4.9 |
| Muscarinic M3 | 5.5 |
| Adrenergic α1D | 5.4 |
| Adrenergic β1 | 4.9 |
| Serotonin 5-HT1B | <5.0 |
| Serotonin 5-HT2A | 4.8 |
| Serotonin 5-HT3 | <5.5 |
| Serotonin 5-HT4 | <5.7 |
| Data from Ligneau et al., as cited in[14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison of results.
1. Radioligand Binding Assay
This assay determines the affinity of a ligand for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the assay buffer.[15][17]
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate. Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C or 2 hours at 25°C).[2][17]
-
Filtration: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters with ice-cold wash buffer to remove unbound radioligand.[16][18]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[16][17]
-
Data Analysis: Calculate the Ki value from the IC50 value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[17]
-
2. cAMP Accumulation Assay
This functional assay measures the effect of H3 receptor activation or inhibition on the intracellular levels of cyclic AMP (cAMP). H3 receptor activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.[5][19]
-
Materials:
-
Intact cells expressing the H3 receptor.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).[16]
-
-
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-treat the cells with the test compound for a specified period.[16]
-
Stimulation: Stimulate the cells with forskolin and the H3 receptor agonist.[16]
-
Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.[16]
-
Data Analysis: Determine the effect of the test compound on the agonist-inhibited cAMP accumulation to calculate EC50 or IC50 values.
-
H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[3][5] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP.[19] The βγ subunits of the G protein can also modulate other effectors, such as N-type voltage-gated calcium channels.[3] Furthermore, H3 receptor stimulation can activate the MAPK and PI3K pathways.[19][20]
Caption: H3 Receptor Signaling Pathway.
References
- 1. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Methylhistamine's Interaction with Histamine Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise interactions of ligands with their target receptors is paramount. This guide provides a detailed comparison of the cross-reactivity of α-Methylhistamine, a well-known histamine (B1213489) analogue, with the four subtypes of histamine receptors (H1, H2, H3, and H4). The following sections present quantitative data on its binding affinity and functional potency, detailed experimental protocols for assessing these interactions, and visual representations of the associated signaling pathways.
Quantitative Comparison of α-Methylhistamine Activity at Histamine Receptors
(R)-α-Methylhistamine is recognized as a potent and selective agonist for the histamine H3 receptor.[1][2] However, it also exhibits considerable affinity for the H4 receptor, while its interaction with H1 and H2 receptors is significantly diminished.[1] The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of (R)-α-Methylhistamine at human histamine receptors. It is important to note that these values have been compiled from various studies, and experimental conditions may differ.
Table 1: Binding Affinity (Ki) of (R)-α-Methylhistamine at Human Histamine Receptors
| Receptor Subtype | Radioligand | Cell Line/Tissue | Ki (nM) | Reference(s) |
| H1 Receptor | [3H]Mepyramine | - | >10,000 | |
| H2 Receptor | [125I]Iodoaminopotentidine | - | ~5,000 | |
| H3 Receptor | [125I]Iodoproxyfan | HEK-293 | 0.7 | [3] |
| H4 Receptor | [3H]Histamine | HEK-293 | 146 | [3] |
Table 2: Functional Potency (EC50) of (R)-α-Methylhistamine at Histamine Receptors
| Receptor Subtype | Functional Assay | Cellular Response | EC50 | Reference(s) |
| H1 Receptor | Calcium Mobilization | Increase in intracellular [Ca2+] | Very low potency | |
| H2 Receptor | cAMP Accumulation | Increase in intracellular cAMP | Agonist only at high concentrations | |
| H3 Receptor | cAMP Accumulation | Inhibition of forskolin-stimulated cAMP | Potent Agonist | [1] |
| H4 Receptor | Eosinophil Shape Change | Morphological change | 66 nM | [1] |
Signaling Pathways of Histamine Receptors
The four histamine receptor subtypes are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.
Caption: Signaling pathways of the four histamine receptor subtypes.
Experimental Protocols
The determination of binding affinity and functional activity of α-Methylhistamine at histamine receptors involves specific in vitro assays. Below are detailed methodologies for key experiments.
Caption: A generalized workflow for characterizing ligand-receptor interactions.
Radioligand Binding Assay (for Ki Determination)
Objective: To determine the binding affinity (Ki) of (R)-α-methylhistamine for each histamine receptor subtype through competitive displacement of a specific radioligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing one of the human histamine receptor subtypes (H1, H2, H3, or H4).
-
Radioligands:
-
H1R: [3H]Mepyramine
-
H2R: [125I]Iodoaminopotentidine
-
H3R: [125I]Iodoproxyfan
-
H4R: [3H]Histamine
-
-
Unlabeled (R)-α-methylhistamine.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known antagonist for the respective receptor).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the respective radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled (R)-α-methylhistamine. Include wells for total binding (no competitor) and non-specific binding (high concentration of a known antagonist).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of (R)-α-methylhistamine to generate a competition curve. Determine the IC50 value (the concentration of (R)-α-methylhistamine that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assays (for EC50 and Emax Determination)
1. Calcium Mobilization Assay (for H1 Receptor)
Objective: To measure the ability of (R)-α-methylhistamine to stimulate an increase in intracellular calcium concentration via the H1 receptor.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the H1R-expressing cells into the 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Assay: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of (R)-α-methylhistamine into the wells.
-
Measurement: Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of (R)-α-methylhistamine to generate a dose-response curve. From this curve, determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response).
2. cAMP Accumulation Assay (for H2, H3, and H4 Receptors)
Objective: To measure the effect of (R)-α-methylhistamine on intracellular cyclic AMP (cAMP) levels mediated by H2 (stimulatory) or H3/H4 (inhibitory) receptors.
Materials:
-
Cells stably expressing the human H2, H3, or H4 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for H3/H4 inhibition assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell lysis buffer.
Procedure:
-
Cell Treatment:
-
For H2R (Gs-coupled): Incubate the cells with varying concentrations of (R)-α-methylhistamine.
-
For H3R/H4R (Gi/o-coupled): Pre-incubate the cells with varying concentrations of (R)-α-methylhistamine, and then stimulate them with a fixed concentration of forskolin to induce cAMP production.
-
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
For H2R: Plot the cAMP concentration against the log concentration of (R)-α-methylhistamine to determine the EC50 and Emax for cAMP production.
-
For H3R/H4R: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of (R)-α-methylhistamine to determine the EC50 and Emax for cAMP inhibition.
-
References
α-Methylhistamine vs. Histamine: A Comparative Guide to Their Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the endogenous neurotransmitter histamine (B1213489) and the selective histamine H3 receptor agonist α-Methylhistamine on synaptic plasticity. The information herein is synthesized from multiple experimental studies to offer a comprehensive overview for researchers in neuroscience and pharmacology.
Introduction
Histamine, a biogenic amine, acts as a crucial neuromodulator in the central nervous system, influencing a wide range of physiological functions, including wakefulness, cognition, and synaptic plasticity.[1] It exerts its effects through four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R). In contrast, α-Methylhistamine is a potent and selective agonist for the H3 receptor (H3R), which primarily functions as an inhibitory presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters like glutamate (B1630785) and acetylcholine.[2] Understanding the differential effects of these two compounds is critical for dissecting the role of the histaminergic system in learning and memory and for the development of novel therapeutics targeting cognitive disorders.
Comparative Effects on Long-Term Potentiation (LTP)
Direct comparative studies measuring the effects of histamine and α-Methylhistamine on LTP under identical conditions are limited. The following tables synthesize quantitative data from separate but methodologically similar studies, primarily focusing on Long-Term Potentiation (LTP) in the CA1 region of the hippocampus, a key area for learning and memory.
Note: The data presented below are collated from different experiments and should be interpreted as representative effects rather than a direct head-to-head comparison.
Quantitative Data Summary
Table 1: Effect of Histamine on LTP in Rat Hippocampal CA1 Synapses
| Parameter Measured | Treatment | Concentration | Result | Reference Study |
| Baseline fEPSP | Histamine | 10-100 µM | ~10% depression of fEPSP slope. | [3] |
| LTP Induction | Histamine + Weak Tetanus (50 Hz, 0.25s) | 10-100 µM | Statistically significant enhancement of LTP compared to tetanus alone. | [3] |
| Population Spike | Histamine | 0.1-100 µM | Dose-dependent increase in amplitude (max ~40%). | [3] |
Table 2: Effect of α-Methylhistamine on LTP in Rat Hippocampal CA1 Synapses
| Parameter Measured | Treatment | Concentration | Result | Reference Study |
| Baseline fEPSP | (R)-α-methylhistamine | 30 µM | No significant effect on fEPSP slope. | [4] |
| TBS-LTP (Propofol-inhibited) | (R)-α-methylhistamine | 10 µM (co-perfused) | Reversed the propofol-induced inhibition of Theta-Burst Stimulation (TBS)-LTP. | [5] |
| Spontaneous Cell Firing | R-α-methylhistamine | Not specified | No significant effect. | [2] |
Effects on Long-Term Depression (LTD)
There is a notable scarcity of quantitative experimental data in the published literature directly examining the effects of either histamine or α-Methylhistamine on the induction or maintenance of Long-Term Depression (LTD). While the general mechanisms of LTD are well-studied, the specific modulatory role of the histaminergic system, particularly through direct comparison of these agents, remains an area for future investigation.
Signaling Pathways
The distinct effects of histamine and α-Methylhistamine on synaptic plasticity are rooted in the different receptors they activate and the subsequent intracellular signaling cascades.
α-Methylhistamine Signaling Pathway
As a selective H3R agonist, α-Methylhistamine activates the Gi/o protein-coupled H3 receptor. This initiates an inhibitory cascade primarily affecting presynaptic terminals.
Histamine Signaling Pathways
Histamine can act on multiple receptors (H1, H2, and H3), leading to more complex and varied downstream effects that can be both excitatory and inhibitory.
Experimental Protocols
The following is a representative protocol for inducing and recording LTP in acute hippocampal slices, synthesized from common methodologies used in the field.
Preparation of Acute Hippocampal Slices
-
Anesthesia and Perfusion: A Wistar rat (postnatal day 21-28) is deeply anesthetized with isoflurane (B1672236) and transcardially perfused with ice-cold, oxygenated (95% O₂, 5% CO₂) cutting solution.
-
Cutting Solution (in mM): 212 Sucrose, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 Dextrose.
-
-
Dissection: The brain is rapidly removed and placed in the ice-cold cutting solution. The hippocampus is dissected out and sliced into 400 µm transverse sections using a vibratome.
-
Recovery: Slices are transferred to an interface chamber containing artificial cerebrospinal fluid (aCSF) and allowed to recover for at least 1.5 hours at 32°C.
-
aCSF (in mM): 124 NaCl, 5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1.3 MgSO₄, 2.5 CaCl₂, 10 Dextrose, continuously bubbled with 95% O₂ / 5% CO₂.
-
Electrophysiological Recording
-
Setup: A single slice is transferred to a submerged recording chamber continuously perfused with oxygenated aCSF at 32°C.
-
Electrode Placement: A bipolar stimulating electrode is placed in the Schaffer collateral pathway, and a glass microelectrode (filled with aCSF, 2-5 MΩ) is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Test stimuli (0.1 ms (B15284909) pulse width) are delivered every 30 seconds at an intensity that elicits an fEPSP of 40-50% of the maximal response. A stable baseline is recorded for at least 30 minutes.
-
Drug Application: Histamine or α-Methylhistamine is bath-applied at the desired concentration for a specified period before LTP induction.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Post-Induction Recording: The fEPSP slope is recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
Conclusion
Histamine and α-Methylhistamine exert distinct effects on synaptic plasticity, reflecting their different receptor activation profiles. Histamine, acting through multiple receptors, generally facilitates neuronal excitability and can enhance LTP, showcasing a complex modulatory role.[3] α-Methylhistamine, by selectively activating the inhibitory H3 autoreceptor, is expected to suppress neurotransmitter release.[2] However, experimental evidence suggests its effects on LTP are context-dependent, potentially involving the suppression of inhibitory networks which can indirectly rescue or facilitate potentiation under specific conditions.[5] The lack of direct comparative studies and data on LTD highlights critical areas for future research to fully elucidate the role of the histaminergic system in synaptic plasticity.
References
- 1. pH-dependent facilitation of synaptic transmission by histamine in the CA1 region of mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term increase of hippocampal excitability by histamine and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous histamine facilitates long-term potentiation in the hippocampus during walking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hippocampal-Dependent Antidepressant Action of the H3 Receptor Antagonist Clobenpropit in a Rat Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presynaptic Spike Timing-Dependent Long-Term Depression in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Interactions of α-Methylhistamine and Classical Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of α-Methylhistamine's interaction with histamine (B1213489) receptors alongside the profiles of established histamine H1 and H2 receptor antagonists. Crucially, based on extensive review of the scientific literature, it is important to clarify that α-Methylhistamine functions as an agonist , particularly at the H3 and H2 histamine receptors, and not as an antagonist. Therefore, a classical Schild analysis to determine an antagonist potency (pA2 value) for α-Methylhistamine is not applicable.
Instead, this guide will present a comparative analysis of the agonist potency of α-Methylhistamine and its isomers against the antagonist potencies (pA2 values) of well-characterized histamine receptor antagonists. This approach provides a valuable framework for researchers investigating the structure-activity relationships of histaminergic compounds.
Data Presentation: Comparative Potencies at Histamine Receptors
The following tables summarize the agonist potencies of α-Methylhistamine derivatives and the antagonist potencies of selected H1 and H2 receptor antagonists.
Table 1: Agonist Potency of α-Methylhistamine Derivatives at Histamine Receptors
| Agonist | Receptor Subtype | Agonist Potency (pEC50/pD2) | Species/Tissue |
| N-α-Methylhistamine | H2 | More potent than histamine | CHO cells expressing human H2 receptors[1] |
| N-α-Methylhistamine | H3 | 7.90 | Guinea-pig ileum strips[2] |
| (R)-α-Methylhistamine | H3 | 7.76 | Guinea-pig ileum strips[2] |
Note: Data for α-Methylhistamine's agonist activity at the H1 receptor is limited, suggesting significantly lower potency compared to other histamine receptors.
Table 2: Comparative Antagonist Potencies (pA2 values) at the Histamine H1 Receptor
| Antagonist | Class | pA2 Value | Species/Tissue |
| Mepyramine | First Generation | 9.01 | Guinea-pig ileum[3] |
| Mepyramine | First Generation | 8.06 | Guinea-pig trachea[3] |
| Mepyramine | First Generation | 9.60 | Rat stomach microcirculation[4] |
| Mepyramine | First Generation | 8.58 | Human temporal artery[5] |
| Diphenhydramine | First Generation | 7.80 | Guinea-pig ileum[3] |
| Diphenhydramine | First Generation | 7.00 | Guinea-pig trachea[3] |
Table 3: Comparative Antagonist Potencies (pA2 values) at the Histamine H2 Receptor
| Antagonist | Class | pA2 Value | Species/Tissue |
| Cimetidine | First Generation | 6.2 | Guinea-pig right atrium[6] |
| Cimetidine | First Generation | 5.98 | Rat stomach microcirculation[4] |
| Cimetidine | First Generation | 6.58 | Human temporal artery[5] |
| Ranitidine (B14927) | Second Generation | 6.7 | Guinea-pig right atrium[6] |
| Ranitidine | Second Generation | 6.92 | Guinea-pig parietal cells[7] |
| Ranitidine | Second Generation | 6.83 | Guinea-pig parietal cells[7] |
| Famotidine | Second Generation | 8.33 | Guinea-pig Atrium |
| Tiotidine (B1662263) | - | 7.3 | Guinea-pig right atrium[6] |
| Roxatidine Acetate | - | 6.85 / 7.15 | Guinea-pig parietal cells[7] |
| Roxatidine | - | 7.14 / 7.03 | Guinea-pig parietal cells[7] |
| Etintidine | - | 6.6 | Guinea-pig right atrium[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of drug potency. Below are generalized protocols for determining agonist potency and for conducting a Schild analysis for competitive antagonists.
Protocol 1: Determination of Agonist Potency (pD2/pEC50)
This protocol outlines the steps to determine the concentration of an agonist that produces 50% of its maximal effect.
-
Tissue/Cell Preparation: Prepare an isolated tissue bath (e.g., guinea pig ileum) or a cell culture system expressing the target receptor (e.g., CHO cells with human H2 receptors). Maintain physiological conditions (temperature, pH, oxygenation).
-
Agonist Concentration-Response Curve:
-
After an equilibration period, add the agonist (e.g., α-Methylhistamine) to the bath or cell culture in a cumulative manner, increasing the concentration in logarithmic steps.
-
Record the response at each concentration until a maximal response is achieved. The response can be a physiological measurement (e.g., muscle contraction) or a second messenger level (e.g., cAMP production).
-
-
Data Analysis:
-
Plot the response against the logarithm of the agonist concentration to generate a sigmoidal concentration-response curve.
-
Fit the data using a non-linear regression model (e.g., the four-parameter logistic equation) to determine the EC50 value (the molar concentration of the agonist that produces 50% of the maximal response).
-
The pD2 (or pEC50) is the negative logarithm of the EC50 value.
-
Protocol 2: Schild Analysis for a Competitive Antagonist
This protocol is used to determine the pA2 value of a competitive antagonist, which is a measure of its affinity for the receptor.
-
Tissue/Cell Preparation: As described in Protocol 1.
-
Control Agonist Concentration-Response Curve: Generate a concentration-response curve for a standard agonist (e.g., histamine) in the absence of any antagonist.
-
Antagonist Incubation:
-
Wash the tissue/cells and incubate with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium to be reached.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of the antagonist, generate a new concentration-response curve for the agonist. A competitive antagonist will cause a rightward shift of this curve without a change in the maximal response.
-
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
Calculate the Dose Ratio (DR): For each antagonist concentration, calculate the dose ratio by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
Determine the pA2 Value: For a competitive antagonist, the data points should lie on a straight line with a slope not significantly different from 1.0. The pA2 value is the x-intercept of this line.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways for the histamine H1 and H2 receptors.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Histamine H2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for a Schild analysis experiment.
Caption: Experimental Workflow for Schild Analysis.
References
- 1. Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of histamine receptors in the human temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of some of the pharmacological properties of etintidine, a new histamine H2-receptor antagonist, with those of cimetidine, ranitidine and tiotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Classic vs. The Contemporaries: A Head-to-Head Comparison of α-Methylhistamine and Novel H3 Agonists
For researchers, scientists, and drug development professionals, the histamine (B1213489) H3 receptor (H3R) presents a compelling target for therapeutic intervention in a variety of neurological disorders. As a presynaptic autoreceptor and heteroreceptor, it modulates the release of histamine and other key neurotransmitters, playing a crucial role in cognitive function, wakefulness, and other central nervous system processes. For decades, (R)-α-methylhistamine has been the cornerstone tool for probing H3R function. However, the landscape is evolving with the advent of novel H3R agonists, each with unique pharmacological profiles. This guide provides a detailed, data-driven comparison of (R)-α-methylhistamine with a selection of these novel agonists, offering insights to inform future research and drug discovery efforts.
Introduction to H3 Receptor Agonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o pathway. Activation of the H3R by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades. This ultimately results in the inhibition of neurotransmitter release from presynaptic terminals. As an autoreceptor, it inhibits the release of histamine itself, creating a negative feedback loop. As a heteroreceptor, it can modulate the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1] This dual role makes H3R agonists attractive candidates for studying and potentially treating a range of conditions where neurotransmitter dysregulation is implicated.
(R)-α-methylhistamine, a chiral derivative of histamine, has long been the reference standard for a selective and potent H3R agonist.[2] Its well-characterized pharmacology has been instrumental in elucidating the physiological roles of the H3 receptor. However, the development of novel agonists with improved selectivity, potency, and pharmacokinetic properties offers new opportunities for both basic research and therapeutic applications.
Comparative Analysis of H3 Receptor Agonists
This section provides a head-to-head comparison of (R)-α-methylhistamine with several notable novel H3R agonists: Imetit, Immepip (B124233), Methimepip, Proxyfan (B1235861), and the prodrug BP 2.94. The comparison focuses on their binding affinity, functional activity, selectivity, and in vivo effects, with quantitative data summarized in the tables below.
(R)-α-Methylhistamine: The Reference Standard
(R)-α-methylhistamine is a potent and selective H3R agonist that has been extensively used in both in vitro and in vivo studies.[2][3] It effectively inhibits the release of histamine and other neurotransmitters by activating presynaptic H3 receptors.[4] Its primary limitations can include metabolic instability and the presence of an imidazole (B134444) ring, which can sometimes lead to off-target effects.
Novel Imidazole-Based Agonists: Imetit and Immepip
Imetit and Immepip are two of the most widely studied novel imidazole-containing H3R agonists. Both exhibit high affinity and potency, often exceeding that of (R)-α-methylhistamine.
-
Imetit is a highly potent and selective H3R agonist.[5][6] Studies have shown its ability to inhibit neurotransmitter release and its potential utility in investigating the role of H3Rs in various physiological processes.[1]
-
Immepip is another potent and selective H3R agonist that has been shown to markedly reduce cortical histamine release.[7] It is a valuable tool for studying the central effects of H3R activation, including its role in sleep and wakefulness.[7][8]
Non-Imidazole Agonists and Protean Agonists: A New Frontier
The development of non-imidazole H3R ligands was driven by the desire to improve selectivity and pharmacokinetic properties.
-
Proxyfan is a fascinating example of a "protean agonist." Its functional activity can range from agonism to inverse agonism depending on the level of constitutive H3R activity in a given tissue or cell type.[9][10] This makes it a unique tool for studying the conformational states of the H3 receptor. In systems with low constitutive activity, it behaves as an agonist.[10]
Prodrug Strategies: Enhancing Bioavailability
-
BP 2.94 is a prodrug of (R)-α-methylhistamine designed to improve oral bioavailability.[11][12] After administration, it is converted to the active agonist, leading to sustained H3R activation.[11][13] This approach has shown promise in preclinical models for inflammatory conditions and pain.[12][14][15]
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of H3 Receptor Agonists
| Compound | Receptor/Tissue | Radioligand | Ki (nM) | Reference(s) |
| (R)-α-Methylhistamine | Rat Brain Cortex | [3H]-Nα-methylhistamine | ~1 | [6] |
| Imetit | Rat Brain Cortex | [3H]-Nα-methylhistamine | 0.1 ± 0.01 | [6] |
| Immepip | Rat Striatal Membranes | [3H]-NMHA | Potent displacement | [16] |
| Proxyfan | Mouse/Rat H3 Receptor | 3-5 | [17] |
Note: Direct comparative Ki values for all compounds under identical conditions are limited in the publicly available literature. The data presented is compiled from various sources.
Table 2: Comparative Functional Activities (EC50/IC50) of H3 Receptor Agonists
| Compound | Assay | Tissue/Cell Line | EC50/IC50 (nM) | Intrinsic Activity | Reference(s) |
| (R)-α-Methylhistamine | [3H]-Noradrenaline Overflow | Mouse Brain Cortex Slices | pIC35 = 7.87 | Full Agonist | [6] |
| (R)-α-Methylhistamine | [35S]-GTPγS Binding | Mouse Brain Cortex Membranes | Stimulatory | Full Agonist | [18] |
| Imetit | [3H]-Histamine Release | Rat Brain Slices | 1.0 ± 0.3 | Full Agonist | [6] |
| Imetit | [3H]-Noradrenaline Overflow | Mouse Brain Cortex Slices | pIC35 = 8.93 | Full Agonist | [6] |
| FUB 373 | [35S]-GTPγS Binding | Mouse Brain Cortex Membranes | Stimulatory | Partial Agonist (0.6) | [18] |
| FUB 407 | [35S]-GTPγS Binding | Mouse Brain Cortex Membranes | Stimulatory | Partial Agonist (0.4) | [18] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rodent H3 receptor, or from brain tissue with high H3R density (e.g., rat cerebral cortex).
-
Incubation: A fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To measure the functional activity of a compound by quantifying the activation of G proteins coupled to the H3 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the H3 receptor are used.
-
Incubation: Membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog) in the presence of varying concentrations of the test compound.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The potency (EC50) and efficacy (Emax) of the agonist can be determined from the concentration-response curve.
Visualizations
Caption: H3 Receptor Agonist Signaling Pathway.
Caption: Workflow for H3R Agonist Characterization.
Conclusion
While (R)-α-methylhistamine remains a valuable and well-characterized tool, the development of novel H3 receptor agonists has significantly expanded the pharmacological toolbox for researchers. Compounds like Imetit and Immepip offer high potency and selectivity, while molecules like Proxyfan provide unique insights into the receptor's conformational dynamics. Prodrugs such as BP 2.94 demonstrate a viable strategy for improving in vivo efficacy. The choice of agonist will ultimately depend on the specific research question, the experimental model, and the desired pharmacological profile. This guide provides a foundational comparison to aid in the selection and application of these important research tools in the ongoing exploration of H3 receptor function and its therapeutic potential.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Review article: the histamine H3-receptor: a novel prejunctional receptor regulating gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute central administration of immepip, a histamine H3 receptor agonist, suppresses hypothalamic histamine release and elicits feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protean agonism at histamine H3 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The H3 receptor protean agonist proxyfan enhances the expression of fear memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastric antisecretory effects of compound BP 2-94: a histamine H3-receptor agonist prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability, antinociceptive and antiinflammatory properties of BP 2-94, a histamine H3 receptor agonist prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo demonstration of H3-histaminergic inhibition of cardiac sympathetic stimulation by R-alpha-methyl-histamine and its prodrug BP 2.94 in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of BP 2.94, a histamine H3-receptor agonist prodrug, on different models of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sleep and waking during acute histamine H3 agonist BP 2.94 or H3 antagonist carboperamide (MR 16155) administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure - PMC [pmc.ncbi.nlm.nih.gov]
Validating α-Methylhistamine's Mechanism of Action: A Comparative Guide for New Model Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of α-Methylhistamine, a selective histamine (B1213489) H3 receptor agonist with partial H4 receptor activity, in a novel experimental model system. It offers a comparative analysis of α-Methylhistamine's pharmacological profile against other standard histamine receptor ligands, detailed experimental protocols for key validation assays, and guidance on data interpretation.
Understanding α-Methylhistamine's Mechanism of Action
α-Methylhistamine is a well-characterized tool compound used to probe the function of the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates the release of various neurotransmitters, including histamine itself (autoreceptor function) and others like acetylcholine, norepinephrine, and serotonin (B10506) (heteroreceptor function). While highly selective for the H3R, α-Methylhistamine has also been shown to possess agonist activity at the histamine H4 receptor (H4R), another Gαi/o-coupled receptor predominantly involved in immune responses.
Comparative Pharmacology of Histamine Receptor Ligands
Validating the effects of α-Methylhistamine in a new model system necessitates a comparative approach. The following tables summarize the binding affinities (Ki), functional potencies (EC50), and antagonist potencies (pA2) of α-Methylhistamine and other key histamine receptor ligands. This data serves as a benchmark for interpreting results obtained in your model system.
Table 1: Binding Affinities (Ki, nM) of Selected Ligands at Human Histamine Receptors
| Ligand | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| Agonists | ||||
| Histamine | 20-100 | 50-200 | 20-50 | 15-50 |
| α-Methylhistamine | >10,000 | >10,000 | 5-20 | 100-500 |
| 2-Methylhistamine | 150-300 | >10,000 | >10,000 | >10,000 |
| 4-Methylhistamine | >10,000 | 500-1000 | >10,000 | 20-50 |
| Imetit | >10,000 | >10,000 | 0.5-2 | 5-20 |
| Antagonists | ||||
| Mepyramine | 0.5-2 | >10,000 | >10,000 | >10,000 |
| Cimetidine | >10,000 | 50-200 | >10,000 | >10,000 |
| Thioperamide (B1682323) | >10,000 | >10,000 | 1-5 | 20-50 |
| JNJ 7777120 | >10,000 | >10,000 | >10,000 | 5-15 |
Table 2: Functional Potencies (EC50, nM) of Selected Agonists
| Ligand | H1R (Ca2+ mobilization) | H2R (cAMP accumulation) | H3R (cAMP inhibition) | H4R (cAMP inhibition/Ca2+ mobilization) |
| Histamine | 10-50 | 100-500 | 5-20 | 10-40 |
| α-Methylhistamine | >10,000 | >10,000 | 10-50 | 200-1000 |
| 4-Methylhistamine | >10,000 | 1000-5000 | >10,000 | 30-100 |
| Imetit | >10,000 | >10,000 | 1-10 | 10-50 |
Table 3: Antagonist Potencies (pA2) of Selective Antagonists
| Antagonist | Receptor | pA2 Value |
| Mepyramine | H1R | 8.5 - 9.5 |
| Cimetidine | H2R | 6.0 - 7.0 |
| Ranitidine | H2R | 6.8 - 7.2[1] |
| Famotidine | H2R | 7.5 - 8.5[2] |
| Thioperamide | H3R | 8.0 - 9.0 |
| Clobenpropit | H3R | 8.5 - 9.5 |
| JNJ 7777120 | H4R | 7.5 - 8.5 |
Experimental Protocols for Mechanism Validation
The following are detailed methodologies for key experiments to validate the mechanism of action of α-Methylhistamine in a new model system.
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand to the receptor of interest and are crucial for determining the binding affinity (Ki) of unlabeled compounds like α-Methylhistamine.
Objective: To determine the affinity of α-Methylhistamine for the histamine H3 receptor (and potentially H4R) in the new model system.
Materials:
-
Membrane preparations from the new model system (e.g., cell line, tissue homogenate) expressing the histamine receptor of interest.
-
Radioligand: [³H]-Nα-methylhistamine (for H3R) or [³H]-Histamine (for H4R).
-
Unlabeled ligands: α-Methylhistamine, histamine, and selective antagonists (e.g., thioperamide for H3R, JNJ 7777120 for H4R).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer or unlabeled competitor ligand at various concentrations.
-
Radioligand at a concentration near its Kd.
-
Membrane preparation (typically 20-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an appropriate unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for α-Methylhistamine is determined by non-linear regression of the competition binding data, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Tips:
-
High non-specific binding: Reduce the amount of membrane protein, decrease the radioligand concentration, or add a blocking agent like BSA to the assay buffer.
-
Low specific binding: Increase the amount of membrane protein, ensure the radioligand has high specific activity, or optimize incubation time and temperature.
Second Messenger Assays: cAMP Measurement
Since H3R and H4R are Gαi/o-coupled, their activation by an agonist like α-Methylhistamine will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Objective: To demonstrate that α-Methylhistamine inhibits forskolin-stimulated cAMP production in the new model system.
Materials:
-
Intact cells from the new model system expressing the H3R or H4R.
-
α-Methylhistamine and other relevant agonists and antagonists.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, TR-FRET, ELISA).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of α-Methylhistamine or other test compounds in the presence of a PDE inhibitor for a short period.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate concentration-response curves for α-Methylhistamine's inhibition of forskolin-stimulated cAMP production. Calculate the EC50 value, which represents the concentration of α-Methylhistamine that produces 50% of its maximal inhibitory effect.
Adapting for a New Cell Line:
-
Cell Density Optimization: Determine the optimal cell number per well to achieve a robust and reproducible cAMP signal.
-
Forskolin Concentration: Titrate forskolin to find a concentration that produces a submaximal but readily detectable increase in cAMP, providing a suitable window for observing inhibition.
Functional Assays: Calcium Mobilization
While H3R and H4R are primarily Gαi/o-coupled, some GPCRs can couple to multiple G protein pathways, or the Gβγ subunits released upon Gαi/o activation can activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i). This assay is particularly relevant for H1R, which is Gαq-coupled, but can also be used to investigate potential alternative signaling pathways for H3/H4 receptors in a new model system.
Objective: To determine if α-Methylhistamine elicits a calcium response in the new model system.
Materials:
-
Intact cells from the new model system.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
α-Methylhistamine and other relevant agonists and antagonists.
-
A fluorescence plate reader with an injection module.
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This usually involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.
-
Agonist Addition and Measurement: Inject α-Methylhistamine at various concentrations and immediately begin measuring the fluorescence intensity over time to capture the transient calcium response.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. Generate concentration-response curves and calculate EC50 values.
Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the four histamine receptor subtypes.
Caption: Canonical signaling pathways of histamine receptors.
Experimental Workflows
The following diagrams outline the general workflows for the key validation experiments.
References
Comparing in vitro and in vivo efficacy of α-Methylhistamine
A Comprehensive Comparison of the In Vitro and In Vivo Efficacy of α-Methylhistamine
Introduction
α-Methylhistamine is a synthetic derivative of histamine (B1213489) that has been instrumental in the characterization of the histamine H3 receptor. It exists as two stereoisomers, with the (R)-α-methylhistamine enantiomer being the more potent and widely studied compound.[1] This guide provides a detailed comparison of the in vitro and in vivo efficacy of α-Methylhistamine, presenting key experimental data, detailed methodologies, and visualizations of relevant biological pathways to support researchers, scientists, and drug development professionals.
In Vitro Efficacy
The in vitro efficacy of α-Methylhistamine is primarily characterized by its high affinity and agonist activity at the histamine H3 receptor. This has been demonstrated through various assays, including radioligand binding and functional assays measuring second messenger modulation.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand is incubated with a preparation of cell membranes expressing the receptor of interest, and the displacement of the radioligand by the unlabeled test compound (α-Methylhistamine) is measured. The inhibition constant (Ki) is then calculated, which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Cell Line | Radioligand | Ki (nM) |
| (R)-α-Methylhistamine | Human H3 | Cloned | [3H]-Histamine | 0.7[2] |
| (R)-α-Methylhistamine | Human H4 | - | - | 146[3] |
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o protein.[4] Activation of the H3 receptor by an agonist like α-Methylhistamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] The potency of an agonist is often expressed as the half-maximal effective concentration (EC50) or, for an inhibitor of a stimulated response, the half-maximal inhibitory concentration (IC50).
| Assay Type | Receptor | Cell Line | Effect | Potency (EC50/IC50) |
| cAMP Inhibition | Human H3 | HEK293 | Inhibition of forskolin-stimulated cAMP | Not explicitly found |
| Vasodilation | Rat H3 | Isolated Mesenteric Arteries | Endothelium-dependent vasodilation | Concentration-dependent (1-100 µM)[5] |
In Vivo Efficacy
The in vivo effects of α-Methylhistamine are diverse and reflect its role as a histamine H3 receptor agonist in various physiological systems. These effects have been demonstrated in a range of animal models.
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Guinea Pig | Intravenous | 10-100 µg/kg | Dose-dependent decrease in blood pressure and total peripheral resistance.[6] | [6] |
| Rat | Intraperitoneal | 0.25-2 mg/kg | Inhibition of histamine release.[7] | [7] |
| Rat | Intracerebroventricular | 0.5-50 nmol | Inhibition of gastric acid secretion.[7] | [7] |
| Rat | Oral | 100 mg/kg | Increased mucosal thickness in the gastrointestinal tract.[8] | Not found |
| Rat | Intravenous | 12.6 mg/kg | Rapid plasma clearance with a half-life of 1.3 minutes.[9] | [9] |
| Mouse | - | - | Mitigation of D2R agonist-induced locomotor activity.[8] | [8] |
Experimental Protocols
Radioligand Binding Assay (H3 Receptor)
Objective: To determine the binding affinity (Ki) of α-Methylhistamine for the histamine H3 receptor.
Principle: This is a competitive binding assay where the ability of unlabeled α-Methylhistamine to displace a radiolabeled H3 receptor agonist, such as [3H]-Nα-methylhistamine, from the receptor is measured.[1][10]
Materials:
-
Membrane preparations from cells expressing the human H3 receptor (e.g., HEK293 cells).[10]
-
Radioligand: [3H]-Nα-methylhistamine.[10]
-
Test compound: α-Methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Non-specific binding control: A high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM Clobenpropit).[10]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of α-Methylhistamine in the assay buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of α-Methylhistamine or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 30-120 minutes at 25°C).[10]
-
Terminate the reaction by rapid filtration through the glass fiber filters, which separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of α-Methylhistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
cAMP Functional Assay (H3 Receptor)
Objective: To determine the functional potency (IC50) of α-Methylhistamine at the histamine H3 receptor.
Principle: Activation of the Gi/o-coupled H3 receptor by α-Methylhistamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, cAMP production is first stimulated using forskolin (B1673556), and the ability of α-Methylhistamine to inhibit this stimulated cAMP production is measured.[11]
Materials:
-
Cells expressing the human H3 receptor (e.g., HEK293 or CHO cells).[11]
-
Test compound: α-Methylhistamine.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA).[11]
-
Cell culture medium and reagents.
-
96- or 384-well plates.[11]
Procedure:
-
Seed the cells in multi-well plates and culture until they reach the desired confluency.
-
Prepare serial dilutions of α-Methylhistamine.
-
Pre-incubate the cells with α-Methylhistamine for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes at room temperature).[11]
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the concentration of α-Methylhistamine. The IC50 value, representing the concentration of α-Methylhistamine that causes 50% inhibition, is determined using non-linear regression.[11]
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
Activation of the histamine H3 receptor by α-Methylhistamine initiates a signaling cascade that leads to the inhibition of neurotransmitter release. This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: H3 Receptor Signaling Pathway
Experimental Workflow for In Vitro Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a compound like α-Methylhistamine.
Caption: In Vitro Efficacy Workflow
Conclusion
α-Methylhistamine, particularly the (R)-enantiomer, is a potent and selective agonist of the histamine H3 receptor. Its in vitro efficacy is characterized by high nanomolar binding affinity and functional activity leading to the inhibition of adenylyl cyclase. These in vitro properties translate to a range of in vivo effects, including cardiovascular and gastrointestinal modulation, as well as effects on the central nervous system. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this important pharmacological tool. The clear dose-dependent responses observed both in vitro and in vivo underscore the utility of α-Methylhistamine in elucidating the physiological and pathological roles of the histamine H3 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. 29967 [pdspdb.unc.edu]
- 3. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The disposition of (R)-alpha-methylhistamine, a histamine H3-receptor agonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Co-administration of α-Methylhistamine with Neurotransmitter Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system.[1][2] Its ability to influence the neurochemical environment makes it a significant tool in pharmacological research and a potential, though complex, candidate in drug development. This guide provides a comparative overview of the experimental data on the co-administration of α-Methylhistamine with modulators of other neurotransmitter systems, focusing on its effects on acetylcholine (B1216132) and dopamine.
Modulation of Acetylcholine Release
α-Methylhistamine, through its agonistic action at H3 receptors, has been shown to inhibit the release of acetylcholine (ACh) in various brain regions. This inhibitory effect is a key aspect of its pharmacological profile.
Quantitative Data Summary: α-Methylhistamine's Effect on Acetylcholine Release
| Brain Region | Experimental Model | Agonist Administered | Effect on Acetylcholine Release | Antagonist that Reverses Effect | Reference |
| Hippocampus | In vivo (systemic) | (R)-α-methylhistamine | Decreased electrically evoked ACh release | Thioperamide | [1] |
| Medial Septum Diagonal Band | In vivo (local) | (R)-α-methylhistamine | Decreased hippocampal ACh release | Thioperamide | [1] |
| Frontoparietal Cortex | In vivo microdialysis | (R)-α-methylhistamine | Inhibited potassium-evoked ACh release | Clobenpropit | [1] |
| Entorhinal Cortex | In vitro (slices) | (R)-α-methylhistamine | Potently inhibited K+-evoked tritium (B154650) release | Thioperamide | [3] |
Experimental Protocol: In Vivo Microdialysis for Acetylcholine Measurement
This protocol is a synthesized example based on the methodologies described in the cited literature.[1]
-
Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame.
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region, such as the frontoparietal cortex.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of acetylcholine.
-
Drug Administration: (R)-α-methylhistamine is administered either systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Sample Collection: Dialysate samples continue to be collected post-administration.
-
Neurotransmitter Analysis: The concentration of acetylcholine in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
Signaling Pathway: H3 Receptor-Mediated Inhibition of Acetylcholine Release
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Characterization of histamine H3 receptors regulating acetylcholine release in rat entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of alpha-Methylhistamine: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of chemical reagents. This document provides a comprehensive, step-by-step guide for the proper disposal of alpha-Methylhistamine, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous substance due to its potential as a skin, eye, and respiratory irritant. Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal. Adherence to these procedures is critical to protect laboratory personnel and the environment.
Hazard Identification and Classification
Before handling this compound, it is essential to be familiar with its hazard profile. The following table summarizes the key hazard information.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
This data is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All unused, expired, or contaminated this compound must be treated as hazardous chemical waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams. It is crucial to keep it separate from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions. Collect this waste in a dedicated container.
Step 2: Container Selection and Labeling
-
Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting solid this compound waste. The container must be in good condition without any cracks or residues on the exterior.
-
Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added to the container.
Step 3: On-Site Accumulation and Storage
-
Designated Storage Area: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory or a central accumulation area (CAA).[1] This area should be secure, well-ventilated, and away from general laboratory traffic and sources of ignition.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a chemically resistant tray or bin, to contain any potential leaks or spills.
Step 4: Disposal of Contaminated Materials
-
Personal Protective Equipment (PPE): Any disposable PPE, such as gloves, that is grossly contaminated with this compound should be disposed of as hazardous waste in the same container as the chemical.
-
Labware: Reusable labware (e.g., glassware) should be decontaminated by triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Empty Containers: To be considered non-hazardous, the original container of this compound must be triple-rinsed with an appropriate solvent. This rinsate is considered hazardous and must be collected for disposal. After triple-rinsing and removal or defacing of the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Step 5: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the waste disposal company. Complete any required waste manifest forms accurately to ensure a compliant "cradle-to-grave" tracking of the hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
References
Essential Safety and Operational Guide for Handling alpha-Methylhistamine
This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for alpha-Methylhistamine. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these guidelines is critical to minimize exposure and mitigate risks associated with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. The mandatory PPE for handling this compound is detailed below to prevent accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses meeting standards like ANSI Z87.1. A face shield is recommended when there is a risk of splashes[3]. | To protect eyes from contact with airborne particles and splashes[3]. |
| Hand Protection | Disposable nitrile gloves. Gloves should be inspected for integrity before use and replaced immediately if contaminated or torn[3]. | To prevent direct skin contact with the chemical[3]. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | To protect skin and personal clothing from contamination[3]. |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher, particularly when handling the powder form or if there is a potential for generating dust or aerosols[3][4]. | To prevent inhalation of the chemical[3]. |
| Footwear | Closed-toe and closed-heel shoes that completely cover the foot. | To protect feet from potential spills[3]. |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for minimizing exposure risks. The following protocol outlines the procedural steps for the safe handling of this compound.
Preparation
-
Work Area: All handling of this compound should occur within a certified chemical fume hood or a well-ventilated enclosure to minimize inhalation exposure[3][4]. Do not weigh the substance on an open bench[3].
-
Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are unobstructed and readily accessible[3].
-
Spill Kit: Have a spill containment kit appropriate for chemical powders readily available in the laboratory.
-
PPE Check: Before beginning work, verify that all necessary PPE is available, in good condition, and worn correctly.
Handling
-
Avoid Contact: Prevent direct contact with skin and eyes[3].
-
Avoid Inhalation: Avoid breathing in dust, fumes, or vapors[1][4].
-
Hygiene: After handling, even if gloves were worn, wash hands thoroughly with soap and water[3].
Emergency First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][4]. |
| Skin Contact | Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation develops or persists, seek medical advice[2][4]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms arise or persist[2][4]. |
| Ingestion | Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical attention if symptoms occur[2][4]. |
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. It should be treated as hazardous chemical waste[5][6].
Waste Segregation and Collection
-
Container: Use a designated, leak-proof, and chemically compatible container for all solid waste contaminated with this compound. The container must be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound"[5].
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible chemicals like strong oxidizing agents[5].
On-Site Storage
-
Location: Store the sealed hazardous waste container in a designated and secure satellite accumulation area, away from general laboratory traffic[5].
-
Container Management: Keep the waste container closed at all times except when adding waste. Utilize secondary containment to mitigate potential leaks[5].
Disposal of Contaminated Materials
-
PPE: All disposable PPE (gloves, lab coats, etc.) used while handling the compound must be disposed of as hazardous waste.
-
Empty Containers: To be rendered non-hazardous, containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste. After triple-rinsing and defacing the label, the container may be disposed of as regular trash[5].
Final Disposal
-
Professional Disposal: Arrange for a licensed hazardous waste management company to collect and dispose of the waste, typically via high-temperature incineration[6]. Contact your institution's Environmental Health and Safety (EHS) department for guidance.
Procedural Workflow for Handling this compound
The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
